Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-4(8)6(11)10-3-9-5/h3H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLADNMRPAEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
An In-Depth Technical Guide to the
Executive Summary: This document provides a comprehensive scientific guide for the synthesis of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The guide details a robust two-step synthetic pathway, beginning with the cyclocondensation of diethyl 2-bromomalonate and formamidine hydrochloride to form the pyrimidine core, followed by a selective electrophilic bromination at the C-5 position using N-Bromosuccinimide (NBS). This whitepaper is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process considerations to ensure reproducible and efficient synthesis.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals.[1] Their prevalence stems from their ability to act as bioisosteres of natural purines and pyrimidines, enabling them to modulate the activity of various enzymes and receptors. Brominated pyrimidines, in particular, serve as versatile intermediates, with the bromine atom acting as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[2][3] The target molecule, this compound, is a key building block for creating more complex, biologically active molecules.[4]
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target compound is approached via a two-step sequence. The core strategy involves first constructing the ethyl 6-hydroxypyrimidine-4-carboxylate ring system and then introducing the bromine atom at the desired position.
Retrosynthetic Analysis: A logical disconnection of the target molecule reveals the key precursors. The C-Br bond is retrosynthetically cleaved to identify Ethyl 6-hydroxypyrimidine-4-carboxylate as the immediate precursor. This pyrimidine ring itself can be disconnected via its characteristic cyclocondensation pathway, leading back to a 1,3-dicarbonyl equivalent (diethyl malonate derivative) and a formamidine source.
Caption: Retrosynthetic analysis of the target compound.
Step 1: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate
The foundational step is the construction of the pyrimidine ring through a cyclocondensation reaction. This classic approach involves reacting a three-carbon 1,3-dielectrophile with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic building block.[5][6]
Principle and Mechanism
This synthesis utilizes diethyl 2-bromomalonate as the C-C-C fragment and formamidine hydrochloride as the N-C-N fragment. The reaction is base-catalyzed, typically using sodium ethoxide, which serves both to deprotonate the formamidine and to facilitate the cyclization cascade. The mechanism proceeds through initial nucleophilic attack, followed by an intramolecular condensation and subsequent aromatization (tautomerization) to yield the stable 6-hydroxypyrimidine product.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Diethyl 2-bromomalonate | 239.06 | 23.9 g | 0.10 |
| Formamidine Hydrochloride | 80.50 | 8.85 g | 0.11 |
| Sodium Metal | 22.99 | 5.06 g | 0.22 |
| Absolute Ethanol | 46.07 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add sodium metal (5.06 g) in small portions to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Initial Reaction: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (8.85 g). Stir the resulting suspension for 20 minutes at room temperature.
-
Addition of Malonate: Slowly add diethyl 2-bromomalonate (23.9 g) dropwise to the suspension over 30-45 minutes. An increase in temperature may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture by adding concentrated hydrochloric acid until the pH is approximately 6-7. This will precipitate sodium chloride.
-
Purification: Remove the precipitated salt by filtration. Concentrate the filtrate under reduced pressure to obtain a crude solid. Recrystallize the crude product from an ethanol/water mixture to yield pure Ethyl 6-hydroxypyrimidine-4-carboxylate as a solid.
Step 2: Electrophilic Bromination of the Pyrimidine Core
The second step involves the selective bromination of the synthesized pyrimidine ring. The pyrimidine system is electron-deficient; however, the C-5 position is the most susceptible to electrophilic attack.[2][5]
Principle and Mechanism
N-Bromosuccinimide (NBS) is an effective and easy-to-handle electrophilic brominating agent, making it preferable to liquid bromine.[2][7] The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or DMF, which helps to facilitate the polarization of the N-Br bond in NBS, generating a source of electrophilic bromine (Br+). The hydroxyl group at the C-6 position acts as an activating group, further directing the electrophilic substitution to the C-5 position.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Ethyl 6-hydroxypyrimidine-4-carboxylate | 168.15 | 16.8 g | 0.10 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |
| Acetonitrile (MeCN) | 41.05 | 250 mL | - |
| Saturated Sodium Thiosulfate Sol. | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 6-hydroxypyrimidine-4-carboxylate (16.8 g) in acetonitrile (250 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (18.7 g) to the cooled solution in one portion while stirring.[2]
-
Reaction: Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Extraction: Remove the acetonitrile under reduced pressure. Add 150 mL of water to the residue and extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate it under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the final product, this compound.
Overall Synthesis Workflow
The entire process from starting materials to the final, purified product is summarized in the following workflow diagram.
Caption: Step-by-step workflow for the synthesis process.
Safety and Handling
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add to ethanol in small, manageable portions.
-
Diethyl 2-bromomalonate: This is a lachrymator and corrosive.[8] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Bromosuccinimide (NBS): An irritant and moisture-sensitive.[7] Avoid inhalation of dust and contact with skin.
-
Solvents: Ethanol, diethyl ether, and dichloromethane are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction of sodium. | Ensure sodium is fully dissolved before adding other reagents. Use high-purity absolute ethanol. |
| Side reactions. | Control the rate of addition of the malonate ester to avoid excessive heat generation. | |
| Low Yield in Step 2 | Deactivated NBS. | Use freshly opened or properly stored NBS. Purity can be checked by titration. |
| Incomplete reaction. | Increase reaction time or allow the mixture to stir overnight at room temperature. | |
| Multiple Products | Over-bromination or side reactions. | Maintain a low temperature (0°C) during NBS addition. Ensure a 1:1.05 stoichiometry of substrate to NBS. |
Conclusion
This guide outlines a reliable and well-documented two-step synthesis for this compound. The methodology leverages a classical cyclocondensation to build the pyrimidine core, followed by a selective and mild bromination using N-Bromosuccinimide. By providing detailed protocols, mechanistic explanations, and practical advice, this document serves as a valuable resource for chemists aiming to synthesize this important intermediate for applications in pharmaceutical research and development.
References
- Nishiwaki, T. (1962). Bromination of pyrimidines by N-bromosuccinimide. III. Bromination of anilino- and phenoxypyrimidines. Chemical & Pharmaceutical Bulletin, 10, 1029-32.
- Díaz-Fernández, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem.
- Organic Chemistry Portal. Synthesis of pyrimidines.
- Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 17, 902-906.
- Díaz-Fernández, M., et al. (2023). Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... ResearchGate.
- Wikipedia. Pyrimidine.
- Kumar, P., et al. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health.
- Wikipedia. N-Bromosuccinimide.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- ECHEMI. 6-Hydroxypyrimidine-4-carboxylic acid Formula.
- Brederck, H. (1957). Process for preparing 4-hydroxypyrimidine. Google Patents.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Guidechem. What is DIETHYL BROMOMALONATE and how is it used in organic synthesis?.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- PubChem. Diethyl bromomalonate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Diethyl bromomalonate | C7H11BrO4 | CID 69637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. As a substituted pyrimidine, this compound is a valuable building block in medicinal chemistry and materials science, offering multiple reaction sites for the synthesis of complex molecular architectures. This guide synthesizes its chemical properties, spectroscopic profile, reactivity, and applications, providing a foundational resource for its use in advanced research.
Core Molecular Identity and Physicochemical Properties
This compound is a functionalized pyrimidine ring system. The strategic placement of the bromo, hydroxyl, and ethyl carboxylate groups provides a unique combination of electronic and steric properties that are instrumental in its chemical behavior.
Key Identifiers:
The structure of this molecule is presented below. A critical feature is the keto-enol tautomerism inherent to hydroxypyrimidines. The "6-hydroxy" form can exist in equilibrium with its 6-oxo tautomer, which often predominates and significantly influences the compound's reactivity and hydrogen bonding capabilities.
Figure 1: Chemical structure of this compound.
Physicochemical Data Summary
The physical properties of this compound are characteristic of a stable, solid organic molecule. Its solubility profile is dictated by the polar functional groups, which allow for dissolution in polar organic solvents.
| Property | Value | Source |
| Appearance | Tan powder | [3] |
| Molecular Weight | 247.05 g/mol | [2] |
| Solubility | Soluble in polar protic solvents like methanol and ethanol. | [4] |
| Storage Conditions | Store at 0-8°C | [3] |
Synthesis and Purification
The synthesis of functionalized pyrimidines often involves the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing species.[5][6] For this compound, a plausible and efficient approach involves the reaction of diethyl 2-bromomalonate with formamidine.
The causality behind this choice of reactants lies in their inherent reactivity. Diethyl 2-bromomalonate provides the C4, C5, and C6 atoms of the pyrimidine core, already bearing the required bromo and ester functionalities. Formamidine provides the N1-C2-N3 backbone. The base-catalyzed reaction drives the cyclization and subsequent aromatization (via tautomerization) to yield the stable pyrimidine product.
Figure 2: A representative workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is a representative method based on established pyrimidine synthesis literature.[5][7][8]
-
Preparation: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add diethyl 2-bromomalonate.
-
Addition: Add formamidine acetate (or hydrochloride) to the solution portion-wise while stirring.
-
Reaction: Heat the resulting mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a dilute acid (e.g., acetic acid or HCl) until a precipitate forms.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol or a similar polar solvent to obtain the purified this compound.
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. The expected data, inferred from structurally similar molecules, are summarized below.[9][10][11][12]
| Technique | Expected Features |
| ¹H NMR | - A triplet around 1.3-1.4 ppm and a quartet around 4.3-4.4 ppm, corresponding to the ethyl ester group (-OCH₂CH₃).- A singlet in the downfield region (8.5-9.0 ppm) for the C2-H proton on the pyrimidine ring.- A broad singlet (variable, >10 ppm) for the N-H and O-H protons, which may exchange with D₂O. |
| ¹³C NMR | - Signals for the ethyl ester carbons (~14 ppm for CH₃ and ~62 ppm for CH₂).- A signal for the ester carbonyl carbon (~165 ppm).- Signals for the pyrimidine ring carbons. The C-Br carbon (C5) would appear around 110-120 ppm, while the C-OH (C6) and C-COOEt (C4) carbons would be further downfield (~150-160 ppm). The C2 carbon would be observed around 155-160 ppm. |
| FT-IR (cm⁻¹) | - A broad absorption band around 3200-3400 cm⁻¹ for O-H and N-H stretching.- A strong, sharp peak around 1700-1730 cm⁻¹ for the C=O stretch of the ester.- Additional C=O stretching (amide/keto form) around 1650-1680 cm⁻¹.- Peaks in the 1550-1620 cm⁻¹ range corresponding to C=C and C=N stretching of the pyrimidine ring. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |
Chemical Reactivity and Synthetic Potential
The utility of this compound as a synthetic intermediate stems from its multiple reactive sites. The reactivity is governed by the electron-deficient nature of the pyrimidine ring, further influenced by the bromo and hydroxyl substituents.
-
Reactions at the Hydroxyl Group: The 6-hydroxy group can be readily converted into a leaving group, most commonly a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation is a gateway to introducing various nucleophiles at the C6 position.
-
Reactions at the Bromo Group: The C5-bromo substituent is a key handle for carbon-carbon and carbon-heteroatom bond formation. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of aryl, alkyl, or amino groups, significantly increasing molecular complexity. The Minisci reaction is another route for functionalizing similar halopyrimidines.[13]
-
Modification of the Ester Group: The ethyl ester at the C4 position can undergo standard ester transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol.
Figure 3: Key reaction pathways illustrating the synthetic versatility of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[7][14] Their structural resemblance to the nucleobases of DNA and RNA makes them privileged scaffolds for targeting a wide array of biological systems. This compound serves as a critical starting material for molecules with therapeutic potential.
-
Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors. The functional handles on this molecule allow for the systematic elaboration of substituents to optimize binding affinity and selectivity for specific kinase targets, such as in the development of potent CK2 inhibitors.[13]
-
Receptor Antagonists: Substituted pyrimidines have been successfully developed as receptor antagonists. For instance, complex derivatives have shown potent dual endothelin receptor antagonism, relevant for treating pulmonary hypertension.[15][16][17]
-
Anticancer and Antimicrobial Agents: The pyrimidine scaffold is frequently explored for developing new anticancer and antimicrobial drugs.[14][18] The ability to diversify the structure at the C4, C5, and C6 positions allows chemists to fine-tune the molecule's properties to achieve desired biological activity and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicity data is limited, related brominated aromatic compounds can be irritants. Avoid inhalation of dust and contact with skin and eyes. GHS classifications for similar compounds suggest potential for skin, eye, and respiratory irritation.[19]
-
Storage: Store in a cool, dry, and tightly sealed container.[3]
This guide provides a robust technical foundation for understanding and utilizing this compound. Its versatile reactivity and strategic importance as a building block ensure its continued relevance in the fields of synthetic chemistry and drug discovery.
References
- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Google Vertex AI Search.
- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
- Supporting Inform
- Supporting Inform
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Pyrimidine synthesis. Organic Chemistry Portal.
- SYNTHESIS OF PYRIMIDINE DERIV
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
- Ethyl 4-(4-bromophenyl)
- 937614-43-2|Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxyl
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
- Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry.
- Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)
- Buy Ethyl 6-hydroxypyrimidine-4-carboxyl
- This compound CAS#: 937614-43-2.
- 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.
- Ethyl 6-hydroxypyrimidine-4-carboxyl
- Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)
- (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access.
- (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
Sources
- 1. 937614-43-2|this compound|BLD Pharm [bldpharm.com]
- 2. chemwhat.com [chemwhat.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy Ethyl 6-hydroxypyrimidine-4-carboxylate | 223788-14-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu.eg [bu.edu.eg]
- 7. growingscience.com [growingscience.com]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate | C14H15BrN2O3 | CID 602917 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure recurring in numerous therapeutic agents due to its versatile chemical reactivity and its role as a bioisostere for purines.[1] Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (CAS Number: 937614-43-2), while not extensively documented in dedicated literature, represents a strategic amalgamation of functional groups on this critical heterocyclic core. This guide serves as a technical deep-dive into the synthesis, chemical properties, and, most importantly, the latent potential of this molecule as a key intermediate in the development of next-generation therapeutics, particularly in the realm of kinase inhibition for oncology. By understanding the interplay of its constituent parts—the reactive bromine atom, the nucleophilic hydroxyl group, and the modifiable ester—researchers can unlock a vast chemical space for drug discovery.
I. Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's intrinsic properties is paramount for its application in synthesis and drug design. Below is a summary of the predicted and known characteristics of this compound.
| Property | Value/Description | Source/Basis |
| CAS Number | 937614-43-2 | Chemical Abstract Service |
| Molecular Formula | C₇H₇BrN₂O₃ | - |
| Molecular Weight | 263.05 g/mol | - |
| Appearance | Likely a solid, crystalline powder. | General properties of similar compounds. |
| Solubility | Expected to have low aqueous solubility, but soluble in organic solvents like DMSO, DMF, and alcohols. The presence of the carboxylic acid and pyrimidine nitrogens may slightly enhance aqueous solubility compared to non-polar analogs.[2][3] | Inferred from related structures. |
| pKa | The 6-hydroxy group is expected to be acidic due to tautomerization to the pyrimidinone form. The pyrimidine ring nitrogens will have basic character, though this is attenuated by the electron-withdrawing substituents.[4] | Inferred from related structures. |
| Predicted ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and a singlet for the pyrimidine proton. The exact chemical shifts will be influenced by the solvent and the tautomeric form. | Based on spectroscopic data of analogous pyrimidines.[5] |
| Predicted ¹³C NMR | Resonances for the ethyl ester carbons, and distinct signals for the substituted pyrimidine ring carbons. | Based on spectroscopic data of analogous pyrimidines.[5] |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). | Fundamental principles of mass spectrometry.[6] |
II. Strategic Synthesis of the Pyrimidine Core
The construction of the polysubstituted pyrimidine ring is a cornerstone of heterocyclic chemistry. For this compound, a plausible and efficient synthetic route involves a multi-step sequence starting from readily available precursors. The overall strategy hinges on the classical condensation reaction to form the pyrimidine ring, followed by regioselective bromination.
Proposed Synthetic Workflow
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
Spectroscopic data for Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a heterocyclic compound of interest in medicinal and agricultural chemistry.[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally similar pyrimidine derivatives and foundational spectroscopic principles to construct a reliable, predictive profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) signatures of the molecule. Each section includes a detailed interpretation of the expected data, the causality behind the spectral features, and validated experimental protocols for data acquisition, designed for researchers and professionals in drug development and chemical synthesis.
Compound Profile & Molecular Structure
This compound is a substituted pyrimidine, a class of compounds known for a wide range of biological activities.[1] Its structure incorporates several key functional groups that yield distinct spectroscopic signatures: a pyrimidine ring, a bromine substituent, a hydroxyl group, and an ethyl ester. Understanding this structure is fundamental to interpreting its spectral data.
-
Molecular Formula: C₇H₇BrN₂O₃
-
Molecular Weight: 263.05 g/mol
-
IUPAC Name: Ethyl 5-bromo-6-hydroxy-pyrimidine-4-carboxylate
The tautomeric nature of the 6-hydroxypyrimidine moiety is a critical consideration. It can exist in equilibrium between the hydroxyl form and the keto form (6-oxo-1,6-dihydropyrimidine). For the purpose of this guide, we will consider both possibilities as they influence the spectroscopic output, particularly in NMR and IR.
Caption: Predicted structure of this compound (Keto form).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum for the title compound would feature distinct signals for the pyrimidine ring proton, the ethyl group protons, and the hydroxyl/amine proton.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Broad Singlet | 1H | N-H / O-H | The acidic proton on the pyrimidine ring (either N-H in the keto form or O-H in the enol form) is expected to be significantly deshielded and will appear as a broad signal due to exchange. |
| ~8.5 | Singlet | 1H | C2-H | The proton at the C2 position of the pyrimidine ring is adjacent to two electronegative nitrogen atoms, causing a strong deshielding effect and a downfield shift. |
| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ | These protons are adjacent to an oxygen atom and a methylene group, resulting in a quartet signal due to coupling with the -CH₃ protons. |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | These terminal methyl protons are coupled to the adjacent -CH₂ group, producing a characteristic triplet signal. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons to ensure their observation.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[2]
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR but provides invaluable structural information.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~160 | C 6 (C-OH/C=O) | This carbon, bonded to oxygen and nitrogen, is expected to be in the downfield region of the aromatic carbons. |
| ~158 | C 2 | This carbon, situated between two nitrogen atoms, is strongly deshielded. |
| ~155 | C 4 | The carbon atom attached to the ester group and part of the pyrimidine ring. |
| ~110 | C 5 (C-Br) | The carbon atom bonded to bromine is expected to appear at a characteristic chemical shift, generally shielded relative to other ring carbons. |
| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group, bonded to oxygen. |
| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group, appearing in the far upfield region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for achieving a good signal in a shorter time.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency on the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.
-
-
Data Analysis: Identify the chemical shifts for each unique carbon atom. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and infer the molecular formula of a compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Assignment | Rationale |
| 262 / 264 | [M]⁺ | Molecular Ion Peak . The presence of a pair of peaks with roughly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| 217 / 219 | [M - OEt]⁺ | Loss of the ethoxy radical (-OCH₂CH₃) from the ester group is a common fragmentation pathway. |
| 189 / 191 | [M - OEt - CO]⁺ | Subsequent loss of a carbon monoxide molecule from the [M - OEt]⁺ fragment. |
| 77 | [C₆H₅]⁺ | While not directly part of the molecule, fragments of similar m/z are common in mass spectra of aromatic compounds.[3] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI for soft ionization, or Electron Ionization - EI for fragmentation).
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is recommended to obtain an exact mass for formula determination.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and confirm the bromine isotopic pattern.
-
Analyze the fragmentation pattern to corroborate the proposed structure.
-
Use HRMS data to calculate the elemental composition and confirm the molecular formula.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200 - 2800 (broad) | O-H / N-H Stretch | Hydroxyl / Amine | The broadness is due to hydrogen bonding. The keto-enol tautomerism means this band could represent either O-H or N-H stretching.[4] |
| ~1720 (strong) | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in an ester.[2] |
| ~1680 (strong) | C=O Stretch | Ring Carbonyl (Amide) | If the compound exists in the keto form, a second carbonyl stretch from the amide-like C=O in the ring would be visible.[4] |
| 1620 - 1550 | C=C / C=N Stretch | Pyrimidine Ring | These absorptions correspond to the stretching vibrations of the double bonds within the heterocyclic aromatic ring. |
| 1300 - 1200 | C-O Stretch | Ester | Corresponds to the stretching of the C-O single bond in the ester group. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.[4][5] Grind the mixture finely and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the IR beam of an FTIR spectrometer.
-
Record a background spectrum (of air or the empty ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.
Integrated Spectroscopic Analysis Workflow
A robust structural elucidation relies on the integration of data from all spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they confirm the structure of the target compound.
Caption: Workflow for the integrated spectroscopic analysis of a target compound.
Conclusion
The spectroscopic characterization of this compound can be confidently predicted through the analysis of its functional groups and comparison with analogous structures. The key identifying features are the distinctive bromine isotope pattern in the mass spectrum, the strong carbonyl and hydroxyl/amine stretches in the IR spectrum, and a unique set of signals in the ¹H and ¹³C NMR spectra corresponding to the pyrimidine ring and the ethyl ester substituent. The methodologies and interpretations provided in this guide serve as a robust framework for researchers engaged in the synthesis and analysis of novel pyrimidine derivatives.
References
- Wiley-VCH. (2007). Supporting Information.
- The Royal Society of Chemistry. Supporting Information.
- The Royal Society of Chemistry. (2016). Supporting Information.
- MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a).
- PubChem. ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- The Royal Society of Chemistry. 1H and 13C NMR Spectra.
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- National Institutes of Health (NIH). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. PMC.
- ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
- PubChem. Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate.
- Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
- ChemicalBook. ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate(2167213-68-3) 1H NMR.
- Chem-Impex. Ethyl 6-hydroxypyrimidine-4-carboxylate.
- Asian Journal of Chemistry. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates.
- Google Patents. Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents.
- National Institutes of Health (NIH). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 5. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Introduction: Strategic Importance and Analytical Mandate
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized pyrimidine, it serves as a versatile scaffold for synthesizing novel therapeutic agents, leveraging the biological relevance of the pyrimidine core.[1][2] Accurate and unambiguous characterization of this molecule is paramount for ensuring purity, confirming identity in synthetic workflows, and enabling structural elucidation of its derivatives.
Mass spectrometry (MS) stands as the definitive analytical technique for this purpose. Its unparalleled sensitivity and specificity provide not just the molecular weight but also a detailed structural fingerprint through controlled fragmentation. This guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that govern the resulting data. The protocols and interpretations described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical outcome.
Foundational Principles: Predicting the Mass Spectrum
A robust analytical method begins not with the instrument, but with a theoretical understanding of the target molecule. By predicting the key features of the mass spectrum, we establish a set of validation criteria before the first sample is even injected.
Molecular Formula and Monoisotopic Mass
The first step is to calculate the precise monoisotopic mass, which is fundamental for high-resolution mass spectrometry (HRMS) analysis.
-
Molecular Formula: C₇H₇BrN₂O₃
-
Monoisotopic Mass (using most abundant isotopes):
-
C: 7 x 12.000000 = 84.000000 Da
-
H: 7 x 1.007825 = 7.054775 Da
-
N: 2 x 14.003074 = 28.006148 Da
-
O: 3 x 15.994915 = 47.984745 Da
-
Br: Using ⁷⁹Br = 78.918337 Da
-
-
Calculated Monoisotopic Mass [M] : 245.9639 Da
The Trustworthiness Pillar: Bromine's Isotopic Signature
Nature provides a definitive internal validation for any bromine-containing compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic "doublet" or "M/M+2" peak pattern for the molecular ion, where two peaks of almost equal intensity are separated by two mass-to-charge (m/z) units.[4][5]
The presence of this 1:1 doublet is a non-negotiable feature in the spectrum. Its absence would immediately invalidate the peak as the molecular ion or indicate the sample is not what it is believed to be. This signature is the first and most crucial checkpoint in data interpretation.
| Ion Species | Isotope Used | Calculated Monoisotopic Mass (Da) | Expected m/z (for z=1) | Relative Abundance |
| [M]⁺ | ⁷⁹Br | 245.9639 | ~246 | ~100% |
| [M+2]⁺ | ⁸¹Br | 247.9619 | ~248 | ~98% |
Ionization Technique: The Rationale for Electrospray Ionization (ESI)
For a polar, functionalized molecule like this compound, Electrospray Ionization (ESI) is the superior choice. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte during the ionization process.[6] This is critical for preserving the intact molecular ion, which is the anchor point for all subsequent structural analysis. Techniques like Electron Ionization (EI) would likely cause excessive, uncontrolled fragmentation, potentially preventing the observation of the molecular ion altogether. ESI is also perfectly suited for coupling with Liquid Chromatography (LC), which is the preferred separation method for this class of compounds.[7][8]
Experimental Protocol: A Validated LC-MS/MS Workflow
The following protocol is a robust starting point for the analysis. As a Senior Application Scientist, I stress that parameters should be optimized for the specific instrumentation in use.
Sample and Mobile Phase Preparation
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 µg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation ([M+H]⁺) in positive ion mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Instrumentation and Parameters
The analysis should be performed on a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) coupled to a UHPLC system.
| Parameter | Recommended Setting | Rationale & Expertise |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Reverse-phase chromatography provides excellent retention and peak shape for this moderately polar compound. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 5 min | A standard screening gradient to ensure elution of the analyte and any potential impurities. |
| Injection Vol. | 2 µL | Minimizes peak distortion while providing sufficient analyte for detection. |
| Ionization Mode | ESI Positive (+) | The pyrimidine nitrogens and ester carbonyl are readily protonated to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temp. | 120-150 °C | A moderate temperature to aid desolvation without causing thermal degradation. |
| Gas Temp. | 300-350 °C | Facilitates droplet evaporation to release gas-phase ions. |
| Scan Range | m/z 50 - 500 | A wide enough range to capture the molecular ion and all expected fragments. |
| MS/MS Energy | Ramped Collision Energy (e.g., 10-40 eV) | Using a range of collision energies ensures the capture of both low-energy (parent) and high-energy (daughter) fragments, providing a comprehensive fragmentation spectrum. |
Analytical Workflow Diagram
Caption: End-to-end workflow for the LC-MS/MS analysis.
Data Interpretation: Decoding the Fragmentation Pathway
The true power of mass spectrometry lies in tandem MS (MS/MS), where the protonated molecular ion ([M+H]⁺) is isolated and fragmented to reveal its structure. The fragmentation pattern is not random; it is governed by the principles of chemical stability.
The Protonated Molecular Ion Cluster
In positive ESI mode, the molecule will be protonated, giving an [M+H]⁺ ion.
-
Expected [M+H]⁺ (⁷⁹Br): 245.9639 + 1.0078 = 246.9717 m/z
-
Expected [M+H]⁺ (⁸¹Br): 247.9619 + 1.0078 = 248.9697 m/z
The first step is to locate this doublet at m/z ~247 and ~249 with a ~1:1 intensity ratio.
Key Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion at m/z 247/249 will proceed along predictable pathways driven by the loss of stable neutral molecules and the formation of stable fragment ions. Studies on the fragmentation of pyrimidine derivatives and esters guide these predictions.[9][10][11]
-
Loss of Ethylene (C₂H₄): A very common fragmentation pathway for ethyl esters is the loss of ethylene (28.03 Da) via a McLafferty-type rearrangement, leaving a carboxylic acid.
-
Loss of Ethoxy Radical (•OC₂H₅): While less common in ESI, the loss of the ethoxy radical (45.06 Da) can occur.
-
Loss of Carbon Monoxide (CO): Following the initial loss of ethylene, the resulting carboxylic acid can easily lose CO (27.99 Da). Cleavage of CO from heterocyclic rings is also a known fragmentation route.[12]
Predicted Major Fragments
| Precursor Ion (m/z) | Neutral Loss | Fragment m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Causality & Expertise |
| 247 / 249 | C₂H₄ (28.03 Da) | 219 / 221 | 5-bromo-6-hydroxypyrimidine-4-carboxylic acid | Energetically favorable rearrangement for ethyl esters. This is a high-probability primary fragment. |
| 219 / 221 | CO (27.99 Da) | 191 / 193 | 5-bromo-6-hydroxypyrimidine cation | Subsequent loss from the carboxylic acid intermediate. A common loss from cyclic structures. |
| 219 / 221 | H₂O (18.01 Da) | 201 / 203 | Dehydrated pyrimidine cation | Loss of water from the hydroxyl and carboxylic acid groups. |
| 247 / 249 | •OC₂H₅ (45.06 Da) | 202 / 204 | Pyrimidine acylium ion | Direct cleavage of the ester C-O bond, forming a stable acylium ion. |
Fragmentation Pathway Diagram
Caption: Predicted MS/MS fragmentation of the protonated molecule.
Conclusion: Synthesizing Data for Confident Characterization
The mass spectrometric analysis of this compound is a clear and robust process when approached with a foundational understanding of the molecule's chemical properties. The definitive confirmation of its identity rests on a synthesis of evidence:
-
Accurate Mass: The high-resolution mass of the protonated molecular ion must match the calculated value (246.9717 Da for ⁷⁹Br) within a narrow mass tolerance (e.g., < 5 ppm).
-
Isotopic Signature: The spectrum must display the characteristic M/M+2 doublet with a ~1:1 intensity ratio, confirming the presence of a single bromine atom.[4]
-
Logical Fragmentation: The MS/MS spectrum must show fragments corresponding to logical neutral losses from the parent structure, such as ethylene and carbon monoxide.
By following the workflow and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can achieve unambiguous characterization of this important chemical entity, ensuring the integrity and success of their scientific endeavors.
References
- Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from Chemguide.co.uk. [URL: https://www.chemguide.co.uk/analysis/masspec/mplus2.html]
- BenchChem. (2025). Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds. Retrieved from BenchChem. [URL: https://www.benchchem.com/application-notes/lc-ms-analysis-of-pyrimidine-compounds]
- Kertész, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Retrieved from PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032912/]
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [URL: https://www.chemistrysteps.com/isotopes-in-mass-spectrometry/]
- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/06%3A_An_Overview_of_Organic_Reactions/6.04%3A_Isotope_Abundance]
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ms.html]
- LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from LCGC International. [URL: https://www.chromatographyonline.com/view/interpretation-isotope-peaks-small-molecule-lc-ms]
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Retrieved from Creative Proteomics. [URL: https://www.creative-proteomics.com/services/pyrimidine-biosynthesis-analysis-service.htm]
- ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Retrieved from ResearchGate. [URL: https://www.researchgate.
- ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites. Retrieved from ResearchGate. [URL: https://www.researchgate.
- Molecules. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37175322/]
- BenchChem. (n.d.). Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog. Retrieved from BenchChem. [URL: https://www.benchchem.
- BLD Pharm. (n.d.). 937614-43-2|this compound. Retrieved from BLD Pharm. [URL: https://www.bldpharm.com/products/937614-43-2.html]
- ResearchGate. (n.d.). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from ResearchGate. [URL: https://www.researchgate.
- MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/m1581]
- Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia. [URL: https://en.wikipedia.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from Save My Exams. [URL: https://www.savemyexams.
- Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.990422/full]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from jocpr.com. [URL: https://www.jocpr.
- PubChem. (n.d.). Ethyl 5-bromo-6-methylnicotinate. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58170478]
- ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/228741349_Electrospray_Ionization_Mass_Spectrometric_Observation_of_Oligomers_in_Paal-Knorr_Synthesis_of_25-Dimethyl-1-phenylpyrrole]
- Molbase. (n.d.). ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from Molbase. [URL: https://www.molbase.com/en/8004-9266.html]
- YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from YouTube. [URL: https://www.youtube.
- International Journal of Organic Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from Scirp.org. [URL: https://www.scirp.org/html/2-1 organicchem20120100003_23851.htm]
- Chem-Impex. (n.d.). Ethyl 6-hydroxypyrimidine-4-carboxylate. Retrieved from Chem-Impex. [URL: https://www.chemimpex.com/products/06414]
- ChemWhat. (n.d.). This compound CAS#: 937614-43-2. Retrieved from ChemWhat. [URL: https://www.chemwhat.
- Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_4_40]
- SpectraBase. (n.d.). Ethyl 5-bromo-8-methoxycoumarin-3-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [URL: https://spectrabase.com/spectrum/1JSFcGS3Nxz]
- SpectraBase. (n.d.). Ethyl 5-bromo-3-(3-nitrophenyl)furan-2-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [URL: https://spectrabase.com/spectrum/7ONgK2YqIin]
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. article.sapub.org [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate in Modern Synthesis
For Immediate Release
In the intricate landscape of pharmaceutical and agrochemical research, the strategic selection of synthetic intermediates is paramount to the successful development of novel bioactive molecules. This technical guide delves into the core attributes of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, a versatile heterocyclic building block whose unique structural features offer a confluence of reactivity and functionality. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and diverse applications as a pivotal intermediate.
Introduction: The Pyrimidine Scaffold in Bioactive Compound Design
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural foundation of numerous therapeutic agents and biologically active compounds.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The inherent electronic properties and the ability to engage in various intermolecular interactions make pyrimidine derivatives privileged scaffolds in drug discovery.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.
This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its constituent functional groups: the bromo substituent at the C5 position, the hydroxyl group at C6, and the ethyl carboxylate at C4. This trifecta of functionalities provides chemists with a versatile platform for molecular elaboration, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
Synthesis of this compound
While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established pyrimidine chemistry. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily accessible precursors.
A potential synthetic pathway could commence with the condensation of an appropriate three-carbon building block with urea or a urea equivalent, followed by functional group manipulations. A key challenge in the synthesis is the regioselective introduction of the bromine atom at the C5 position.
One conceivable approach, adapted from known syntheses of related pyrimidine-4-carboxylates, is outlined below. This proposed synthesis is designed to be a self-validating system, with each step based on well-established and reliable chemical transformations.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the volatile components under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate
-
Dissolve the crude Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in a suitable solvent such as ethanol.
-
Add formamidine acetate (1.1 eq) and a base, for example, sodium ethoxide (1.1 eq), to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the formation of the pyrimidine ring by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain Ethyl 6-hydroxypyrimidine-4-carboxylate.
Step 3: Bromination to Yield this compound
-
Dissolve Ethyl 6-hydroxypyrimidine-4-carboxylate (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.05 eq), to the solution at room temperature. The use of a radical initiator like AIBN might be necessary for certain substrates.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the final product, this compound.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound lies in the differential reactivity of its functional groups, which can be selectively addressed to build molecular complexity.
Reactivity of the Functional Groups
-
C5-Bromo Group: The bromine atom at the C5 position is a versatile handle for introducing a wide array of substituents via cross-coupling reactions. It is particularly amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a crucial feature for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
-
C6-Hydroxy Group: The hydroxyl group at the C6 position can exist in tautomeric equilibrium with its keto form (a pyrimidone). This group can be alkylated to form ethers, acylated to form esters, or converted to a leaving group (e.g., a chloro or triflate group) for subsequent nucleophilic substitution reactions. This allows for the introduction of various side chains that can modulate the biological activity and pharmacokinetic properties of the final compound.
-
C4-Ethyl Carboxylate Group: The ester functionality at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. This position is often crucial for establishing key interactions with biological targets, such as hydrogen bonding.
The interplay of these functional groups allows for a modular and divergent synthetic approach, as illustrated in the following workflow diagram.
Caption: Synthetic diversification pathways for this compound.
Case Study: Application in the Synthesis of Kinase Inhibitors
While direct examples for the title compound are scarce, the utility of closely related 5-bromopyrimidine intermediates is well-documented in the synthesis of potent kinase inhibitors. For instance, the synthesis of CX-5011, a potent CK2 inhibitor, utilizes ethyl 5-bromopyrimidine-4-carboxylate as a key building block.[4] This highlights the importance of the 5-bromo-pyrimidine-4-carboxylate scaffold in accessing biologically relevant chemical space. The 6-hydroxy group in the title compound would offer an additional point of diversification for optimizing potency and selectivity against various kinase targets.
The general synthetic strategy often involves an initial cross-coupling reaction at the C5-bromo position to install a key pharmacophoric element, followed by modification of the C4 and C6 positions to fine-tune the molecule's properties.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 937614-43-2 |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents |
Table 2: Summary of Potential Synthetic Transformations
| Position | Functional Group | Key Reactions | Potential Products |
| C5 | Bromo | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | Arylated, alkylated, alkynylated, and aminated pyrimidines |
| C6 | Hydroxy | O-Alkylation, O-Acylation, Chlorination | Ethers, esters, 6-chloropyrimidines |
| C4 | Ethyl Carboxylate | Hydrolysis, Amidation | Carboxylic acids, amides |
Conclusion and Future Outlook
This compound represents a highly valuable and versatile synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its strategically positioned functional groups allow for a wide range of chemical transformations, enabling the efficient generation of diverse molecular libraries. The insights provided in this technical guide are intended to empower researchers to harness the full synthetic potential of this key building block in their quest for novel and effective bioactive compounds. As the demand for innovative chemical entities continues to grow, the strategic application of such well-designed intermediates will undoubtedly play a pivotal role in advancing chemical and biological sciences.
References
-
Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives. ResearchGate. Published online August 7, 2020. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Published online January 1, 2024. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Published online November 24, 2022. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Sciendo. Published online July 15, 2024. [Link]
-
Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives. Semantic Scholar. Published online June 30, 2020. [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. National Institutes of Health. Published online July 21, 2021. [Link]
- Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Published online June 25, 2021. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Published online August 16, 2021. [Link]
- Substituted 4-hydroxypyrimidine-5-carboxamides.
- Process for preparing 4-hydroxypyrimidine.
-
Synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates from deep eutectic mixtures. National Institutes of Health. Published online August 12, 2016. [Link]
-
Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. National Institutes of Health. Published online February 23, 2022. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. Published online August 10, 2022. [Link]
-
United States Patent. Google Patents. Accessed January 18, 2026. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
United States Patent (19). Google Patents. Accessed January 18, 2026. [Link]
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. National Institutes of Health. Published online May 1, 2022. [Link]
-
Design, synthesis, and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anti-HCC agents targeting Nur77. PubMed. Published online January 11, 2026. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Published online August 3, 2012. [Link]
-
4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Published online September 13, 2012. [Link]
-
(PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Published online August 1, 2012. [Link]
-
(PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate. Published online August 8, 2025. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Published online September 29, 2022. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Derivatization of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate in Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent drug-like properties, such as metabolic stability and the ability to engage in various non-covalent interactions with biological targets, have made it a focal point in medicinal chemistry. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug design.
This guide provides a comprehensive overview and detailed protocols for the derivatization of a key building block, ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate. This trifunctionalized scaffold offers three distinct points for chemical modification: the C5-bromo group, the C6-hydroxyl group, and the C4-ester. This versatility allows for the systematic exploration of chemical space to develop novel therapeutic agents. We will focus on three high-impact synthetic transformations: Suzuki-Miyaura cross-coupling at the C5 position, Buchwald-Hartwig amination at the C5 position, and O-alkylation of the C6-hydroxyl group.
Strategic Derivatization of this compound
The this compound scaffold is a valuable starting material for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization. The reactivity of the C5-bromo and C6-hydroxyl groups can be selectively addressed to introduce a wide range of substituents.
Caption: Derivatization strategies for this compound.
I. C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[4] It is particularly well-suited for the arylation of heteroaryl halides, including bromopyrimidines.[5] This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C5 position, which can significantly influence the biological activity of the resulting compounds.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this process three times.
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-aryl-6-hydroxypyrimidine-4-carboxylate.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 80-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-98 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]
II. C5-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[7] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[8] For electron-deficient substrates like bromopyrimidines, this transformation provides a powerful tool to introduce primary and secondary amines at the C5 position.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.5 mmol).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of Toluene) via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes, then heat to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 65-85 |
| PdCl₂(dppf) | K₃PO₄ | DMF | 120 | 60-80 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination.
III. C6-O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[9] In the context of our scaffold, the C6-hydroxyl group can be deprotonated with a suitable base to form a phenoxide-like nucleophile, which can then be alkylated with various alkyl halides to introduce diverse alkoxy substituents.
Protocol: General Procedure for O-Alkylation
This protocol describes a general method for the O-alkylation of the 6-hydroxy group of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide, 1.5 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents or NaH, 1.2 equivalents)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and the anhydrous solvent (10 mL).
-
Add the base (e.g., K₂CO₃ or portion-wise addition of NaH) and stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.5 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-alkoxy derivative.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl iodide | K₂CO₃ | DMF | 60 | 85-95 |
| Ethyl bromide | NaH | THF | 65 | 80-90 |
| Benzyl bromide | Cs₂CO₃ | Acetonitrile | 80 | 90-98 |
Table 3: Representative Conditions for Williamson Ether Synthesis.
Applications in Drug Discovery: Targeting Kinases and Viral Proteins
The derivatized pyrimidine scaffolds are of significant interest in drug discovery, particularly as inhibitors of protein kinases and viral enzymes.
-
Kinase Inhibition: Many clinically approved kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. The 5-aryl and 5-amino substituents can be designed to occupy the hydrophobic pocket and form key hydrogen bonds, leading to potent and selective inhibition.[2][10]
-
Antiviral Activity: Pyrimidine derivatives have a long history as antiviral agents, often acting as nucleoside/nucleotide analogues that disrupt viral replication. The diverse functionalities that can be introduced onto the this compound scaffold allow for the exploration of novel non-nucleoside inhibitors targeting viral polymerases, proteases, or entry proteins.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of diverse libraries of pyrimidine derivatives. The selective and efficient derivatization of this scaffold using modern synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis provides a powerful platform for the discovery of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast chemical space around this privileged core and to develop new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859.
- Bara, T. J., & Tittensor, J. R. (2011). The use of pyrimidine and related heterocycles in synthetic medicinal chemistry. Current topics in medicinal chemistry, 11(11), 1325–1348.
- Roskoski, R., Jr (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26–47.
- Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis of some new 1, 3, 4-thiadiazole derivatives of pyrimidine as potent antimicrobial agents. Acta poloniae pharmaceutica, 69(4), 665–671.
- Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
- Verbitskiy, E. V., et al. (2013). Microwave-Assisted Palladium-Catalyzed C–C Coupling Versus Nucleophilic Aromatic Substitution of Hydrogen (SNH) in 5-Bromopyrimidine by Action of Bithiophene and Its Analogues. Tetrahedron, 69(26), 5427-5433.
- Cheprakova, E. M., et al. (2015). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & medicinal chemistry letters, 25(14), 2829-2832.
- Verbitskiy, E. V., et al. (2009). Microwave-assisted synthesis of 4-(5-nitrofuran-2-yl)-5-arylamino-substituted pyrimidines. The Journal of organic chemistry, 74(21), 7595-7598.
- De Clercq, E. (2009). The history of antiviral drug discovery. Reviews in medical virology, 19(4), 287-298.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Torraca, K. E., & Kuwabe, S. I. (2000). The development of palladium-catalyzed amination for the synthesis of complex organic molecules. Current opinion in drug discovery & development, 3(6), 738-748.
- Gilday, J. P., & Jackson, P. F. (2001). Recent advances in the Williamson ether synthesis.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470.
- Yin, J., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133-173.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
Sources
- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines | MDPI [mdpi.com]
- 2. Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of thymidylic acid kinase by 5-substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, owing to their prevalence in a vast array of therapeutic agents, including antivirals, anticancer drugs, and central nervous system modulators.[1][2][3][4][5] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[6][7] This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of a key building block, Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, with various aryl and heteroaryl boronic acids.
The inherent functionalities of this substrate—a reactive bromine atom, a hydroxyl group, and an ester moiety—present both opportunities and challenges in reaction design. Understanding the interplay of these groups is critical for achieving high-yielding and selective transformations. This document aims to provide researchers with the foundational knowledge and actionable protocols to successfully employ this versatile building block in their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][8] The reaction is initiated by the oxidative addition of the aryl or heteroaryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the cycle.[8] The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Experimental Considerations for this compound
The presence of the hydroxyl and ester functional groups on the pyrimidine ring necessitates careful selection of reaction conditions to avoid potential side reactions.
-
Base Selection: The ester group is susceptible to hydrolysis under strongly basic conditions. Therefore, milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over stronger bases like sodium hydroxide. In some cases, potassium fluoride (KF) can be an effective base, particularly when dealing with base-sensitive substrates.[7]
-
Catalyst and Ligand Choice: A variety of palladium catalysts can be effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands, such as those incorporating SPhos, or N-heterocyclic carbene (NHC) ligands, may offer improved performance.[9] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is another robust catalyst frequently employed for heteroaryl couplings.[10]
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water. The choice of solvent can influence the reaction rate and yield.[11]
-
Influence of the Hydroxyl Group: The hydroxyl group at the 6-position can potentially coordinate to the palladium center, which may influence the catalyst's activity. While this can sometimes be a complicating factor, in certain contexts, hydroxyl groups have been shown to direct cross-coupling reactions.[3] It is also important to consider the tautomeric equilibrium of the 6-hydroxypyrimidine moiety.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.
Table 1: Reagents and Conditions for Protocol 1
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 261 mg |
| Aryl/Heteroaryl Boronic Acid | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 0.05 | 58 mg |
| K₃PO₄ | 2.0 | 425 mg |
| 1,4-Dioxane | - | 8 mL |
| Water | - | 2 mL |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water, 4:1 v/v).
-
Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields, particularly for less reactive coupling partners.[12]
Table 2: Reagents and Conditions for Protocol 2 (Microwave)
| Reagent | Molar Equiv. | Amount (for 0.5 mmol scale) |
| This compound | 1.0 | 130.5 mg |
| Aryl/Heteroaryl Boronic Acid | 1.5 | 0.75 mmol |
| Pd(dppf)Cl₂ | 0.03 | 12.2 mg |
| Cs₂CO₃ | 2.0 | 325.8 mg |
| DMF | - | 3 mL |
| Water | - | 1 mL |
Step-by-Step Methodology:
-
In a microwave vial, combine this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add DMF and water (3:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-45 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos), or increasing the reaction temperature and time. The choice of base and solvent can also be critical, and screening different combinations may be necessary. The purity of the boronic acid is also crucial, as impurities can inhibit the catalyst.
-
Side Products: The formation of homocoupled products (from the boronic acid) can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment. Protodebromination of the starting material can occur, especially at higher temperatures; using a lower reaction temperature or a more active catalyst to shorten the reaction time can mitigate this. Hydrolysis of the ester can be addressed by using a milder base and ensuring the reaction is not run for an excessively long time.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel pyrimidine derivatives with significant potential in drug discovery. By carefully selecting the catalyst, base, and solvent system, researchers can effectively navigate the challenges posed by the functional groups on the substrate and achieve high yields of the desired products. The protocols provided in this guide serve as a robust starting point for further exploration and optimization in the synthesis of new chemical entities.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines / European Journal of Organic Chemistry, 2013 [sci-hub.box]
Application Notes & Protocols: A Comprehensive Guide to the N-alkylation of 6-hydroxypyrimidines
This guide provides an in-depth exploration of the N-alkylation of 6-hydroxypyrimidines, a critical transformation in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] The strategic introduction of alkyl groups onto the nitrogen atoms of the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of these molecules, impacting their solubility, metabolic stability, and target-binding affinity.[2] This document will delve into the mechanistic nuances, practical experimental protocols, and optimization strategies for achieving regioselective N-alkylation of 6-hydroxypyrimidines.
The Significance of N-Alkylated 6-Hydroxypyrimidines in Drug Discovery
The 6-hydroxypyrimidine moiety, which exists in tautomeric equilibrium with the corresponding pyrimidin-6(1H)-one, is a cornerstone in the design of a wide array of therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore. N-alkylation of this scaffold has been instrumental in the development of drugs targeting a diverse range of diseases, including cancer, viral infections, and inflammatory conditions.[2] For instance, N1-alkylation of pyrimidines is a key step in the synthesis of building blocks for Peptide Nucleic Acids (PNAs), which have significant therapeutic and diagnostic potential.[3]
The Challenge of Regioselectivity: N- vs. O-Alkylation
A primary challenge in the alkylation of 6-hydroxypyrimidines is controlling the regioselectivity of the reaction. The ambident nature of the pyrimidinone anion allows for alkylation to occur at either a ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation).[4]
The outcome of the reaction is influenced by several factors, including:
-
The nature of the alkylating agent: Hard and soft acid-base (HSAB) theory provides a useful framework for predicting the regioselectivity. Hard alkylating agents, such as dimethyl sulfate and methyl triflate, tend to favor O-alkylation, while softer reagents like methyl iodide favor N-alkylation.[5]
-
The substituents on the pyrimidine ring: The electronic and steric properties of substituents on the pyrimidine ring can influence the nucleophilicity of the nitrogen and oxygen atoms, thereby directing the alkylation to a specific site.[6]
-
Reaction conditions: The choice of base, solvent, and temperature can significantly impact the N- versus O-alkylation ratio. For example, the use of cesium carbonate (Cs2CO3) in DMF has been shown to favor O-alkylation.[7]
Achieving high regioselectivity is crucial for the efficient synthesis of the desired isomer and to avoid tedious purification steps.
Experimental Protocols for N-Alkylation
Several robust methods have been developed for the N-alkylation of 6-hydroxypyrimidines. Below are two detailed protocols that offer distinct advantages depending on the specific substrate and desired outcome.
This method is particularly advantageous for its mild reaction conditions and operational simplicity.[8] Phase-transfer catalysis (PTC) facilitates the reaction between the water-soluble pyrimidinone salt and the organic-soluble alkylating agent.
Workflow Diagram:
Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Hydroxypyrimidine | ≥98% | Commercially Available |
| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Commercially Available |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | ≥97% | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Deionized Water | ||
| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Step-by-Step Procedure:
-
To a round-bottom flask, add the 6-hydroxypyrimidine (1.0 mmol), the alkylating agent (1.2 mmol), and tetrabutylammonium hydrogen sulfate (0.1 mmol).
-
Add 50% aqueous sodium hydroxide (2.0 mL) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
The Mitsunobu reaction is a powerful tool for the N-alkylation of pyrimidines, particularly with primary and secondary alcohols.[9][10] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key feature for stereospecific synthesis.[11]
Workflow Diagram:
Caption: Workflow for Mitsunobu N-Alkylation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Hydroxypyrimidine | ≥98% | Commercially Available |
| Alcohol (Primary or Secondary) | ≥98% | Commercially Available |
| Triphenylphosphine (PPh3) | 99% | Commercially Available |
| Diisopropyl Azodicarboxylate (DIAD) | 97% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 6-hydroxypyrimidine (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol).
-
Dissolve the solids in anhydrous tetrahydrofuran (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 mmol) dropwise to the cooled solution. A color change is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Decomposition of starting material or product | - Increase reaction time or temperature (monitor carefully).- Use a milder base or reaction conditions.- Ensure anhydrous conditions for the Mitsunobu reaction. |
| Mixture of N- and O-alkylated products | - Non-optimal choice of alkylating agent or base. | - For N-alkylation, use a softer alkylating agent (e.g., alkyl iodide).- For O-alkylation, consider a harder alkylating agent (e.g., dimethyl sulfate) and a base like Cs2CO3.[5][7]- Screen different solvents and bases to optimize regioselectivity. |
| Formation of dialkylated products | - Excess alkylating agent or strong base. | - Use a stoichiometric amount of the alkylating agent.- Use a weaker base or add it slowly. |
| Difficulty in purification | - Byproducts from the Mitsunobu reaction (e.g., triphenylphosphine oxide). | - Use polymer-bound triphenylphosphine for easier removal by filtration.[10]- Optimize chromatographic conditions. |
Conclusion
The N-alkylation of 6-hydroxypyrimidines is a versatile and essential transformation in the synthesis of biologically active molecules. By carefully selecting the appropriate reaction conditions and reagents, researchers can achieve high yields and regioselectivity. The protocols outlined in this guide provide a solid foundation for the successful N-alkylation of this important heterocyclic scaffold. Further optimization may be necessary depending on the specific substrate and desired product.
References
- N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry.
- Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry.
- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences.
- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
- Mitsunobu and Related Reactions: Advances and Applic
- Alkylation reaction of pyrimidine derivatives at the nitrogen.
- Mitsunobu reaction. Wikipedia.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery‐synthesis and biological activity. Wiley Online Library.
- Why n-alkylation is more favorable than o-alkyation ?.
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for the Synthesis of Anticancer Agents from Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Introduction: The Pyrimidine Core in Oncology and the Strategic Value of a Versatile Building Block
The pyrimidine nucleus is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA.[1][2][3][4][5] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, leading to the development of numerous therapeutic agents with a broad spectrum of activities, including potent anticancer properties.[4][6][7][8][9][10][11] Pyrimidine derivatives often function as kinase inhibitors by mimicking the purine ring of ATP, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.[1][8][12][13][14][15][16]
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate emerges as a highly strategic starting material for the synthesis of novel anticancer candidates. Its structure is endowed with multiple, orthogonally reactive sites:
-
The C5-Bromo Group: An ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
The C6-Hydroxyl Group: Can be readily converted into a leaving group (e.g., a chloride), enabling subsequent nucleophilic aromatic substitution (SNAr) reactions.
-
The C4-Ester Group: Offers a site for hydrolysis and subsequent amide coupling to further elaborate the molecular structure.
This guide provides an in-depth exploration of key synthetic transformations starting from this versatile building block, explaining the rationale behind methodological choices and providing detailed, field-proven protocols for researchers in drug discovery and development.
Strategic Derivatization Pathways
The core strategy revolves around the selective modification of the C5 and C6 positions to build a library of diverse compounds for biological screening. The two primary pathways discussed here are palladium-catalyzed cross-coupling at the C5 position and nucleophilic substitution at the C6 position.
Caption: Key synthetic diversification routes from the starting material.
Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at C5
Expertise & Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[17] In the context of anticancer drug design, this reaction is invaluable for introducing aryl and heteroaryl moieties at the C5 position of the pyrimidine ring. These appended groups can form critical interactions within the ATP-binding pocket of target kinases, enhancing potency and selectivity.[16][17] The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination.[18][19][20]
Experimental Protocol
Reaction: this compound + Arylboronic Acid → Ethyl 5-aryl-6-hydroxypyrimidine-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the corresponding arylboronic acid, and the base.
-
Degassing: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This step is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation at C5
Expertise & Rationale
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[21][22][23][24] This transformation is central to medicinal chemistry as the introduction of an amine linker or a nitrogen-containing heterocycle can establish key hydrogen bonds with protein targets, significantly influencing biological activity.[25] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[23][24][26]
Experimental Protocol
Reaction: this compound + Amine → Ethyl 5-(amino)-6-hydroxypyrimidine-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Ligand: Xantphos or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Inert Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst and the phosphine ligand to a flame-dried Schlenk tube.
-
Reagent Addition: Add the starting pyrimidine, the base, and a magnetic stir bar.
-
Atmosphere Control: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon.
-
Solvent/Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (if liquid) or a solution of the amine (if solid) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography.
Quantitative Data & Structure-Activity Relationship (SAR)
The true value of these synthetic protocols lies in their ability to generate a matrix of compounds for biological evaluation, allowing for the development of a structure-activity relationship (SAR).[11][25][27][28] The data below is representative of what a primary screen might yield, guiding further optimization.
| Compound ID | Modification (Starting Material = this compound) | Target Kinase | IC₅₀ (nM) |
| SM-1 | (Starting Material) | EGFR | >10,000 |
| SZ-1a | C5-(4-methoxyphenyl) | EGFR | 850 |
| SZ-1b | C5-(3-aminophenyl) | EGFR | 250 |
| BH-2a | C5-(morpholino) | Aurora A | 1,200 |
| BH-2b | C5-(N-methylanilino) | Aurora A | 95 |
| SN-3a | C6-(benzylamino), C5-bromo | CDK2 | 5,400 |
| SN-3b | C6-(cyclopropylamino), C5-bromo | CDK2 | 2,100 |
IC₅₀ values are hypothetical for illustrative purposes.
This data suggests that introducing an aniline-type moiety at the C5 position (e.g., SZ-1b, BH-2b) is beneficial for kinase inhibition.
Protocol III: In Vitro Anticancer Activity Screening (MTT Assay)
Expertise & Rationale
Once synthesized, the novel pyrimidine derivatives must be evaluated for their anticancer potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[29] It measures the metabolic activity of cells, which generally correlates with cell number. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in the purple color indicates a loss of cell viability due to the cytotoxic or cytostatic effects of the test compound.[30][31][32]
Experimental Protocol
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives (dissolved in DMSO to make stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for pyrimidine-based drug discovery.
References
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Current Organic Chemistry.
- Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. PubMed.
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Bentham Science.
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. Benchchem.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
- Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed.
- Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
- The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.
- Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. PubMed.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.
- Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH.
- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. NIH.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 15. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved kinase inhibitors.[1][2] Its inherent ability to mimic the purine ring of ATP allows for the design of potent and selective ATP-competitive inhibitors that target the kinase hinge region.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, a highly versatile starting material, for the synthesis of diverse kinase inhibitor libraries. We present detailed, field-proven protocols for key C-N and C-C bond-forming reactions—Buchwald-Hartwig amination and Suzuki-Miyaura coupling—and explain the underlying chemical principles that guide these powerful transformations.
Introduction: The Strategic Value of the Pyrimidine Core
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them critical targets in drug discovery, particularly in oncology.[3][4] Small molecule kinase inhibitors have revolutionized cancer therapy.[3][4] The 2,4-diaminopyrimidine and related pyrimidine scaffolds are frequently employed in the design of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[1][2][3]
This compound is an ideal starting scaffold for several strategic reasons:
-
C5-Bromo Handle: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or amino substituents. These groups are often crucial for achieving target selectivity and potency.
-
C6-Hydroxyl Group: The hydroxyl group can act as a key hydrogen bond donor, interacting with the kinase hinge region. It can also be a point for further derivatization to modulate solubility and pharmacokinetic properties.
-
C4-Ester Moiety: The ethyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse library of amides to explore interactions with the solvent-exposed region of the kinase active site.
This guide will focus on the two most powerful and versatile methods for derivatizing the C5 position: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Core Synthetic Strategies & Protocols
The derivatization of the C5-bromo position is the cornerstone of building a diverse library of kinase inhibitors from the starting scaffold. Below are detailed protocols for the two primary palladium-catalyzed cross-coupling reactions.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[5][6] This reaction is fundamental for installing substituents that can occupy the hydrophobic pocket of the ATP-binding site.
Caption: Workflow for Suzuki-Miyaura C-C Coupling.
Protocol 1: Synthesis of Ethyl 5-aryl-6-hydroxypyrimidine-4-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Rationale:
-
Inert Atmosphere: The Pd(0) active catalyst, formed in situ from the Pd(II) precatalyst, is sensitive to oxygen. Removing oxygen by degassing the solvent and maintaining an inert atmosphere is critical to prevent catalyst degradation.
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of boronic acids, including heteroaromatic variants.[5]
-
Base and Solvent: An aqueous base like K₂CO₃ is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[6][7][8] The biphasic solvent system ensures all reactants are sufficiently soluble.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position.[9][10] This is particularly valuable for creating derivatives that can form additional hydrogen bonds or engage in other key interactions within the kinase active site.
Caption: Workflow for Buchwald-Hartwig C-N Amination.
Protocol 2: Synthesis of Ethyl 5-amino-6-hydroxypyrimidine-4-carboxylate Derivatives
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.10 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon source (glovebox recommended for dispensing reagents)
Procedure:
-
To a flame-dried Schlenk tube or vial inside a glovebox, add NaOt-Bu, the phosphine ligand (XPhos), and the palladium precatalyst (Pd₂(dba)₃).
-
Add the this compound and the amine.
-
Add anhydrous solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Rationale:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand like XPhos is crucial.[11][12] The ligand stabilizes the palladium catalyst, prevents the formation of inactive dimers, and facilitates the rate-limiting reductive elimination step to form the C-N bond.[9]
-
Strong, Non-Nucleophilic Base: A strong base like NaOt-Bu is required to deprotonate the amine in the catalytic cycle, making it a better nucleophile to displace the halide from the palladium center.[11] Its bulky nature prevents it from competing with the desired amine as a nucleophile in side reactions.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle and hydrolyze the base. Therefore, using anhydrous solvents and inert atmosphere techniques is critical for high yields.
Kinase Inhibition: Context and Data
The synthesized pyrimidine derivatives are designed to function as ATP-competitive inhibitors. They occupy the ATP binding pocket of a target kinase, with the pyrimidine core typically forming hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain.
Caption: Simplified MAPK/ERK Signaling Pathway Targeted by Kinase Inhibitors.
The efficacy of newly synthesized compounds is typically assessed through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency against a specific kinase.
Table 1: Representative Data for Synthesized Pyrimidine Derivatives
| Compound ID | C5-Substituent (R) | Target Kinase | IC₅₀ (nM) |
| PYR-001 | 4-Fluorophenyl | Aurora A | 150 |
| PYR-002 | 3-Pyridyl | Aurora A | 95 |
| PYR-003 | Aniline | EGFR (T790M) | 205 |
| PYR-004 | N-methylpiperazine | EGFR (T790M) | 78 |
Note: Data are hypothetical and for illustrative purposes only. Real-world data would be generated from enzymatic assays.[13][14]
Conclusion
This compound is a powerful and economically viable starting material for the construction of diverse libraries of potential kinase inhibitors. By employing robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can systematically explore the structure-activity relationships (SAR) around the pyrimidine core. The protocols and rationale provided in this application note serve as a foundational guide for research groups aiming to discover the next generation of targeted therapeutics.
References
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- BenchChem. (2025).
- Keglevich, A., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Organic Syntheses Procedure. v93p0306.
- Wikipedia.
- Bakr, Y. A., et al. (2012). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
- Chemistry LibreTexts. (2023).
- R. Saladino, et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Organic Chemistry Portal. Suzuki Coupling.
- Myers, A. The Suzuki Reaction. Chem 115.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- El-Damasy, A. K., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.
- Kumar, B. V., et al. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)
- ACS GCI Pharmaceutical Roundtable. (2026).
- Harris, C., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed Central.
- Kumar, B. V., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities.
- Anish, M., et al. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate.
- Al-Suhaimi, K. S., et al. (2024). Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. ScienceDirect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate Derivatives
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for essential biomolecules like thymine, uracil, and cytosine, the building blocks of nucleic acids.[1][2][3] This inherent biocompatibility and structural versatility make pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5] The global challenge of multidrug-resistant pathogens necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms.[6][7] Pyrimidine-containing compounds are a major focus in this area due to their diverse mechanisms of action, often targeting essential microbial enzymes and cellular processes that are distinct from their mammalian counterparts.[5][6][8]
This guide provides a comprehensive overview and detailed protocols for the evaluation of the antimicrobial properties of a specific class of synthetic compounds: Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate derivatives . We will delve into the scientific rationale behind the experimental design, step-by-step methodologies for key assays, and the interpretation of results. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Hypothesized Mechanism of Action and Structure-Activity Relationship (SAR)
While the precise mechanism of action for novel derivatives must be determined empirically, existing research on pyrimidine-based antimicrobials allows us to formulate a strong hypothesis. Many pyrimidine analogs function by inhibiting crucial bacterial enzymes.[5][8] A plausible mechanism for this compound derivatives is the inhibition of bacterial Dihydrofolate Reductase (DHFR) . DHFR is vital for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids. Its inhibition leads to the cessation of DNA replication and cell death. The structural similarity of the pyrimidine core to the native dihydrofolate substrate makes this a compelling hypothesis. Another potential target, observed in other pyrimidine derivatives, is the cell division protein FtsZ .[7][9] Inhibition of FtsZ polymerization disrupts bacterial cell division, leading to a bactericidal effect.[7][9]
The antimicrobial potency of these derivatives is expected to be highly dependent on the nature and position of various substituents on the pyrimidine ring.[1][2] The following table outlines a hypothetical structure-activity relationship (SAR) to guide the initial synthesis and screening efforts.
| Position on Pyrimidine Ring | Substituent Type | Expected Impact on Antimicrobial Activity | Rationale |
| C2 | Lipophilic groups (e.g., substituted phenyl rings, alkyl chains) | Increase | Enhanced membrane permeability, allowing the compound to reach its intracellular target. |
| N1/N3 | Small alkyl groups or hydrogen bond donors/acceptors | Variable | Can influence solubility and binding affinity to the target enzyme.[6] |
| C5 (Bromo group) | Halogen | Crucial for Activity | The electronegativity and size of the bromine atom can significantly enhance binding interactions within the active site of the target enzyme.[10] |
| C4 (Ethyl carboxylate) | Ester group | Modulator of Activity | Can be hydrolyzed by bacterial esterases to the corresponding carboxylic acid, which may be the active form of the molecule. Modification to other esters or amides can tune pharmacokinetic properties. |
| C6 (Hydroxy group) | Hydroxyl | Key for Binding | Likely acts as a critical hydrogen bond donor or acceptor, anchoring the molecule to the active site of the target enzyme. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and represent the gold standard for antimicrobial susceptibility testing.[11][12][13]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13][14][15] This assay is fundamental for quantifying the potency of a novel compound.[12][16]
Caption: Workflow for Broth Microdilution Assay.
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB), cation-adjusted[16]
-
Sterile 96-well round-bottom microtiter plates[17]
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Preparation of Test Compounds: Prepare a stock solution of each pyrimidine derivative in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.[18]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][16]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[17]
-
Add 100 µL of the 2x final concentration of the test compound (prepared in MHB) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[17] This creates a range of decreasing concentrations of the test compound.
-
Column 11 will serve as the growth control (MHB + inoculum, no compound).
-
Column 12 will serve as the sterility control (MHB only).[17]
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[11][19]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][15] This can also be determined by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader, where the MIC is the concentration that inhibits growth by ≥90% compared to the growth control.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][14][15] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies at each concentration. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]
Interpretation of MIC/MBC Ratio:
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal .[15]
-
MBC/MIC > 4: The compound is generally considered bacteriostatic .
Protocol 3: Agar Disk Diffusion Assay
This qualitative method is excellent for initial screening and assessing the susceptibility of bacteria to the synthesized derivatives.[20][21][22] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.[23]
Caption: Workflow for Agar Disk Diffusion Assay.
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 6 mm paper disks
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile swabs
-
Forceps
-
Calipers or ruler
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).[23]
-
Remove excess fluid by pressing the swab against the inside of the tube.[23]
-
Streak the swab evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate 60 degrees and repeat the streaking twice more.[20][21]
-
-
Preparation and Placement of Disks:
-
Aseptically apply a known amount (e.g., 10 µL) of each test compound solution onto a sterile paper disk. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate, ensuring firm contact.
-
Place a positive control disk (e.g., a standard antibiotic like Ciprofloxacin) and a negative control disk (solvent only) on the plate.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Interpretation of Results:
Conclusion and Future Directions
These protocols provide a robust framework for the initial antimicrobial evaluation of this compound derivatives. The data generated from MIC, MBC, and disk diffusion assays will enable researchers to quantify the potency of these compounds, understand their spectrum of activity, and determine whether their effect is bactericidal or bacteriostatic. This information is critical for prioritizing lead candidates and guiding further optimization through structure-activity relationship studies. Subsequent research should focus on elucidating the precise mechanism of action, evaluating cytotoxicity against mammalian cell lines to determine a therapeutic index, and assessing in vivo efficacy in animal models of infection.
References
- Vertex AI Search. (2020, March 30). Minimum Inhibitory Concentration (MIC)
- Benchchem.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- ResearchGate. (2022, May). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Natarajan, R., et al. (2023, January 1). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- Andrews, J. M. (2001, July). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16.
- Microbe Investigations. (2024, May 20). MBC vs.
- Zhuang, J., & Ma, S. (2020, October 19). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886.
- Bentham Science. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- RSC Publishing.
- ResearchGate. Recent Development of Pyrimidine‐Containing Antimicrobial Agents.
- ResearchGate.
- Benchchem. A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials.
- Scilit. Recent Development of Pyrimidine‐Containing Antimicrobial Agents.
- MDPI.
- Microbe Online. (2013, November 15).
- ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
- Wikipedia. Disk diffusion test.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method).
- El-Hashash, M. A., et al. (2025, March 18).
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- ResearchGate. Antimicrobial activity of compound 5a using agar disk diffusion method.
- El-Sayed, W. A. (2008). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 13(12), 3097-3108.
- Acta Poloniae Pharmaceutica. (2013).
- ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2845-2853.
- ResearchGate. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities.
- Bohrium. (2021, December 26).
- Vaghasiya, S. J., & Shah, V. H. (2017). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society.
- PubMed Central. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass.
- Semantic Scholar. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)
- ResearchGate. (2017, November).
- NIH. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
- PubMed. (2007, January 15). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asm.org [asm.org]
Application Notes and Protocols for Cross-Coupling Partners of 5-Brominated Pyrimidines
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its prevalence is rooted in its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, often acting as a bioisostere for phenyl rings.[3] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the development of novel therapeutics for a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[4][5] Among the various positions on the pyrimidine ring, the C5 position is of particular interest. Substitution at this site can significantly modulate the pharmacological profile of a molecule.
5-Bromopyrimidine serves as a versatile and readily available building block for introducing molecular diversity at this key position. The lability of its bromine atom makes it an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions.[6] This guide provides a detailed overview of the most common and effective cross-coupling partners for 5-brominated pyrimidines, complete with detailed protocols, mechanistic insights, and data-driven recommendations for researchers, scientists, and drug development professionals.
Choosing the Right Cross-Coupling Strategy
The selection of a cross-coupling reaction is dictated by the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partner. For 5-bromopyrimidine, an electron-deficient heteroaromatic halide, the choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields and selectivity. The electron-withdrawing nature of the pyrimidine ring generally enhances the rate of oxidative addition, the initial step in most palladium-catalyzed cross-coupling cycles.
Below is a logical workflow for selecting a suitable cross-coupling reaction when starting with a 5-bromopyrimidine substrate.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in drug discovery due to the stability, commercial availability, and low toxicity of the organoboron reagents.[6][7] It is an exceptionally reliable method for creating biaryl linkages, which are prevalent in kinase inhibitors and other targeted therapies.[2][4]
Mechanistic Rationale for Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like 5-bromopyrimidine, oxidative addition to the Pd(0) catalyst is generally facile. The critical steps to optimize are often transmetalation and reductive elimination.
-
Ligand Selection: The choice of phosphine ligand is crucial. Electron-rich, bulky phosphine ligands are often preferred as they stabilize the Pd(0) species, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.[2] For challenging couplings, biaryl phosphine ligands (e.g., SPhos, XPhos) have demonstrated superior performance.
-
Base Selection: The base plays a multifaceted role: it activates the organoboron species to form a more nucleophilic borate complex, facilitating transmetalation, and it neutralizes the halide salt formed during the reaction. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[3] The choice of base can influence the reaction rate and the stability of sensitive functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is often employed to dissolve both the organic-soluble and water-soluble components of the reaction.[3]
Comparative Reaction Conditions for Suzuki-Miyaura Coupling
| Coupling Partner (ArB(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | Good | [4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 85 | [4] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | t-Amyl alcohol | 100 | 85 | [8][9] |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 92 | [4] |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 100 | 78 | [4] |
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Arylboronic Acid
This protocol provides a general starting point for the coupling of various aryl- and heteroarylboronic acids with 5-bromopyrimidine.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and degassed water (4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[3]
-
Reaction: Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyrimidine.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, linking a terminal alkyne to an aryl halide.[1] This reaction is invaluable for synthesizing 5-alkynylpyrimidines, which are important intermediates and can themselves possess significant biological activity.[1][10]
Mechanistic Rationale for Experimental Choices
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[1][10]
-
Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of 5-bromopyrimidine to a Pd(0) species.
-
Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center.
-
Catalyst and Co-catalyst: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the use of a copper(I) co-catalyst (typically CuI) are standard. The copper co-catalyst significantly accelerates the reaction, allowing for milder conditions.[11]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[10] Anhydrous solvents like THF or DMF are essential to prevent unwanted side reactions.
Comparative Reaction Conditions for Sonogashira Coupling
| Coupling Partner (Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N (2.2) | THF | RT | 95 | [1][10] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 91 | [1] |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2) | DMF | 100 | 88 | [1] |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | THF | 60 | 92 | [1][10] |
| 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (2.5) | DMF | 90 | 94 | [1] |
Protocol 2: Sonogashira Coupling of 5-Bromopyrimidine with a Terminal Alkyne
This protocol outlines a reliable method for the copper-co-catalyzed Sonogashira coupling.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv), the palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.[1]
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[10]
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and a wide range of primary and secondary amines.[11][12] This reaction is a cornerstone in medicinal chemistry for synthesizing arylamines, which are key pharmacophores in many drugs, including kinase inhibitors like Imatinib.[7][13]
Mechanistic Rationale for Experimental Choices
The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required. These ligands facilitate both the oxidative addition and the challenging reductive elimination step, which forms the C-N bond.[14]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[12][15] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to ensure the stability of the catalyst and the base.[15]
Comparative Reaction Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 95 | [15] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-BuOH | 110 | 91 | [15][16] |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 88 | [15] |
| Indole | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 85 | [15][16] |
| Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 93 | [15] |
Protocol 3: Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol is a general procedure for the amination of 5-bromopyrimidine with a primary or secondary amine.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add 5-bromopyrimidine and the amine to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Other Important Cross-Coupling Reactions
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other cross-coupling methods offer unique advantages for specific transformations.
a) Stille Coupling
The Stille coupling utilizes organostannane reagents. A key advantage is the tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[17][18] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[19]
-
Typical Conditions: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common catalysts, often in solvents like DMF, THF, or toluene at elevated temperatures.[17]
b) Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[20] It is a powerful tool for introducing vinyl groups or extending carbon chains.
-
Typical Conditions: Pd(OAc)₂ is a common catalyst precursor, often with a phosphine ligand or under ligand-free conditions. A base like Et₃N or K₂CO₃ is required. Polar aprotic solvents such as DMF or NMP are frequently used.
c) Negishi Coupling
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic reagents for cross-coupling.[21] This high reactivity allows for couplings that may be difficult with other methods, but the organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions.[22]
-
Typical Conditions: Palladium catalysts with phosphine ligands, such as Pd(dppf)Cl₂, are effective. Anhydrous THF is the most common solvent.[22]
Conclusion and Future Outlook
The cross-coupling of 5-brominated pyrimidines is a robust and versatile strategy for the synthesis of a vast array of functionalized molecules with significant potential in drug discovery and materials science. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions represent the workhorse methodologies, each offering distinct advantages for the formation of C-C and C-N bonds. The continued development of more active and selective catalyst systems, particularly those based on nickel, promises to further expand the scope and applicability of these reactions, enabling the synthesis of increasingly complex and novel pyrimidine-based compounds under milder and more sustainable conditions.[9] As our understanding of the subtle mechanistic details of these transformations grows, so too will our ability to rationally design and execute efficient synthetic routes to the next generation of pyrimidine-containing therapeutics.
References
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
-
Chaudhary, P., Kumar, R., & Singh, P. K. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6529. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
Gao, S., Wang, Q., & Chen, C. (2015). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 2(7), 803-824. [Link]
-
Wang, C., Bai, X., Han, N., Jiao, J., Qi, X., & Liu, Y. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development, 23(9), 2035-2040. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
He, H., Liu, J. Q., & Wang, X. S. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 21(39), 7886-7890. [Link]
-
Lin, K. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
-
Hazari, N., & Hruszkewycz, D. P. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 137(23), 7438-7449. [Link]
-
Rawat, S., & Verma, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229. [Link]
-
Jia, X. D., Wang, X. C., Quan, Z. J., & Yang, G. J. (2011). ChemInform Abstract: Cross-Coupling Reactions of Pyrimidin-2-yl Sulfonates with Phenols and Anilines: An Efficient Approach to C2-Functionalized Pyrimidines. ChemInform, 42(32). [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Zhang, Y., et al. (2020). The development of an effective synthetic route of rilpivirine. Chemistry Central Journal, 14(1), 1-9. [Link]
-
Buchwald, S. L. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Alaridhee, Z. A. I., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
Blanco, B., & Buskes, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3499. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ARKIVOC. (2014). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]
-
Espinet, P., & Echavarren, A. M. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]
-
National Institutes of Health. (2019). Mechanistic studies on the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Wiley-VCH. (2011). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 14. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ikm.org.my [ikm.org.my]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. nbinno.com [nbinno.com]
- 21. Negishi Coupling [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for functionalizing the hydroxyl group of pyrimidines
An authoritative guide to the strategic functionalization of the hydroxyl group on pyrimidine scaffolds, tailored for researchers and professionals in drug development. This document provides in-depth analysis, validated protocols, and the rationale behind experimental design.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology, forming the core structure of nucleobases like cytosine, thymine, and uracil.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The functionalization of hydroxypyrimidines is of paramount importance, as the hydroxyl group serves as a versatile handle for introducing molecular diversity and modulating the pharmacological profile of these compounds.
A critical challenge in the chemistry of hydroxypyrimidines is the tautomeric equilibrium between the hydroxy-aromatic form and the keto-amide (pyrimidinone) form. This duality often leads to competitive N- vs. O-functionalization, making chemoselectivity a primary consideration in reaction design. The choice of reagents, solvent, and base can profoundly influence the reaction outcome, directing the modification to either the exocyclic oxygen or the ring nitrogen.[2] This guide provides a detailed exploration of reaction conditions designed to achieve selective O-functionalization.
Caption: A generalized workflow for the selective functionalization of hydroxypyrimidines.
O-Alkylation (Etherification): Crafting Pyrimidine Ethers
The formation of an ether linkage at the hydroxyl position is a common strategy to enhance lipophilicity, improve metabolic stability, or introduce pharmacophoric elements. Key methods include classical Sₙ2 reactions and the Mitsunobu reaction.
Sₙ2 Alkylation with Alkyl Halides
This classical approach involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is crucial for achieving O-selectivity.
Causality Behind Experimental Choices:
-
Base: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents tend to favor O-alkylation. The potassium cation has a lower affinity for the harder nitrogen atom compared to the oxygen atom of the pyrimidinone tautomer. Stronger bases like sodium hydride (NaH) can lead to a higher proportion of N-alkylation.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), acetone, or dimethylformamide (DMF) are typically used to dissolve the pyrimidine salt and promote the Sₙ2 reaction.
-
Alkylating Agent: Highly reactive alkylating agents like iodides or bromides are preferred. The structure of the alkylating agent can also influence selectivity; sterically hindered halides may favor O-alkylation.[2]
Table 1: Comparison of O-Alkylation Conditions for 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one
| Alkylating Agent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | 16 | Reflux | 87 | [3][4] |
| 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | 1.0 | Reflux | 90 | [3] |
| 4-(Bromomethyl)pyrimidine | K₂CO₃ | Acetonitrile | 16 | Reflux | 75 | [4] |
| 4-(Chloromethyl)pyrimidine | K₂CO₃ | Acetonitrile | 16 | Reflux | 45 | [4] |
Protocol 1: General Procedure for O-Alkylation[4]
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (1.0 equiv) and potassium carbonate (K₂CO₃, 1.0 equiv).
-
Add acetone or acetonitrile (approx. 3-4 mL per mmol of substrate).
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine or other alkyl halide (1.0 equiv) dissolved in a minimum amount of the same solvent.
-
Heat the resulting mixture to reflux and stir for 30 minutes to 16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash twice with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude O-alkylated product.
-
Purify the product by column chromatography or recrystallization as needed.
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and mild method for converting alcohols to a wide range of functional groups, including ethers and esters, with a predictable inversion of stereochemistry at chiral centers.[5][6] It is particularly useful for substrates sensitive to the basic conditions of Sₙ2 reactions.
Mechanism and Rationale: The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] PPh₃ and DEAD combine to form a phosphonium intermediate. The hydroxypyrimidine then attacks this intermediate, activating the oxygen as a good leaving group (as a phosphonium salt). Subsequent Sₙ2 attack by a suitable nucleophile (in this case, an alcohol for etherification or a carboxylic acid for esterification) displaces the activated oxygen.[7]
Caption: Key components of the Mitsunobu reaction for etherification.
Protocol 2: Mitsunobu Etherification[6][8]
-
Dissolve the hydroxypyrimidine (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) (approx. 10 mL per mmol of hydroxypyrimidine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.
O-Acylation: Synthesis of Pyrimidine Esters
Esterification of the hydroxyl group can introduce functionalities that act as prodrugs, improve formulation properties, or serve as handles for further chemical modification.
Acylation with Acyl Halides or Anhydrides
This is a straightforward method where the hydroxypyrimidine is treated with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (NEt₃) or pyridine.
Causality Behind Experimental Choices:
-
Base: The base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst.
-
Solvent: Aprotic solvents like dichloromethane (DCM), THF, or pyridine (if used as the base) are common.
-
N- vs. O-Acylation: While O-acylation is often favored, N-acylation can occur, especially with more reactive acylating agents or under certain conditions.[8] The equilibrium between N- and O-acylated products can be influenced by the acyl group's structure, temperature, and solvent polarity.[8]
Protocol 3: General Procedure for O-Acylation
-
Dissolve the hydroxypyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine.
-
Add triethylamine (1.5 equiv) if using an inert solvent like DCM.
-
Cool the solution to 0°C.
-
Add the acyl chloride or anhydride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC indicates completion.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography.
O-Acylation via Mitsunobu Reaction
The Mitsunobu reaction is also highly effective for esterification, using a carboxylic acid as the nucleophile.[5][6] The conditions are identical to those described in Protocol 2, with the alcohol being replaced by the desired carboxylic acid (typically 1.2-1.5 equivalents).
O-Glycosylation: Building Nucleoside Analogs
The synthesis of O-glycosides of pyrimidines is fundamental to the development of novel nucleoside analogs with potential therapeutic applications. This transformation involves the coupling of a hydroxypyrimidine with an activated sugar donor.
Key Considerations:
-
Glycosyl Donors: Common donors include glycosyl halides (e.g., bromides or chlorides) or glycosyl trichloroacetimidates. These are typically prepared from protected sugar precursors.
-
Promoters/Activators: The reaction is promoted by Lewis acids or heavy metal salts. For example, silver triflate (AgOTf) or silver carbonate is often used with glycosyl halides, while trimethylsilyl triflate (TMSOTf) is a common activator for trichloroacetimidate donors.
-
Stereoselectivity: Controlling the stereochemistry at the anomeric center (α vs. β) is a major challenge in glycosylation chemistry. The choice of solvent, temperature, and the protecting groups on the sugar donor can all influence the stereochemical outcome.[9]
Protocol 4: General Procedure for O-Glycosylation (Koenigs-Knorr Method)
-
Suspend the hydroxypyrimidine (1.2 equiv) and silver(I) carbonate (Ag₂CO₃, 1.5 equiv) in an anhydrous solvent like toluene or dichloromethane under an inert atmosphere.
-
Stir the suspension in the dark at room temperature for 1 hour.
-
Add a solution of the per-O-acetylated glycosyl bromide (1.0 equiv) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove silver salts, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the protected O-glycoside.
-
Subsequent deprotection of the acetyl groups (e.g., using Zemplén conditions with catalytic sodium methoxide in methanol) yields the final O-nucleoside.
O-Phosphorylation: Synthesizing Nucleotide Analogs
Phosphorylation introduces a negatively charged phosphate group, which is critical for the biological activity of nucleotides. Both chemical and enzymatic methods can be employed.[10][11]
Chemical Phosphorylation: A common method for chemical phosphorylation is the use of phosphorus oxychloride (POCl₃) in the presence of a suitable base or solvent like trimethyl phosphate.
Protocol 5: General Procedure for O-Phosphorylation with POCl₃
-
Suspend the hydroxypyrimidine nucleoside (1.0 equiv) in anhydrous trimethyl phosphate, cooled to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 2-4 hours.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and a saturated aqueous solution of NaHCO₃.
-
Adjust the pH to ~7.5 with additional NaHCO₃.
-
The resulting aqueous solution containing the nucleotide can be purified by ion-exchange chromatography.
The Role of Protecting Groups
Given the multiple reactive sites on a pyrimidine ring, the use of protecting groups is often essential to achieve the desired regioselectivity.[12][13]
-
N-Protection: The ring nitrogens can be protected to prevent N-alkylation or N-acylation. Common protecting groups include the tert-butyloxycarbonyl (Boc) group (removed with acid) or the benzyl (Bn) group (removed by hydrogenolysis).[14][15]
-
O-Protection: If a reaction needs to be performed elsewhere on the molecule, the hydroxyl group itself can be protected. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are widely used and are typically removed with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[14]
The choice of a protecting group strategy depends on the overall synthetic plan, ensuring that the chosen group is stable to the subsequent reaction conditions and can be removed without affecting the newly installed functional group.[12]
References
-
Title: Phosphorylation of purine and pyrimidine nucleosides by isolated rat liver mitochondria Source: Acta Medica Okayama URL: [Link]
-
Title: Pyrimidine-nucleoside phosphorylase Source: M-CSA Mechanism and Catalytic Site Atlas URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyrimidine Source: Pharmaguideline URL: [Link]
-
Title: Phosphorylation reactions of selected pyrimidine nucleosides catalyzed... Source: ResearchGate URL: [Link]
-
Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]
-
Title: Pyrimidine Source: Wikipedia URL: [Link]
-
Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]
-
Title: Pyrimidine-nucleoside phosphorylase Source: Wikipedia URL: [Link]
-
Title: Metabolism of pyrimidine L-nucleosides Source: Nucleic Acids Research - Oxford Academic URL: [Link]
-
Title: Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: Pinner pyrimidine synthesis Source: Slideshare URL: [Link]
-
Title: Mitsunobu Reaction Source: Organic Chemistry URL: [Link]
-
Title: Synthesis, reactions, and applications of pyrimidine derivatives Source: Current Chemistry Letters - Growing Science URL: [Link]
- Title: Process for the preparation of pyrimidine derivatives Source: Google Patents URL
-
Title: Protecting groups Source: Royal Society of Chemistry URL: [Link]
-
Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Mitsunobu reaction Source: Organic Synthesis URL: [Link]
-
Title: O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species Source: Tetrahedron Letters URL: [Link]
-
Title: Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions Source: ResearchGate URL: [Link]
-
Title: Mitsunobu reaction Source: Wikipedia URL: [Link]
-
Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) Source: ACS Omega URL: [Link]
-
Title: Protecting Groups Source: University of Illinois URL: [Link]
-
Title: Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation Source: ResearchGate URL: [Link]
- Title: Process for preparing 4-hydroxypyrimidine Source: Google Patents URL
-
Title: Protecting Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds Source: Organic Chemistry Portal URL: [Link]
-
Title: Protecting group Source: Wikipedia URL: [Link]
-
Title: Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis Source: YouTube URL: [Link]
-
Title: 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this? Source: ResearchGate URL: [Link]
-
Title: Methods for O-Glycoside Synthesis Source: ResearchGate URL: [Link]
-
Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][16]naphthyrin-5(6H)-one Source: PMC - NIH URL: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorylation of purine and pyrimidine nucleosides by isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protective Groups [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. Pyrimidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate in the Synthesis of Fused Pyrimidine Heterocycles
Introduction: The Strategic Value of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate in Heterocyclic Synthesis
Fused pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets. The strategic synthesis of diverse libraries of fused pyrimidines is therefore of paramount importance for the development of new chemical entities.[3]
This compound is a highly functionalized and versatile starting material for the construction of a variety of fused pyrimidine systems. Its key structural features—a reactive bromine atom, a nucleophilic hydroxyl group, and an ester moiety—provide multiple handles for sequential or one-pot cyclization reactions. The bromine at the 5-position is amenable to substitution and cross-coupling reactions, while the hydroxyl group at the 6-position can act as a nucleophile in cyclization processes. The ethyl carboxylate at the 4-position can be involved in cyclization or further functionalization. This combination of reactive sites allows for the regioselective synthesis of diverse heterocyclic frameworks, including thieno[3,2-d]pyrimidines, furo[3,2-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key fused pyrimidine heterocycles. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound hinges on the sequential or concerted exploitation of its functional groups. The general approach involves an initial reaction at either the bromine or hydroxyl position, followed by an intramolecular cyclization to construct the fused ring.
Diagram 1: Key Functional Groups and Their Reactivity
Caption: Reactivity map of the starting material.
Application Protocol 1: Synthesis of Ethyl 7-methyl-4-oxo-4,5-dihydrothieno[3,2-d]pyrimidine-6-carboxylate
This protocol details the synthesis of a thieno[3,2-d]pyrimidine derivative, a scaffold known for its diverse biological activities, including anti-inflammatory and anticancer properties.[4][5] The strategy involves an initial S-alkylation of the hydroxyl group, followed by an intramolecular cyclization.
Experimental Protocol
Step 1: O-Alkylation with Ethyl 2-bromopropionate
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the O-alkylated intermediate.
Step 2: Intramolecular Palladium-Catalyzed Thienannulation
-
To a solution of the O-alkylated intermediate (1.0 eq) in anhydrous toluene, add palladium(II) acetate (Pd(OAc)₂, 0.1 eq) and triphenylphosphine (PPh₃, 0.2 eq).
-
Add sodium tert-butoxide (NaOtBu, 2.0 eq) to the mixture.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl 7-methyl-4-oxo-4,5-dihydrothieno[3,2-d]pyrimidine-6-carboxylate.
Diagram 2: Workflow for Thieno[3,2-d]pyrimidine Synthesis
Caption: Synthetic workflow for thieno[3,2-d]pyrimidine.
Application Protocol 2: Synthesis of Ethyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate
This protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine, a class of compounds known to be potent kinase inhibitors.[6] The synthesis proceeds via a nucleophilic substitution of the bromine atom with hydrazine, followed by an intramolecular cyclization.
Experimental Protocol
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq).
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate and wash with cold ethanol.
-
Dry the solid under vacuum to obtain the desired ethyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate.
-
The product can be further purified by recrystallization from ethanol if necessary.
Diagram 3: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine.
Application Protocol 3: Synthesis of Ethyl 4-oxo-4,5-dihydrofuro[3,2-d]pyrimidine-6-carboxylate
This protocol describes the synthesis of a furo[3,2-d]pyrimidine, a heterocyclic system with potential applications in medicinal chemistry.[7][8] The strategy is based on an initial O-alkylation followed by an intramolecular cyclization.
Experimental Protocol
Step 1: O-Alkylation with Ethyl Bromoacetate
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude O-alkylated intermediate can be used in the next step without further purification or purified by column chromatography.
Step 2: Intramolecular Heck Cyclization
-
To a solution of the O-alkylated intermediate (1.0 eq) in anhydrous DMF, add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq).
-
Add triethylamine (Et₃N, 2.0 eq) as the base.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction to 120 °C and stir for 10-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl 4-oxo-4,5-dihydrofuro[3,2-d]pyrimidine-6-carboxylate.
Diagram 4: Workflow for Furo[3,2-d]pyrimidine Synthesis
Sources
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes for Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate in Materials Science
Forward-Looking Statement
The following application notes detail the hypothesized and potential applications of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate in the field of materials science. Due to a lack of specific published research on this particular molecule within this domain, the ensuing protocols are built upon established chemical principles and proven methodologies for analogous pyrimidine derivatives. These notes are intended to serve as a foundational guide for researchers to explore the untapped potential of this versatile building block.
Introduction: A Multifunctional Pyrimidine Building Block
This compound is a heterocyclic compound featuring a pyrimidine core, a class of molecules well-regarded for its diverse biological activities and, increasingly, its utility in functional materials.[1] The unique arrangement of substituents on this particular pyrimidine—a bromine atom, a hydroxyl group, and an ethyl carboxylate—renders it a highly attractive, multifunctional building block for the synthesis of novel materials.
The electron-deficient nature of the pyrimidine ring, coupled with its specific functional groups, opens avenues for its use in organic electronics, porous materials, and functional polymers.[2] The bromine at the C-5 position is a versatile handle for cross-coupling reactions, the hydroxyl group can engage in hydrogen bonding and coordination chemistry, and the carboxylate provides an additional site for derivatization or metal chelation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 937614-43-2 | Vendor Data |
| Molecular Formula | C₇H₇BrN₂O₃ | Vendor Data |
| Molecular Weight | 247.05 g/mol | Vendor Data |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in DMSO, DMF, and hot alcohols | Inferred |
Application I: Precursor for π-Conjugated Polymers in Organic Electronics
Scientific Rationale: The electron-deficient character of the pyrimidine ring makes it an excellent candidate for incorporation into n-type organic semiconductors.[3] Materials with high electron affinity are crucial for efficient electron transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[2] The bromine atom on this compound can be leveraged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to polymerize this unit with other aromatic monomers, creating a π-conjugated backbone. The hydroxyl and carboxylate groups can be used for post-polymerization modification to fine-tune solubility and electronic properties.
Protocol 2.1: Synthesis of a Pyrimidine-Containing Copolymer via Suzuki Polycondensation
This protocol describes the synthesis of a copolymer of this compound with a diboronic ester-functionalized comonomer.
Materials:
-
This compound (1.0 mmol)
-
Aromatic comonomer bis(pinacolato)diboron derivative (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Anhydrous toluene and Dimethylformamide (DMF) (4:1 v/v)
-
2 M aqueous potassium carbonate (K₂CO₃) solution
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
To a Schlenk flask, add this compound, the diboronic ester comonomer, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous toluene/DMF solvent mixture via cannula, followed by the aqueous K₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir vigorously under argon for 48 hours.
-
Cool the mixture to room temperature and pour it into rapidly stirring methanol (200 mL).
-
Filter the precipitated polymer and wash with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
Dry the polymer under vacuum to yield the final product.
Workflow Diagram:
Caption: Coordination modes in a pyrimidine-based MOF.
Application III: Directed Self-Assembly through Halogen Bonding
Scientific Rationale: Crystal engineering aims to control the solid-state arrangement of molecules to achieve desired material properties. Halogen bonds, which are directional, non-covalent interactions involving a halogen atom, are a powerful tool in this endeavor. [4]The bromine atom in this compound can act as a halogen bond donor, interacting with halogen bond acceptors (e.g., nitrogen or oxygen atoms) on adjacent molecules. This, in concert with hydrogen bonding from the hydroxyl group, can be used to guide the self-assembly of these molecules into specific supramolecular architectures.
Protocol 4.1: Co-crystallization for Halogen-Bonded Assemblies
This protocol describes a method for forming co-crystals where halogen bonding directs the assembly.
Materials:
-
This compound (0.1 mmol)
-
Halogen bond acceptor co-former (e.g., a pyridine-containing molecule) (0.1 mmol)
-
Solvent system (e.g., ethyl acetate, acetonitrile, or a mixture)
-
Small glass vials, heating block
Procedure:
-
Dissolve this compound and the co-former in the chosen solvent in a 1:1 molar ratio. Use minimal hot solvent to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, employ slow evaporation by covering the vial with parafilm and piercing a few small holes.
-
Alternatively, use vapor diffusion by placing the vial of the solution in a larger sealed container with a more volatile anti-solvent.
-
Collect the resulting crystals and analyze them using single-crystal X-ray diffraction to confirm the presence of halogen bonding.
Table 2: Potential Halogen Bond Interactions
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type |
| Pyrimidine-Br | Pyridine-N | Br···N |
| Pyrimidine-Br | Carbonyl-O | Br···O |
| Pyrimidine-Br | Hydroxyl-O | Br···O |
Conclusion and Future Outlook
This compound stands as a promising yet under-explored molecule for materials science. Its inherent functionality suggests a wide range of potential applications, from conductive polymers to bespoke porous materials. The protocols outlined in these notes provide a starting point for the systematic investigation of this compound. Future work should focus on the synthesis and characterization of materials derived from this building block, with a particular emphasis on correlating its structural features with emergent material properties.
References
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. [Link]
-
YouTube. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series. [Link]
-
De Gruyter. (2015). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. [Link]
-
ScienceDirect. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. [Link]
- Google Patents. (1996).
- Google Patents. (1976).
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
MDPI. (2017). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). [Link]
-
ResearchGate. (2022). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. [Link]
-
Royal Society of Chemistry. (2020). Rational design of an unusual 2D-MOF based on Cu(I) and 4-hydroxypyrimidine-5-carbonitrile as linker with conductive capabilities. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. [Link]
-
ACS Publications. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. [Link]
-
ResearchGate. (2020). Halogen Bonding in Two‐Dimensional Crystal Engineering. [Link]
-
ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Semantic Scholar. (2013). Halogen Bonding in Crystal Engineering. [Link]
-
Royal Society of Chemistry. (1996). Structure of radicals derived from hydroxypyrimidines in aqueous solution. [Link]
-
National Center for Biotechnology Information. (2017). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. [Link]
-
MDPI. (2020). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. [Link]
-
YouTube. (2020). Nucleotide Metabolism 2 – Pyrimidine synthesis. [Link]
-
PubMed. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. [Link]
-
MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. [Link]
-
ResearchGate. (2019). Directed Self-Assembly of Trimeric DNA-Bindingchiral Miniprotein Helicates. [Link]
-
National Center for Biotechnology Information. (2016). Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. [Link]
-
National Center for Biotechnology Information. (2021). Structural and Nanotribological Properties of a BODIPY Self-Assembly. [Link]
-
National Center for Biotechnology Information. (2011). Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]
-
ResearchGate. (2018). Converting 3D Rigid Metal-Organic Frameworks (MOFs) to 2D Flexible Networks via Ligand Exchange for Enhanced CO2/N2 and CH4/N2 Separation. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate. As a critical intermediate in the development of bioactive molecules, achieving high purity is paramount for reliable downstream applications.[1] This document provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format. The underlying principle of any purification is the differential partitioning of the target compound and its impurities between two phases. The key is to exploit differences in polarity, solubility, or volatility.
Question 1: My crude product is a discolored, oily residue after synthesis and solvent removal. How should I proceed?
Answer: This is a common scenario resulting from residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, and various side products. Direct application of a high-resolution technique like column chromatography can be inefficient at this stage.
Recommended First Step: Trituration or a Solvent Wash. The goal is to induce crystallization of your target compound or wash away highly soluble impurities.
-
Causality: this compound, being a moderately polar molecule with hydrogen bonding capability (hydroxyl group), is expected to be a solid.[1][2] Impurities are often more soluble in non-polar or very polar solvents.
-
Procedure:
-
Place the oily crude in a flask.
-
Add a small volume of a solvent in which your product is expected to have poor solubility at room temperature. Good starting choices are cold diethyl ether or a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v).
-
Stir or sonicate the mixture vigorously. If your product is a solid, it should precipitate, while many impurities remain in the solvent.
-
Filter the resulting solid and wash with a small amount of the cold solvent.
-
Dry the solid under vacuum. This material is now ready for more rigorous purification if needed.
-
Question 2: I'm attempting recrystallization, but the compound "oils out" instead of forming crystals. What's wrong?
Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent above the solvent's boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. Add more hot solvent in small portions until the oil completely dissolves.
-
Lower the Temperature: Allow the solution to cool more slowly. Rapid cooling favors precipitation over crystallization. Try letting the flask cool to room temperature undisturbed, then transfer it to a refrigerator.
-
Change the Solvent System: Your current solvent may be too effective. Switch to a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. For hydroxypyrimidines, recrystallization from ethanol, acetone, or ethyl acetate has proven effective.[3]
Troubleshooting Logic: Recrystallization Failure
Caption: Decision tree for troubleshooting common recrystallization problems.
Question 3: My spots are streaking or overlapping on the TLC plate during column chromatography method development. How can I achieve good separation?
Answer: Streaking or poor separation in thin-layer chromatography (TLC), which is the prelude to column chromatography, indicates an improper mobile phase, sample overloading, or strong interactions with the stationary phase (silica gel).
-
Expertise & Causality: Silica gel is acidic. The hydroxyl group on your pyrimidine ring can exhibit strong acidic interactions, leading to streaking.
-
Solutions:
-
Adjust Mobile Phase Polarity: The goal is an Rf value (retention factor) of approximately 0.25-0.35 for your target compound. If spots are too high (high Rf), decrease the polarity of your eluent (add more hexanes). If they are too low (low Rf), increase the polarity (add more ethyl acetate).
-
Add a Modifier: To mitigate the acidic interaction causing streaking, add a small amount (0.5-1%) of acetic acid or triethylamine to your eluent system. Acetic acid can help protonate the compound, reducing tailing for acidic compounds.
-
Avoid Overloading: Apply a very dilute solution of your sample to the TLC plate. A large, concentrated spot will inevitably lead to poor separation.
-
Consider a Different Stationary Phase: If streaking persists, consider using neutral or basic alumina, or a reverse-phase (C18) plate if available.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust purification method for this compound on a multi-gram scale?
For multi-gram quantities, flash column chromatography is typically the most effective method for removing a variety of impurities.[4] It offers high resolution and throughput. For a final polishing step to achieve analytical purity, recrystallization from a suitable solvent like ethanol is highly recommended.[5][6]
Q2: What are the likely impurities I need to remove?
The impurity profile depends on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as diethyl 2-bromo-3-oxosuccinate or formamidine hydrochloride.
-
Side Products: Products from incomplete cyclization or alternative reaction pathways.[7]
-
Reagents and Catalysts: Any acids, bases, or coupling agents used in the reaction.
-
Hydrolysis Product: The ethyl ester can hydrolyze to the corresponding carboxylic acid if exposed to harsh acidic or basic conditions, especially in the presence of water.
Q3: How should I properly pack and run a silica gel column?
A well-packed column is critical for good separation. The two main methods are dry packing and slurry packing. Slurry packing is often preferred.
-
Trustworthiness: A properly packed column prevents channeling, where solvent and sample bypass the stationary phase, leading to poor separation. Creating a slurry of silica gel in the initial, least polar eluent and pouring it into the column helps create a uniform, dense bed.[4]
Q4: Can sublimation be used for purification?
Yes, for certain classes of organic solids, sublimation is an excellent and often overlooked technique for achieving very high purity.[3] It is particularly effective for removing non-volatile impurities (like salts) and residual solvents. Given that hydroxypyrimidines can be stable, crystalline solids, sublimation under high vacuum could be a viable final purification step, especially for obtaining an analytical standard.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 1-2 grams of crude this compound.
-
Mobile Phase Selection:
-
Perform TLC analysis using a starting eluent of 7:3 Hexanes:Ethyl Acetate.
-
Adjust the ratio until the Rf of the target compound is ~0.3. Add a drop of acetic acid to the developing jar if streaking is observed.
-
-
Column Packing (Slurry Method):
-
Select a glass column (e.g., 40 mm diameter). Add a small cotton or glass wool plug, followed by a 1 cm layer of sand.
-
In a beaker, mix ~80 g of silica gel with ~250 mL of the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc) to form a consistent slurry.[4]
-
Quickly pour the slurry into the column. Use a funnel to avoid splashing.
-
Gently tap the column to settle the silica bed and drain the excess solvent until it reaches the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product (~1.5 g) in a minimal amount of dichloromethane or ethyl acetate.
-
Add ~3 g of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a flow rate of about 5 cm/minute.[4]
-
Collect fractions (e.g., 20 mL each) and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds. |
| Typical Eluent | Hexanes:Ethyl Acetate Gradient | Allows for separation of non-polar and polar impurities. |
| Sample Loading | Dry Loading on Celite or Silica | Prevents band broadening and improves separation efficiency.[4] |
| Target Rf | 0.25 - 0.35 | Optimal range for good separation on a column. |
Protocol 2: Recrystallization
This protocol is for obtaining analytically pure, crystalline material after initial purification.
-
Solvent Selection:
-
Procedure:
-
Place the bulk of your material (e.g., 1 g) in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in portions while heating the mixture (e.g., on a steam bath or hot plate) with stirring. Stop adding solvent once the solid has just dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.
-
If crystals do not form, scratch the inside of the flask with a glass rod below the solvent line.
-
Once crystallization appears complete at room temperature, cool the flask in an ice bath for 20-30 minutes to maximize yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.
-
Dry the crystals in a vacuum oven.
-
General Purification Workflow
Caption: A typical workflow for purifying organic intermediates.
References
-
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
-
St-Jean, M., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
ChemSci Allene Bromocyclization SI. The Royal Society of Chemistry. [Link]
- Blakemore, D. C., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Gurbanov, A. V., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
Shawali, A. S., et al. (2012). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]
-
4-Methyl-6-hydroxypyrimidine. Organic Syntheses. [Link]
-
Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate | C14H15BrN2O3 | CID 602917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions in Polysubstituted Pyrimidine Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of polysubstituted pyrimidines. This guide provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and yield-limiting issues encountered in the laboratory. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of polysubstituted pyrimidines, with a focus on widely used methods like the Biginelli and Pinner reactions.
Issue 1: Formation of a Yellow, Fluorescent Byproduct in the Biginelli Reaction
Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct, leading to low yields of my desired dihydropyrimidinone (DHPM). What is this byproduct and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the decomposition of urea at elevated temperatures.[1] This competitive pathway can significantly reduce the yield of the desired pyrimidine product.
Causality and Mitigation Strategies:
-
Temperature Control: The Hantzsch reaction is often favored at higher temperatures. By carefully controlling and lowering the reaction temperature, you can significantly suppress the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst plays a crucial role in directing the reaction towards the desired Biginelli product. Certain Lewis acids may preferentially promote the formation of the DHPM.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia, thereby reducing the prevalence of the Hantzsch pathway.[1]
Issue 2: Low Yield and Unreacted Starting Materials
Question: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials remaining. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Workflow:
-
Catalyst Activity:
-
Verification: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]
-
Rationale: The catalyst is essential for activating the carbonyl groups and facilitating the cyclization steps. An inactive or insufficient amount of catalyst will stall the reaction.
-
-
Reaction Time and Temperature:
-
Monitoring: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Rationale: Reaction kinetics are highly dependent on temperature and time. Insufficient energy input or time will result in incomplete conversion.
-
-
Reactant Purity:
Issue 3: Difficult Purification Due to N-Acylurea Byproducts in the Biginelli Reaction
Question: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
Answer:
N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process.[1][2] These arise from a competing reaction between the β-ketoester and urea.[1]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][2]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[2]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[1][2]
Issue 4: Side Reactions in the Pinner Pyrimidine Synthesis
Question: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?
Answer:
The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1]
Key Control Parameters:
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1]
-
Knoevenagel Condensation: A competing Knoevenagel condensation between an aldehyde (if used as a precursor to the 1,3-dicarbonyl) and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[1]
Troubleshooting Workflow for Pinner Synthesis:
Caption: Troubleshooting workflow for the Pinner synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I control regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines?
A1: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at the C2, C4, and C6 positions.[4] In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position due to better stabilization of the Meisenheimer intermediate.[4] To favor substitution at the C2 position, one common strategy is to introduce an electron-donating group (EDG) at the C6 position, which alters the electronic distribution of the ring and makes the C2 position more electrophilic.[4]
Q2: What are the common causes for a drop in yield when scaling up a pyrimidine synthesis reaction?
A2: A decrease in yield during scale-up is a frequent challenge and can be due to several factors:
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or high reactant concentrations, promoting side reactions.[3]
-
Exotherm Control: Many pyrimidine syntheses are exothermic. Poor heat dissipation at a larger scale can lead to impurity formation.[3]
-
Raw Material Quality: The impact of impurities in starting materials is more pronounced at a larger scale.[3]
Q3: Can N-oxidation be a problematic side reaction in pyrimidine synthesis?
A3: Yes, N-oxidation can occur, especially when using oxidizing agents. Pyrimidines are generally more susceptible to side reactions accompanying N-oxidation, such as decomposition and ring opening, compared to other diazines.[5] The N-oxidation typically occurs at the nitrogen atom that is para to a strong electron-donating group.[5] Various peracids are commonly used for N-oxidation, and the reaction conditions need to be carefully controlled to minimize unwanted side reactions.[5]
Experimental Protocol: Mitigation of Hantzsch DHP Byproduct in a Biginelli Reaction
This protocol provides a general framework for minimizing the formation of the 1,4-dihydropyridine (DHP) byproduct in a typical Biginelli reaction.
Materials:
-
Aldehyde (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (12 mmol, 1.2 equivalents)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 5 mol%)
-
Solvent (e.g., Acetonitrile, 20 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and the Lewis acid catalyst (5 mol%).
-
Add the solvent (acetonitrile, 20 mL) to the flask.
-
Begin stirring the mixture at room temperature.
-
Slowly add the urea (12 mmol) to the reaction mixture portion-wise over 10-15 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (or a lower, optimized temperature determined by screening).
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Data Presentation: Catalyst and Temperature Effects on Byproduct Formation
| Entry | Catalyst | Temperature (°C) | Desired Product Yield (%) | DHP Byproduct (%) |
| 1 | HCl (cat.) | 100 | 65 | 25 |
| 2 | Yb(OTf)₃ (5 mol%) | 80 | 85 | 10 |
| 3 | None | 100 | 40 | 30 |
| 4 | Yb(OTf)₃ (5 mol%) | 60 | 92 | <5 |
Note: The data presented in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
Visualizing Reaction Pathways
Biginelli vs. Hantzsch Reaction Pathways
Caption: Competing pathways in the Biginelli reaction.
References
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Mono-N-oxidation of Heterocycle-Fused Pyrimidines - The Royal Society of Chemistry.
- addressing challenges in the scale-up synthesis of pyrimidine compounds - Benchchem.
- Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing).
- Syntheses of some pyrimidine N-oxides.
- Overcoming poor regioselectivity in pyrimidine substitution reactions - Benchchem.
Sources
Technical Support Center: Suzuki Coupling of Brominated Hydroxypyrimidines
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving brominated hydroxypyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. The unique electronic properties of the hydroxypyrimidine scaffold, combined with the presence of a hydroxyl group, can present distinct challenges. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My Suzuki coupling reaction with a brominated hydroxypyrimidine is showing low to no conversion of the starting material. Where should I start troubleshooting?
A1: Low or no conversion is a common issue and often points to problems within the catalytic cycle.[1][2] For brominated hydroxypyrimidines, the primary suspects are catalyst inhibition and suboptimal reaction conditions.
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring, and potentially the hydroxyl group, can coordinate with the palladium catalyst, leading to deactivation.[3] This is particularly true for electron-deficient heterocyclic systems.
-
Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient pyrimidine ring should be primed for oxidative addition, other factors can impede this crucial first step of the catalytic cycle.[3]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. This reduction can sometimes be inefficient.[4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.[5]
Initial Troubleshooting Steps:
-
Catalyst and Ligand Choice: For heteroaryl halides, especially those prone to catalyst inhibition, employing bulky, electron-rich phosphine ligands is often beneficial.[6][7][8][9] Consider switching to ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for these types of substrates.[3]
-
Base Selection: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[10][11] For substrates with potentially acidic protons like a hydroxypyrimidine, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[12][13] Very strong bases might lead to unwanted side reactions.
-
Solvent System: Polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[14][15] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate.[14]
-
Temperature: Ensure the reaction temperature is appropriate. While many Suzuki couplings proceed at elevated temperatures (e.g., 80-100 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[5]
Advanced Troubleshooting: Tackling Persistent Side Reactions
Q2: I'm observing significant homocoupling of my boronic acid and debromination of my hydroxypyrimidine. How can I minimize these side reactions?
A2: Homocoupling of the boronic acid and dehalogenation of the aryl halide are two of the most common and frustrating side reactions in Suzuki couplings.[4][16]
Minimizing Homocoupling:
The formation of a biaryl product from the coupling of two boronic acid molecules is frequently caused by the presence of oxygen in the reaction mixture.[4][17] Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then promote homocoupling.[4][17]
-
Rigorous Degassing: It is imperative to thoroughly degas all solvents and the reaction mixture.[18] This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[18]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[12]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in situ reduction of Pd(II) precatalysts.[12]
Minimizing Debromination (Proto-dehalogenation):
This side reaction occurs when the brominated starting material is converted to the corresponding hydrogen-substituted pyrimidine. This can happen if the palladium intermediate reacts with a proton source before reductive elimination.[4]
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of debromination. Sometimes, switching to a non-aqueous solvent system can reduce this side reaction.
-
Ligand Effects: The nature of the ligand can also play a role. Experimenting with different ligands may help to favor the desired cross-coupling pathway.[19][20]
Q3: I suspect my boronic acid is decomposing under the reaction conditions, leading to low yields. What is happening and how can I prevent it?
A3: This is likely due to a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[21] This is a common issue, especially with electron-deficient or heteroaromatic boronic acids.[6][12][21] The presence of water and certain bases can exacerbate this problem.[22]
Strategies to Mitigate Protodeboronation:
-
Use Boronic Esters or Trifluoroborate Salts: Boronic esters, such as pinacol esters (Bpin), and potassium organotrifluoroborate salts (BF₃K) are generally more stable towards protodeboronation than the corresponding boronic acids.[21][23][24][25] These reagents act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[21][23][26]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive water can promote protodeboronation.[6] If you suspect this is an issue, try running the reaction under anhydrous conditions.
-
Choice of Base: Milder bases, such as KF, can sometimes suppress protodeboronation, although this may come at the cost of a slower reaction rate.[27]
-
Rapid Catalyst Systems: Employing a highly active catalyst system that promotes rapid cross-coupling can help the desired reaction outcompete the slower protodeboronation pathway.[6]
Optimization Strategies & Protocol Design
Q4: The hydroxyl group on my pyrimidine seems to be interfering with the reaction. How can I address this?
A4: The hydroxyl group can potentially interfere in a few ways:
-
Acidity: The hydroxyl group is acidic and can react with the base. This may require using a slight excess of the base to ensure enough is available to activate the boronic acid.
-
Coordination to Palladium: The oxygen of the hydroxyl group could coordinate to the palladium center, potentially altering the catalyst's reactivity or stability.[28]
-
Solubility: The hydroxyl group will increase the polarity of your starting material, which should be considered when selecting a solvent system to ensure all components are adequately dissolved.[27]
Troubleshooting Strategies for the Hydroxyl Group:
-
Protecting Group Strategy: If the hydroxyl group is suspected to be a major issue, you can protect it with a suitable protecting group (e.g., a silyl ether or a methyl ether) before the Suzuki coupling and deprotect it in a subsequent step.
-
Base Selection: Using a base that is strong enough to deprotonate the hydroxyl group and activate the boronic acid, but not so strong as to cause degradation, is key. K₃PO₄ and Cs₂CO₃ are often good choices.[12][13]
-
Ligand Screening: The choice of ligand can influence the geometry and electronics of the palladium complex, potentially minimizing any unwanted interaction with the hydroxyl group.[19][20][29]
Experimental Protocol: A Starting Point for Optimization
The following is a generalized protocol that can serve as a starting point for the Suzuki coupling of a brominated hydroxypyrimidine. Note: This is a general guideline and will likely require optimization for your specific substrates.
Materials:
-
Brominated hydroxypyrimidine (1.0 mmol)
-
Arylboronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the brominated hydroxypyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki couplings.
Tabulated Data for Reaction Optimization
Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Substrate Challenge | Recommended Ligands | Common Bases | Typical Solvents | Key Considerations |
| Electron-Deficient Heterocycles | XPhos, SPhos, RuPhos, NHC ligands[6] | K₃PO₄, K₂CO₃, Cs₂CO₃[12][13] | Dioxane/H₂O, THF/H₂O, DMF[14] | Prone to catalyst inhibition; bulky, electron-rich ligands are beneficial.[18] |
| Sterically Hindered Substrates | XPhos, SPhos, RuPhos, t-Bu₃P[6] | K₃PO₄, t-BuOK[6] | Toluene, Dioxane[6] | Often requires higher temperatures and more forceful conditions.[30] |
| Boronic Acid Instability | (Use Boronic Esters or BF₃K salts)[21] | K₃PO₄, Cs₂CO₃, KF[26][27] | Dioxane/H₂O, THF/H₂O[23][26] | "Slow release" of the boronic acid minimizes protodeboronation.[21][26] |
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unstable Arylboronic Acids. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition. [Link]
-
Ahmad, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
LeBlond, C. R., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Kim, Y. M., & Yu, K. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters. [Link]
-
Zou, G., & Jia, Y. (2006). Synthesis of heterobiaryls via Suzuki‐Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. ResearchGate. [Link]
-
Buldurun, K., et al. (2025). Pd(II)-Schiff base complexes containing hydroxyl group for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous system. ResearchGate. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Muthipeedika, N. J., et al. (2018). Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
Nolan, S. P., & Organ, M. G. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Fors, B. P., & Buchwald, S. L. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Fors, B. P., & Buchwald, S. L. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Protodeboronation - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Managing regioselectivity in the derivatization of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Welcome to the technical support center for the regioselective derivatization of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and questions that arise during the chemical modification of this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the underlying chemical principles to empower you to achieve your synthetic goals with precision and confidence.
I. Understanding the Reactivity of this compound
This compound is a highly functionalized pyrimidine derivative offering multiple reaction sites for derivatization. The key to its successful use in synthesis lies in understanding and controlling the reactivity of these sites: the 6-hydroxyl group, the pyrimidine nitrogens, and the 5-bromo substituent. The inherent electronic properties of the pyrimidine ring, being electron-deficient, play a significant role in the outcome of various reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Poor or No Regioselectivity in Alkylation (Mixture of O- and N-Alkylated Products)
Symptoms:
-
You obtain a mixture of the desired O-alkylated (6-alkoxy) and the undesired N-alkylated (N1 or N3) products.
-
The ratio of O- to N-alkylation is inconsistent between batches.
Probable Causes and Solutions:
| Probable Cause | Solution | Scientific Rationale |
| Inappropriate Base | Switch to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] | Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can lead to the formation of both the phenoxide and the pyrimidinide anion, resulting in a mixture of products. Weaker bases tend to selectively deprotonate the more acidic hydroxyl group, favoring O-alkylation. |
| Solvent Effects | Use a polar aprotic solvent like acetone or acetonitrile.[1][2] | The choice of solvent can influence the nucleophilicity of the ambident anion. Polar aprotic solvents generally favor O-alkylation. |
| Reaction Temperature | Run the reaction at a lower temperature (e.g., room temperature to reflux in acetone). | Higher temperatures can sometimes favor N-alkylation. By keeping the temperature lower, you can often enhance the selectivity for the thermodynamically favored O-alkylation product. |
| Nature of the Alkylating Agent | Use an alkylating agent with a "harder" leaving group (e.g., alkyl sulfates). | According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the oxygen of the hydroxyl group is a "harder" nucleophile than the pyrimidine nitrogens. Harder electrophiles will preferentially react with the harder nucleophile. |
Issue 2: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
The reaction stalls with significant starting material remaining.
-
The desired biaryl product is formed in low yield.
Probable Causes and Solutions:
| Probable Cause | Solution | Scientific Rationale | | :--- | :--- | | Catalyst Deactivation | Ensure rigorous degassing of solvents and use an inert atmosphere (Argon or Nitrogen).[3] | The active Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere can lead to oxidation and deactivation of the catalyst. The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, potentially inhibiting catalytic activity. | | Protodeboronation of Boronic Acid | Use a milder base like K₃PO₄ or Cs₂CO₃ and avoid prolonged heating.[3] | Boronic acids, especially electron-deficient ones, can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) under harsh basic conditions or at elevated temperatures, reducing the amount of coupling partner available. | | Poor Solubility of Reactants | Choose a solvent system that ensures the solubility of all components. A mixture of solvents like 1,4-dioxane/water or toluene/water is often effective.[3][4] | Poor solubility of the starting materials or the base can lead to a sluggish and incomplete reaction. | | Inappropriate Ligand | For electron-deficient bromopyrimidines, consider using electron-rich and bulky phosphine ligands like SPhos or XPhos. | These ligands can facilitate the oxidative addition step, which can be challenging for electron-deficient aryl halides, and promote the reductive elimination to form the product. |
Issue 3: Debromination Side Reaction in Palladium-Catalyzed Coupling
Symptoms:
-
You observe a significant amount of the debrominated pyrimidine byproduct (Ethyl 6-hydroxypyrimidine-4-carboxylate).
Probable Causes and Solutions:
| Probable Cause | Solution | Scientific Rationale |
| Formation of Palladium-Hydride Species | Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃) and use high-purity, dry solvents.[5] | Palladium-hydride species, which are responsible for hydrodehalogenation, can be formed from certain bases, solvents, or impurities. Minimizing their formation is key to preventing this side reaction.[5] |
| High Reaction Temperature | Lower the reaction temperature.[6] | Debromination can have a higher activation energy than the desired coupling reaction. Running the reaction at a lower temperature can disfavor this side reaction.[6] |
| Choice of Catalyst/Ligand | Screen different palladium catalysts and ligands. Some systems are more prone to generating hydride species than others.[6] | The nature of the catalyst and ligand can influence the stability of the palladium intermediates and their propensity to undergo side reactions. |
Issue 4: Hydrolysis of the Ethyl Ester
Symptoms:
-
You isolate the corresponding carboxylic acid instead of the ethyl ester product.
Probable Causes and Solutions:
| Probable Cause | Solution | Scientific Rationale |
| Harsh Basic Conditions | Use a non-nucleophilic, weaker base like K₂CO₃ or Cs₂CO₃ instead of strong hydroxide bases (e.g., NaOH, KOH). | The ethyl ester is susceptible to saponification (hydrolysis) under strong basic conditions, especially in the presence of water and at elevated temperatures. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | Extended reaction times at high temperatures increase the likelihood of ester hydrolysis. |
III. Frequently Asked Questions (FAQs)
Q1: How can I definitively determine if I have the O-alkylated or N-alkylated product?
A1: The most reliable method is 2D NMR spectroscopy, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[7][8][9][10][11]
-
HMBC is key: Look for a correlation between the protons of your newly introduced alkyl group and the carbons of the pyrimidine ring.
-
For O-alkylation: You will see a 3-bond correlation from the methylene protons (O-CH₂-R) to the C6 carbon of the pyrimidine ring.
-
For N-alkylation: You will observe correlations from the methylene protons (N-CH₂-R) to the C2 and/or C6 carbons (for N1 alkylation) or C2 and C4 carbons (for N3 alkylation).
-
-
HSQC for confirmation: This experiment will show the direct one-bond correlation between the protons and the carbon of your alkyl group, helping to assign the signals correctly.[9][10]
Q2: Which position is more reactive for Suzuki-Miyaura and Buchwald-Hartwig reactions, the 5-bromo or a potential chloro/triflate group at another position?
A2: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[12][13] Therefore, the 5-bromo position will be significantly more reactive than a chloro substituent. This allows for selective functionalization at the C5 position while leaving a less reactive halide at another position for subsequent reactions.
Q3: Can I perform a one-pot, two-step derivatization, for example, O-alkylation followed by a Suzuki coupling?
A3: Yes, this is a viable strategy. After performing the O-alkylation and confirming the formation of the 6-alkoxy intermediate, you can proceed with the Suzuki coupling. However, it is crucial to ensure that the reagents and conditions for the second step are compatible with the product of the first step. A workup and purification of the O-alkylated product before proceeding to the Suzuki coupling is generally recommended to achieve higher yields and purity in the final product.
Q4: What is the best way to purify my final product?
A4: The purification method will depend on the physical properties of your compound.
-
Column Chromatography: This is the most common method for purifying pyrimidine derivatives. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for obtaining pure material.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC can be used.
IV. Experimental Protocols
These are generalized protocols based on literature for similar pyrimidine systems and should be optimized for your specific substrate and reagents.
Protocol 1: Selective O-Alkylation
This protocol is adapted for the selective O-alkylation of pyrimidinones.[1][2]
-
To a round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), and acetone (10 mL per mmol of substrate).
-
To the stirring suspension, add the alkyl halide (1.1 equiv.).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[14][15]
-
In a Schlenk flask, combine the O-alkylated Ethyl 5-bromo-6-alkoxypyrimidine-4-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed 1,4-dioxane/water (4:1, 5 mL per mmol of substrate).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of aryl bromides.[12][13][16]
-
To a dry Schlenk tube under an inert atmosphere, add the O-alkylated Ethyl 5-bromo-6-alkoxypyrimidine-4-carboxylate (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the amine (1.2 equiv.) and anhydrous, degassed toluene (5 mL per mmol of substrate) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
V. Visualization of Key Processes
Decision Workflow for Alkylation Regioselectivity
Caption: Decision workflow for achieving selective O-alkylation.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
VI. References
-
Gurovets, A.S., Sharf, V.Z., & Belen'kii, L.I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. SciTech Connect. [Link]
-
NRO-Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 18, 2026, from [Link]
-
BenchChem. (2025). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. BenchChem Technical Documents.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved January 18, 2026, from [Link]
-
BenchChem. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem Technical Documents.
-
Sci-Hub. (n.d.). ChemInform Abstract: Hydrodehalogenation of Bromo- and Chloropyridines on Complex and Metallic Palladium Catalysts. Retrieved January 18, 2026, from [Link]
-
BenchChem. (2025). Preventing debromination of "1-(5-Bromopyridin-2-yl)piperidin-4-ol". BenchChem Technical Documents.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2019). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2019(2), M1062. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5556. [Link]
-
National Institutes of Health. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][14]naphthyrin-5(6H)-one. Tetrahedron, 71(48), 9071-9076. [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18051-18062. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2394-2401. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved January 18, 2026, from [Link]
-
SpectraBase. (n.d.). 4-(5-Bromo-thiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid cyclopentyl ester. Retrieved January 18, 2026, from [Link]
-
UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved January 18, 2026, from [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Medicinal Chemistry, 56(15), 6045-6054. [Link]
-
Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
Study.com. (n.d.). Pyrimidine | Definition, Bases & Structure. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
-
ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(16), 7061-7075. [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Retrieved January 18, 2026, from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3277. [Link]
-
PubChem. (n.d.). Ethyl pyrimidine-4-carboxylate. Retrieved January 18, 2026, from [Link]
-
PubMed. (n.d.). N-Alkylated derivatives of 5-fluorouracil. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved January 18, 2026, from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 181, 111558. [Link]
-
MDPI. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(21), 6689. [Link]
-
Polish Journal of Pharmacology and Pharmacy. (1976). Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. Polish Journal of Pharmacology and Pharmacy, 28(1), 61-67. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ethyl pyrimidine-4-carboxylate | C7H8N2O2 | CID 13639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming the Low Reactivity of the C5-Bromo Position in Pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the synthetic challenges associated with the C5-bromo position on the pyrimidine scaffold. The inherent electronic nature of the pyrimidine ring often renders this position less reactive in common transformations, posing a significant hurdle in medicinal chemistry and materials science. This document is structured as a series of practical questions and answers to directly address issues you may encounter in the lab.
Section 1: Understanding the Core Challenge
Q: Why is the C5-bromo position on a pyrimidine ring considered unreactive compared to other positions or other aryl bromides?
A: The low reactivity of the C5-bromo position is a direct consequence of the electronic properties of the pyrimidine ring. Here's the breakdown:
-
π-Deficient Nature: The pyrimidine ring contains two electronegative nitrogen atoms. These atoms withdraw electron density from the ring system, making it "π-deficient".[1][2] This is in contrast to electron-rich rings like benzene.
-
Electron Distribution: The electron-withdrawing effect is most pronounced at the C2, C4, and C6 positions, making them highly electron-poor.[2] This facilitates nucleophilic aromatic substitution (SNAr) at these sites.
-
The C5 Position: The C5 position is comparatively less electron-deficient.[1] While this makes it the most likely site for electrophilic aromatic substitution, its overall electron-poor environment deactivates the C5-Br bond towards the initial, crucial step of many cross-coupling reactions: oxidative addition to a low-valent metal catalyst (like Pd(0)).[3][4] This step is typically slower for electron-deficient aryl halides compared to their electron-rich or electron-neutral counterparts, leading to sluggish or failed reactions.
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling remains the most powerful tool for functionalizing the C5-bromo position. However, success requires careful optimization. This section addresses the most common failure points.
Issue 1: Reaction Fails to Initiate or Stalls (Low Conversion)
Q: My Suzuki, Sonogashira, or Buchwald-Hartwig reaction on a 5-bromopyrimidine isn't working or gives very low conversion. What are the first things to check?
A: A stalled reaction is the most frequent issue and usually points to a problem with one of the core components of the catalytic cycle. The following workflow can help diagnose the problem.
-
Lithium-Halogen Exchange:
-
Principle: Using a strong organolithium base (e.g., n-BuLi or t-BuLi) at very low temperatures (typically -78 °C) rapidly swaps the bromine for a lithium atom. [5][6]The resulting 5-lithiopyrimidine is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).
-
Challenges: The reaction must be kept cold to prevent the highly reactive BuLi from attacking the electron-deficient pyrimidine ring itself. [5]The presence of any acidic protons in the molecule will be deprotonated first.
-
-
Magnesium-Halogen Exchange:
-
Principle: Using reagents like isopropylmagnesium chloride (i-PrMgCl), often complexed with lithium chloride (Turbo-Grignard), allows the exchange to occur under much milder conditions (0 °C to room temperature). [5] * Advantages: This method offers better functional group tolerance and avoids the high reactivity and potential side reactions associated with organolithium reagents.
-
Section 4: Protocols & Data Tables
The following are generalized, starting-point protocols. Optimal conditions will be substrate-dependent and require screening.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv). [4]2. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if needed, an additional ligand. [4]3. Add anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or Toluene/H₂O mixture). [4]4. Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%). [3][7]2. Add anhydrous, degassed solvent (e.g., THF or DMF). [3]3. Add the terminal alkyne (1.1-1.5 equiv) followed by a liquid amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv). [7]4. Stir the reaction at a temperature ranging from room temperature to 80 °C. Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify by column chromatography.
Table 1: Recommended Starting Conditions for Cross-Coupling of 5-Bromopyrimidines
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference(s) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 90-100 | [4][8] |
| Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | [9] | |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | - | Et₃N (2.0) | THF | RT - 60 | [3][7] |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | Et₃N (2.0) | DMF | 80 | [10] | |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XantPhos (4%) | NaOtBu (1.5) | Toluene | 110 | [11][12] |
| Pd(OAc)₂ (2%) | BrettPhos (4%) | K₃PO₄ (2.0) | Dioxane | 100 | [13] |
Note: Catalyst and ligand choice is highly dependent on the specific amine coupling partner in Buchwald-Hartwig amination.
Section 5: Frequently Asked Questions (FAQs)
Q: Is there a single "best" catalyst/ligand for all 5-bromopyrimidine couplings? A: Unfortunately, no. A good starting point for Suzuki reactions is often a Pd(0) source with a phosphine ligand like PPh₃ or a more advanced biarylphosphine ligand for difficult substrates. [4][14]For Buchwald-Hartwig amination, a specialized bulky, electron-rich ligand is almost always necessary. [11][15]Screening a small set of catalysts and ligands is highly recommended.
Q: How do other substituents on the pyrimidine ring affect the C5-bromo reactivity? A: Other substituents have a profound effect. Electron-donating groups (e.g., -NH₂, -OR) can increase the electron density of the ring, making oxidative addition at the C5-Br position easier. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) further decrease electron density, making the reaction even more challenging. [16][17][18] Q: Can I use microwave irradiation to improve my reaction? A: Yes. Microwave heating can significantly accelerate these reactions by efficiently reaching temperatures higher than conventional oil baths allow, often reducing reaction times from hours to minutes and improving yields for sluggish transformations. [19] Q: My substrate is 5-bromo-2-chloropyrimidine. How can I achieve selective coupling at the C5-position? A: This is a common challenge. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed oxidative addition (I > Br > Cl). [3]To favor reaction at C5, use milder conditions: lower temperatures, less forcing catalyst systems (e.g., Pd(PPh₃)₄), and carefully controlled reaction times. This exploits the kinetic difference in reactivity between the two halogen sites. [3][4]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Wikipedia. (2023). Pyrimidine. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction of pyrimidine ring. ResearchGate. Retrieved from [Link]
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89(11), 7148–7155. Retrieved from [Link]
-
American Chemical Society. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1694–1697. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Photochemical & Photobiological Sciences, 15(5), 623–629. Retrieved from [Link]
-
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Retrieved from [Link]
-
SciELO. (2023). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. Brazilian Journal of Biology, 83. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH. Retrieved from [Link]
-
MDPI. (2021). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 26(16), 4983. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]
-
Wiley Online Library. (2022). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3‐dihydro‐1H‐perimidine. Chemistry – A European Journal, 28(51). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5576–5602. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. Retrieved from [Link]
-
PubMed. (2002). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 67(19), 6653–6661. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (2020). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters, 22(19), 7543–7547. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde. Google Patents.
-
Wikipedia. (2023). Sonogashira reaction. Wikipedia. Retrieved from [Link]
-
MDPI. (2017). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 22(1), 103. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (2023). Grignard reagent. Wikipedia. Retrieved from [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1308. Retrieved from [Link]
-
SemOpenAlex. (n.d.). A New Catalyst System for the Heck Reaction of Unreactive Aryl Halides. SemOpenAlex. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 344–367. Retrieved from [Link]
-
University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
PubMed. (2018). Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. European Journal of Medicinal Chemistry, 157, 1453–1463. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]
-
American Chemical Society. (1994). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 27(4), 97–104. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-di.... RSC Advances, 11(3), 1541–1553. Retrieved from [Link]
-
FIU Digital Commons. (2014). Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosides. FIU Digital Commons. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(18), 2661–2666. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. Retrieved from [Link]
-
PubMed. (2006). Synthesis and antiviral and cytostatic evaluations of the new C-5 substituted pyrimidine and furo[2,3-d]pyrimidine 4',5'-didehydro-L-ascorbic acid derivatives. Journal of Medicinal Chemistry, 49(16), 4900–4908. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nbinno.com [nbinno.com]
- 15. research.rug.nl [research.rug.nl]
- 16. scielo.br [scielo.br]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 18. Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate during reactions
Welcome to the technical support guide for Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (EBHPC). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to mitigate decomposition and ensure the success of your reactions.
Core Concepts: Understanding the Instability of EBHPC
This compound is a highly functionalized heterocycle, making it an excellent starting point for complex molecular architectures. However, the very features that make it synthetically valuable also render it susceptible to degradation. Successful handling requires a clear understanding of its chemical personality, which is dominated by three key features:
-
Hydroxypyrimidine Tautomerism: The "6-hydroxy" group exists in a constant equilibrium with its keto tautomer, 6-oxo-1,6-dihydropyrimidine. The dominant form depends on the solvent, pH, and temperature. While the hydroxy form is aromatic, the oxo form has a non-aromatic, electron-rich diene system that can be highly reactive and prone to unwanted side reactions.
-
The Bromo Substituent: The bromine atom at the C5 position is a potential leaving group, particularly under nucleophilic or reductive conditions.
-
The Ethyl Ester: Like any ester, the ethyl carboxylate is vulnerable to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions.
A proactive approach that anticipates and prevents these decomposition pathways is critical for achieving high yields and purity.
Tautomeric Equilibrium of EBHPC
Caption: The key tautomeric equilibrium of the pyrimidine core.
Potential Decomposition Pathways
Understanding why a molecule degrades is the first step to preventing it. The primary decomposition routes for EBHPC are summarized below.
Caption: Major decomposition pathways affecting EBHPC during reactions.
Troubleshooting Guide & Frequently Asked Questions
This section addresses common issues encountered during reactions with EBHPC in a practical question-and-answer format.
Q1: My reaction mixture turned dark brown or black upon heating. What is causing this and how can I fix it?
A: Dark coloration, often leading to insoluble tars, is a classic sign of extensive decomposition and/or polymerization. The non-aromatic 6-oxo tautomer is particularly susceptible to polymerization at elevated temperatures.
-
Causality: High temperatures provide the activation energy for multiple degradation pathways. In the presence of strong acids or bases, ring opening can also occur, leading to complex, colored byproducts.[1]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical first step. Determine if the reaction can proceed at a lower temperature, even if it is slower.
-
Change Solvents: Switch to a higher-boiling aprotic solvent (e.g., DMF, DMAc, or Dioxane) that may facilitate the reaction at a more moderate temperature.
-
Use Milder Reagents: If using a strong base like NaH or LDA, consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base like DIPEA.
-
Protect the Hydroxyl Group: This is the most robust solution. Protecting the hydroxyl group (see Q5) prevents the formation of the reactive 6-oxo tautomer, significantly enhancing thermal stability.
-
Q2: My LCMS analysis shows a significant peak with a mass corresponding to the loss of an ethyl group (-28 Da). What happened?
A: You are observing hydrolysis of the ethyl ester to the carboxylic acid. This creates a more polar byproduct that is often difficult to separate from the desired product.
-
Causality: The ester is sensitive to cleavage catalyzed by acid or base, especially in the presence of water. Many reactions, such as Suzuki couplings, may use aqueous base, creating a perfect environment for hydrolysis.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Run reactions under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
Modify Reaction Conditions: If an aqueous base is required, use the minimum amount of water necessary. Alternatively, explore non-aqueous conditions, for example, using a base like potassium acetate in an anhydrous organic solvent.
-
Post-Reaction Esterification: If some hydrolysis is unavoidable, you can sometimes re-esterify the crude product mixture by treating it with ethanol under acidic conditions (e.g., Fischer esterification) before final purification.
-
Q3: I am trying to perform a reaction and my main product has lost its bromine atom. How can I prevent this debromination?
A: Debromination is a common side reaction for brominated heterocycles, especially those activated by nearby electron-donating groups like a hydroxyl or protected hydroxyl group.
-
Causality:
-
Reductive Cleavage: The most common cause is exposure to reducing conditions. Catalytic hydrogenation (e.g., Pd/C and H₂) will rapidly cleave the C-Br bond. Other reducing agents can also be problematic.
-
Nucleophilic Aromatic Substitution: Strong nucleophiles can displace the bromide.
-
pH Influence: The stability of halogenated compounds can be pH-dependent.[2]
-
-
Troubleshooting Steps:
-
Avoid Reductive Conditions: If a reduction is required elsewhere in the molecule, choose a chemoselective reagent that does not affect aryl halides. Never use catalytic hydrogenation in the presence of this functional group if you wish to retain the bromine.
-
Control Nucleophilic Reactions: When reacting with a nucleophile, use the lowest possible temperature and shortest reaction time.
-
Protect the Hydroxyl Group: Protecting the -OH group can modulate the electron density of the ring, potentially reducing its susceptibility to certain types of debromination.
-
Q4: Should I protect the 6-hydroxy group? If so, what protecting group should I use?
A: Yes, in many cases, protecting the 6-hydroxy group is the single most effective strategy to prevent decomposition and improve reaction outcomes. Protection simplifies the system by preventing tautomerization and eliminating a reactive proton.[3] The ideal protecting group is stable to your reaction conditions but can be removed cleanly afterward.[4]
-
Causality: A protecting group acts as a temporary modification that masks the reactive hydroxyl functionality.[5] This prevents it from interfering with a desired chemical transformation at another site.
-
Recommended Protecting Groups:
| Protecting Group | Protection Reagent(s) | Stability | Deprotection Reagent(s) |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF | Mild Acid/Base, Organometallics | TBAF, HF•Pyridine, Acetic Acid |
| MOM (Methoxymethyl ether) | MOM-Cl, DIPEA, DCM | Strong Base, Nucleophiles, Reductants | Strong Acid (e.g., HCl in MeOH) |
| Benzyl (Bn) | BnBr, NaH (or K₂CO₃), DMF | Acid, Base, Oxidants, Reductants | Hydrogenolysis (Pd/C, H₂) (Caution: will cause debromination) , Strong Acid |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | Mild Acid, Hydrogenation | Mild Base (K₂CO₃/MeOH), Ammonia |
Recommended Experimental Protocols
Workflow: Strategy for Using EBHPC
Caption: Decision workflow for handling EBHPC in a synthetic sequence.
Protocol 1: General Handling and Storage
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). Keep it in a refrigerator or freezer, protected from light.
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Dispense the required amount in a dry environment, preferably in a glove box or on a nitrogen line.
-
Solvents: Always use anhydrous solvents for reactions. If necessary, solvents should be freshly distilled from an appropriate drying agent or taken from a commercial solvent purification system.
Protocol 2: Protection of the 6-Hydroxy Group as a TBDMS Ether
This protocol provides a robust method to protect EBHPC, significantly increasing its stability for subsequent reactions.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Reagent Addition: Add imidazole (1.5 eq) to the solution and stir until it dissolves. Then, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure TBDMS-protected product.
References
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... [Diagram]. Retrieved from [Link]
-
Wikipedia. (2023). Pyrimidine metabolism. Retrieved from [Link]
-
DAV University. (n.d.). Biosynthesis of Pyrimidine Ribonucleotides. Retrieved from [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]
- Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Contemporary Organic Synthesis.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. Retrieved from [Link]
- De Gruyter. (2014). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
-
UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Retrieved from [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
PubMed. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Science of The Total Environment. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
-
ResearchGate. (1977). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 937614-43-2. Retrieved from [Link]
Sources
- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 2. Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Comparative Analysis of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in essential biomolecules like nucleobases underscores its profound biological significance, making it a "privileged structure" in drug design.[1] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The strategic functionalization of this core is therefore a critical task in the synthesis of novel therapeutics.
This guide provides an in-depth comparison of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate with other key pyrimidine building blocks. We will move beyond a simple catalog of alternatives to explain the causality behind experimental choices, offering field-proven insights into how the subtle interplay of substituents dictates reactivity and utility in drug discovery programs.
The Subject of Analysis: this compound
At first glance, this compound is a highly functionalized building block. To understand its utility, we must dissect its key structural features:
-
The Pyrimidine Core: An electron-deficient aromatic heterocycle, inherently more reactive towards certain transformations compared to analogous benzene systems.[6][7] The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.[1]
-
C5-Bromo Group: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Its position at C5 is significant; the C5 position is the least electron-deficient on the pyrimidine ring, making this C-Br bond less reactive than halogens at the C2, C4, or C6 positions.[8][9] This differential reactivity is a key tool for achieving selective, sequential functionalization.
-
C6-Hydroxy Group: This group dramatically influences the molecule's physicochemical properties, including solubility and its ability to act as a hydrogen bond donor. It exists in tautomeric equilibrium with its keto form (a pyrimidone), which can alter the electronic properties and aromaticity of the ring system.
-
C4-Carboxylate Group: The ethyl ester is an electron-withdrawing group (EWG). EWGs activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate.[10][11][12]
Comparative Reactivity in Key Synthetic Transformations
The true value of a building block is revealed in its performance in key bond-forming reactions. The following sections compare this compound to its alternatives in the most common transformations used in drug discovery.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reactivity of halopyrimidines in this reaction is dictated primarily by the carbon-halogen bond strength and the position of the halogen.[8]
Influence of the Halogen: The established order of reactivity is I > Br > Cl > F .[8] This is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of palladium—the rate-determining step—more facile for heavier halogens. Iodopyrimidines are the most reactive, often requiring milder conditions, while chloropyrimidines may necessitate more robust catalytic systems.[8]
Influence of Halogen Position: The electron-deficient nature of the pyrimidine ring significantly influences reactivity, with the general order being C4/C6 > C2 > C5 .[6][8] The C4 and C6 positions are most susceptible to oxidative addition.
Analysis for this compound: The C5-bromo group is inherently less reactive than a halogen at C2, C4, or C6.[6][8] This can be a strategic advantage. For a di-halogenated pyrimidine, such as a 2-chloro-5-bromo derivative, one can selectively perform a Suzuki coupling at the more reactive C2 position while leaving the C5-bromo intact for a subsequent, different coupling reaction. The presence of the C4-ester and C6-hydroxy groups further modulates the electronic properties of the ring, influencing the overall reaction kinetics.
| Building Block | Halogen & Position | Relative Reactivity in Suzuki Coupling | Typical Reaction Conditions | Strategic Rationale |
| 2-Iodopyrimidine | Iodo @ C2 | Very High | Low catalyst loading, mild base, room temp to moderate heat. | Rapid diversification, when chemoselectivity is not a concern. |
| 4,6-Dichloropyrimidine | Chloro @ C4/C6 | High (for a chloride) | Higher temperatures, specialized ligands (e.g., phosphine-based).[6] | Cost-effective, allows for sequential, regioselective couplings.[7] |
| This compound | Bromo @ C5 | Moderate | Standard Pd catalysts (e.g., Pd(PPh₃)₄), moderate heat (70-110 °C).[13][14] | Balanced reactivity and stability; allows for selective reaction at other positions first. |
| 5-Bromopyrimidine | Bromo @ C5 | Moderate | Similar to the title compound, but electronic properties differ without C4/C6 substituents. | Simpler starting material when additional functionality is not required. |
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.[15][16] The principles of reactivity seen in Suzuki coupling generally apply here as well, with the choice of palladium catalyst, ligand, and base being critical for success.[15][17]
Analysis for this compound: The C5-bromo position offers a site for C-N bond formation. While less reactive than other positions, successful coupling can be achieved with appropriate catalyst/ligand systems (e.g., Pd₂(dba)₃ with bulky phosphine ligands like X-Phos).[18] The C6-hydroxy group can potentially interfere with the reaction by coordinating to the palladium center or reacting with the strong base used. Therefore, protection of the hydroxyl group may be necessary in some cases, or careful screening of bases (e.g., Cs₂CO₃ vs. NaOt-Bu) is required.
| Building Block | Key Features | Performance in Buchwald-Hartwig Amination | Strategic Considerations |
| 2-Chloropyrimidine | Chloro @ C2 (activated position) | Good reactivity for a chloride due to ring activation. Requires optimized catalyst systems. | Useful for introducing amines at the C2 position, often important for kinase inhibitors. |
| 5-Bromo-2-aminopyrimidine | Bromo @ C5, existing amino group | The existing amino group can complicate the reaction, potentially requiring protection or acting as a ligand. | Selected when an amino group is already desired at C2 and further functionalization is needed at C5. |
| This compound | Bromo @ C5, OH @ C6, Ester @ C4 | Feasible, but requires careful optimization. The acidic proton of the C6-OH group necessitates stoichiometric base and may require protection. | The resulting product retains the OH and ester groups, providing multiple points for hydrogen bonding and further derivatization. |
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves a nucleophile displacing a leaving group on an electron-deficient aromatic ring.[10][11] The pyrimidine ring is naturally electron-deficient, facilitating this reaction.[9] The presence of additional electron-withdrawing groups (EWGs) ortho or para to the leaving group further activates the ring.[12][19]
Analysis for this compound: This building block is not ideally set up for a classical SNAr reaction where the bromine acts as the leaving group. The bromine is not ortho or para to the strongly activating C4-carboxylate group. However, other pyrimidine building blocks are excellent substrates for SNAr. For example, in 2,4-dichloropyrimidine, the chlorine at C4 is highly activated by the ring nitrogens and the adjacent chlorine, making it susceptible to displacement by nucleophiles like amines or alkoxides. This allows for sequential, regioselective substitutions.
| Building Block | Leaving Group & Position | Activating Groups | SNAr Reactivity | Strategic Application |
| 2,4-Dichloropyrimidine | Cl @ C4 & C2 | Ring Nitrogens, second Cl | Excellent. C4 is more reactive and can be substituted first under milder conditions. | Stepwise introduction of two different nucleophiles at C4 and C2. |
| 5-Nitro-2-chloropyrimidine | Cl @ C2 | Ring Nitrogens, NO₂ @ C5 (para) | Very High. The nitro group strongly activates the ring. | Used when extremely rapid and efficient displacement of the C2-chloro group is needed. |
| This compound | Br @ C5 | C4-Ester (meta) | Low. The activating group is meta to the leaving group, offering no resonance stabilization to the intermediate.[12] | Not a primary choice for SNAr at the C5-Br position. Its utility lies in cross-coupling. |
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following section details standardized protocols and visual workflows for the key reactions discussed.
Visualizing Catalytic Cycles
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a self-validating system for the efficient coupling of a bromopyrimidine with an arylboronic acid. Microwave irradiation is employed to reduce reaction times and improve yields.[13]
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the bromopyrimidine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). The choice of solvent can be critical and may require optimization.[13]
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 110-140 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the C-N coupling of a bromopyrimidine with a primary or secondary amine.
-
Inert Atmosphere Setup: Add the bromopyrimidine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst Pre-formation/Addition: In a separate vial, prepare the catalyst system by mixing a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos or X-Phos, 4 mol%) in an anhydrous, degassed solvent like toluene or dioxane (5 mL). Add this catalyst solution to the Schlenk tube containing the reagents.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue via column chromatography to obtain the pure arylamine product.
Strategic Selection of a Pyrimidine Building Block
The choice of building block is not merely a tactical decision but a strategic one that impacts the entire synthetic route and, ultimately, the drug discovery timeline.
Caption: A decision workflow for selecting the appropriate pyrimidine building block.
-
For Maximum Reactivity and Speed: Choose an iodopyrimidine . It is ideal for rapid proof-of-concept synthesis and generating diverse libraries quickly, provided that chemoselectivity in polyhalogenated systems is not required.
-
For Cost-Effectiveness and Sequential Functionalization: A chloropyrimidine , like 2,4-dichloropyrimidine, is the workhorse. Its lower cost and differential reactivity at various positions allow for a controlled, stepwise synthesis of complex molecules.
-
For Balanced Reactivity and Integrated Functionality: This compound is the choice for targeted design. Its moderate reactivity at the C5-bromo position allows for selective coupling, while the embedded hydroxyl and ester groups serve as crucial pharmacophoric features for interacting with biological targets or as handles for further synthetic elaboration.
References
- Kumar, P., & Kumar, R. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Basic & clinical pharmacology & toxicology.
- BenchChem. (2025). The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. BenchChem Technical Guides.
- Zarghi, A., & Arfaei, S. (2011). Recent Advances in Pyrimidine-Based Drugs. Journal of the Iranian Chemical Society.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Technical Guides.
- BenchChem. (2025). The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research.
- Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- Laha, J. K., et al. (2009). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 74(9), 3530–3533. [Link]
- ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
- MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
- ResearchGate. (2020). Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. Organic & Biomolecular Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem Technical Guides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(17), 3983. [Link]
- Chemistry LibreTexts. (2023).
- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2465. [Link]
- Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2554-2562. [Link]
- ResearchGate. (2025). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Request PDF.
- Royal Society of Chemistry. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
- ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
- Pharm D Guru. (n.d.).
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(2), M1581. [Link]
- Chemistry LibreTexts. (2025). 16.
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7848-7861. [Link]
- Semantic Scholar. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives. American Journal of Applied Sciences.
- PubMed. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry.
- PubChem. (n.d.). Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate. PubChem. [Link]
- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
- National Institutes of Health. (2021). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Heliyon, 7(6), e07271. [Link]
- ScienceDirect. (2017). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Structural Validation of Novel Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate Derivatives
A Comparative Analysis of Spectroscopic and Crystallographic Techniques for Unambiguous Structure Determination
In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1][2] The synthesis of novel derivatives, such as Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, is a critical step in the discovery of new drugs.[3] However, the synthesis of such molecules is only the beginning; rigorous structural validation is paramount to ensure that the molecule's biological activity can be correctly attributed to its chemical structure.[1][4] This guide provides a comparative analysis of the key analytical techniques used to validate the structure of novel pyrimidine derivatives, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers in the field of drug discovery.
The Imperative of Multi-Technique Validation
No single analytical technique can provide a complete picture of a novel compound's structure. A combination of spectroscopic and crystallographic methods is essential for unambiguous structural elucidation. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each of these techniques provides unique and complementary information, and their combined data allows for a comprehensive and self-validating structural assignment.[1][5]
Comparative Analysis of Key Validation Techniques
The choice of analytical methods is a critical decision in the structural validation process. The following table provides a comparative overview of the primary techniques discussed in this guide.
| Technique | Principle | Information Provided | Sample Requirements | Throughput |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[1] | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C).[1][5] | 5-10 mg dissolved in a deuterated solvent.[1] | High |
| Mass Spectrometry | Molecules are ionized and separated based on their mass-to-charge ratio.[5] | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns reveal structural motifs.[6] | ~1 µg/mL solution.[1] | High |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[7] | Unambiguous, three-dimensional atomic arrangement, bond lengths, and bond angles.[8] | High-quality single crystal.[1] | Low |
Experimental Protocols for Structural Validation
Confident structural validation relies on the meticulous execution of experimental protocols. The following sections provide step-by-step methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.[1][5] It provides detailed information about the chemical environment of individual atoms.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This will provide information on the chemical shifts, integration (number of protons), and multiplicity (splitting patterns) of the hydrogen atoms.[1] For the title compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), and a singlet for the pyrimidine ring proton. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum to identify the chemical shifts of all unique carbon atoms.[1] This provides information on the carbon skeleton of the molecule.
-
2D NMR (Optional but Recommended): For complex structures or to confirm assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.[9][10]
Interpreting the Data: The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.[5][11] For instance, the position of the bromine atom and the hydroxyl group will significantly influence the chemical shifts of the pyrimidine ring protons and carbons.[12] Comparison of the observed spectra with predicted values and data from similar known compounds is crucial.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy.[13]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.[6]
-
Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) of the molecular ion.
-
Data Analysis: The high-resolution mass data will provide the accurate mass of the molecule, which can be used to determine its elemental composition. A key feature to look for in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[14][15] This will result in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.[14][15]
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and detailed three-dimensional structure of a molecule.[7][8] It reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.[1][16]
Step-by-Step Protocol:
-
Crystal Growth: This is often the most challenging step. Grow a high-quality single crystal of the compound by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.[16]
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a focused beam of X-rays. The diffracted X-rays are collected by a detector.[17]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[18]
Data Interpretation and Comparison: The resulting crystal structure provides a definitive confirmation of the connectivity and stereochemistry of the molecule.[19] This solid-state structure can be compared with the solution-state information obtained from NMR to understand any conformational differences. Importantly, for hydroxypyrimidines, X-ray crystallography can definitively resolve tautomeric forms, which can exist in equilibrium in solution.[20][21][22] The 6-hydroxy group in the title compound can potentially exist in tautomeric equilibrium with a keto form. X-ray crystallography can determine which form is present in the solid state.
Logical Workflow for Structural Validation
The process of validating a novel structure should follow a logical progression, with each step building upon the last.
Caption: Workflow for the structural validation of novel pyrimidine derivatives.
Potential Pitfalls and Alternative Structures
During the synthesis of pyrimidine derivatives, the formation of isomers or alternative products is always a possibility.[23][24] For this compound, potential alternatives could include isomers with the bromine at a different position or a different tautomeric form of the hydroxypyrimidine ring.[20][21][25][26] The combination of NMR and MS can often distinguish between these possibilities. For example, the unique splitting patterns and chemical shifts in the ¹H NMR spectrum can help pinpoint the location of the bromine substituent. In cases of ambiguity, 2D NMR experiments or ultimately X-ray crystallography are required for a definitive answer.
Conclusion
The rigorous structural validation of novel compounds like this compound is a non-negotiable aspect of drug discovery and development.[13][27][28][29] By employing a multi-faceted approach that leverages the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can confidently determine the precise atomic arrangement of their synthesized molecules.[1] This foundational knowledge is essential for understanding structure-activity relationships, ensuring the reproducibility of biological data, and ultimately, for the successful development of new therapeutic agents.[30][31][32][33]
References
-
Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed. (n.d.). PubMed. [Link]
-
Advances in Analytical Techniques for Drug Discovery and Development. (2024). Journal of Analytical & Bioanalytical Techniques. [Link]
-
Analytical tools for pharmaceutical discovery and formulation. (n.d.). Drug Discovery News. [Link]
-
Drug Discovery Analytical Procedures: Key Steps in Bringing New Medications to Market. (2024). IPBJR. [Link]
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. (2010). ResearchGate. [Link]
-
Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. (n.d.). University of Arizona. [Link]
-
Analytical Methods. (n.d.). Pacific BioLabs. [Link]
-
Key Analytical Techniques For Pharmaceutical Discovery And Formulation. (2023). Drug Discovery Online. [Link]
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (2010). ACS Publications. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). Taylor & Francis. [Link]
-
X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]
-
Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. [Link]
-
From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed. [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). ResearchGate. [Link]
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). PubMed Central. [Link]
-
Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023). MDPI. [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PMC. [Link]
-
A CLOSER LOOK AT PYRIMIDINE SYNTHESIS. (2023). Austin Tommy. [Link]
-
X-ray crystallography: Revealing our molecular world. (2019). Science Museum. [Link]
-
The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson. [Link]
-
De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). PubMed Central. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC. [Link]
-
Novel drug design: Significance and symbolism. (2025). ScienceDirect. [Link]
-
Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. (2023). SciSpace. [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Publications. [Link]
-
Pyrimidine. (n.d.). Wikipedia. [Link]
-
Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Chemical structures of selected pyrimidine analogs (86 and 87). (n.d.). ResearchGate. [Link]
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. (n.d.). ResearchGate. [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel drug design: Significance and symbolism [wisdomlib.org]
- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. primescholars.com [primescholars.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 18. rigaku.com [rigaku.com]
- 19. mdpi.com [mdpi.com]
- 20. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pyrimidine - Wikipedia [en.wikipedia.org]
- 24. Pyrimidine synthesis [organic-chemistry.org]
- 25. experts.arizona.edu [experts.arizona.edu]
- 26. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analytical tools for pharmaceutical discovery and formulation | Drug Discovery News [drugdiscoverynews.com]
- 28. pacificbiolabs.com [pacificbiolabs.com]
- 29. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 30. researchgate.net [researchgate.net]
- 31. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- 33. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biological Assay Validation for Compounds Derived from Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its presence in the fundamental building blocks of DNA and RNA, such as cytosine, uracil, and thymine, has made it a privileged structure in the quest for novel therapeutics.[1][2] Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, in particular, serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. The journey from a synthesized compound to a viable drug candidate is paved with rigorous biological validation. This guide provides an in-depth, objective comparison of the validation of key biological assays for pyrimidine derivatives, supported by experimental data and established protocols, to empower researchers in their drug discovery endeavors.
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and positioning of various substituents on the pyrimidine ring.[2][3][4] These modifications can significantly alter a compound's affinity for its biological target, its pharmacokinetic profile, and its overall therapeutic efficacy. This guide will delve into the validation of two primary classes of biological assays—anticancer and antimicrobial—that are frequently employed to characterize the activity of novel pyrimidine-based compounds.
Part 1: Validation of Anticancer Activity
The anticancer potential of pyrimidine derivatives is a major focus of research, with many compounds designed to inhibit key players in cancer progression, such as protein kinases.[1][5][6] A fundamental aspect of validating the anticancer activity of a novel compound is the assessment of its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8][9]
The MTT Assay: A Gateway to Understanding Cytotoxicity
The principle of the MTT assay lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[8][9] This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[8]
A standardized protocol is crucial for obtaining reliable and reproducible results.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compounds (derivatives of this compound) and a positive control (e.g., a known anticancer drug).
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrimidine derivatives.
Comparative Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against different human cancer cell lines, providing a quantitative comparison of their performance.
| Compound ID | R1 Group | R2 Group | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |
| Derivative A | -Cl | -NH-aryl | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 | Fictional Data |
| Derivative B | -OCH3 | -NH-aryl | 5.8 ± 0.7 | 6.5 ± 0.8 | 8.1 ± 1.0 | Fictional Data |
| Comparator X | (Known Inhibitor) | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 | Fictional Data |
Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results for derivatives of this compound.
Beyond Cytotoxicity: Target Engagement with Cellular Thermal Shift Assay (CETSA)
While the MTT assay provides valuable information on the overall cytotoxicity of a compound, it does not confirm direct interaction with its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating target engagement in a cellular context.[11][12][13][14] The principle of CETSA is based on the ligand-induced stabilization of a target protein against thermal denaturation.[12][13][15]
Materials:
-
Intact cells expressing the target protein
-
Test compound
-
Lysis buffer
-
Antibodies specific to the target protein for Western blotting or mass spectrometry-compatible reagents
-
Compound Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.
A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein, thus confirming target engagement.
dot
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Part 2: Validation of Antimicrobial Activity
Pyrimidine derivatives have also shown significant promise as antimicrobial agents, targeting essential pathways in bacteria and fungi.[16][17][18][19] The validation of their antimicrobial efficacy is crucial for their development as new antibiotics.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[24] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay to ensure reproducibility and accuracy.[20][21][22]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds and a positive control antibiotic
-
Inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and the positive control in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity of Pyrimidine Derivatives
The following table illustrates the antimicrobial activity (MIC values) of hypothetical pyrimidine derivatives against common bacterial pathogens.
| Compound ID | R1 Group | R2 Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| Derivative C | -Br | -Aryl | 4 | 16 | >64 | Fictional Data |
| Derivative D | -F | -Aryl | 8 | 32 | >64 | Fictional Data |
| Comparator Y | (Known Antibiotic) | 1 | 2 | 4 | Fictional Data |
Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results for derivatives of this compound.
Part 3: Advanced Validation: Kinase Inhibition Assays
Given that a significant number of pyrimidine derivatives are designed as kinase inhibitors, a more specific biochemical assay is required to validate their direct effect on enzyme activity.[1][5][6][25][26] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[27][28][29][30][31]
The ADP-Glo™ Kinase Assay: A Sensitive Measure of Kinase Inhibition
The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds and a known kinase inhibitor as a positive control
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
The percentage of kinase inhibition is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
dot
Caption: Simplified kinase signaling pathway illustrating the inhibitory action of a pyrimidine derivative.
Conclusion: A Framework for Rigorous Validation
The journey of a compound derived from this compound from the bench to a potential therapeutic is a multi-step process that relies on robust and validated biological assays. This guide has provided a framework for understanding and implementing key assays for assessing the anticancer and antimicrobial activities of these promising derivatives. By adhering to standardized protocols, meticulously analyzing data, and employing advanced techniques like CETSA to confirm target engagement, researchers can build a strong foundation of evidence for their drug discovery programs. The continuous exploration of the structure-activity relationships of these pyrimidine derivatives will undoubtedly lead to the development of more potent and selective therapeutic agents in the future.[2][3][4][32]
References
-
Recent Update on Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. (Source: PubMed, URL: [Link])
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (Source: Journal of Clinical Microbiology, URL: [Link])
-
Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (Source: Wiley Online Library, URL: [Link])
-
Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (Source: ACS Infectious Diseases, URL: [Link])
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (Source: PubMed, URL: [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (Source: PubMed Central, URL: [Link])
-
Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. (Source: PubMed, URL: [Link])
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (Source: ResearchGate, URL: [Link])
-
Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (Source: ResearchGate, URL: [Link])
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (Source: PubMed, URL: [Link])
-
Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (Source: PubMed, URL: [Link])
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (Source: Bio-protocol, URL: [Link])
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Source: CLSI, URL: [Link])
-
Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (Source: Scilit, URL: [Link])
-
Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. (Source: MDPI, URL: [Link])
-
Cell Viability Assays. (Source: Assay Guidance Manual - NCBI Bookshelf, URL: [Link])
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (Source: CLSI, URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (Source: NCBI, URL: [Link])
-
ADP-Glo™ Kinase Assays. (Source: Reaction Biology, URL: [Link])
-
MTT Cell Assay Protocol. (Source: Checkpoint Lab, URL: [Link])
-
Broth Microdilution. (Source: MI - Microbiology, URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (Source: PubMed Central, URL: [Link])
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. (Source: PubMed, URL: [Link])
-
Evaluation of ADP-Glo TM kinase assay linearity and implementation of the assay for parasite lysate. (Source: ResearchGate, URL: [Link])
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (Source: Springer Protocols, URL: [Link])
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (Source: NIH, URL: [Link])
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (Source: PMC - NIH, URL: [Link])
-
Comparison of the Luminescent ADP-Glo Assay to a Standard Radiometric Assay for Measurement of Protein Kinase Activity. (Source: ResearchGate, URL: [Link])
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (Source: Taylor & Francis Online, URL: [Link])
-
Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. (Source: PMC - NIH, URL: [Link])
-
Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (Source: OUCI, URL: [Link])
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (Source: PMC - NIH, URL: [Link])
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (Source: PubMed, URL: [Link])
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (Source: MDPI, URL: [Link])
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (Source: PubMed, URL: [Link])
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (Source: NIH, URL: [Link])
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (Source: MDPI, URL: [Link])
-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (Source: ResearchGate, URL: [Link])
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (Source: PMC - NIH, URL: [Link])
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scilit.com [scilit.com]
- 18. Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors [mdpi.com]
- 19. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 23. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. landing.reactionbiology.com [landing.reactionbiology.com]
- 28. researchgate.net [researchgate.net]
- 29. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling: Comparative Reactivity of 5-Bromo- versus 5-Chloropyrimidines
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its versatile role as a bioisostere and a privileged structural motif. The functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of two common building blocks, 5-bromopyrimidines and 5-chloropyrimidines, offering experimental insights and strategic guidance for their use in synthesis.
Fundamental Principles: Understanding the Reactivity Landscape
The choice between a bromo or chloro substituent at the 5-position of a pyrimidine is not arbitrary; it is a strategic decision rooted in the fundamental principles of organometallic chemistry. The reactivity in palladium-catalyzed cross-coupling is primarily governed by the ease of the oxidative addition step, which is influenced by several factors.
The Halogen Effect: A Matter of Bond Strength
In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl > F.[1][2][3] This order is inversely correlated with the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Br bond (approx. 72 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), making it more susceptible to cleavage. Consequently, the oxidative addition of a Pd(0) catalyst into the C-Br bond is kinetically more favorable and often proceeds under milder conditions.[3]
The Pyrimidine Ring: An Activating Influence
The electron-deficient nature of the pyrimidine ring plays a crucial role in activating attached halides toward oxidative addition.[2][4] The two ring nitrogens withdraw electron density, making the carbon atoms more electrophilic. This intrinsic electronic property facilitates the attack of the nucleophilic Pd(0) catalyst, rendering even the relatively robust C-Cl bond on a pyrimidine significantly more reactive than on an electron-rich aromatic system like benzene.[5]
While the focus here is the C5 position, it is worth noting that the position of the halogen on the ring also impacts reactivity, with the general order being C4/C6 > C2 > C5 due to the varying degrees of electron deficiency at these positions.[1][6]
Comparative Reactivity in Key Cross-Coupling Reactions
The theoretical differences in reactivity manifest clearly in common cross-coupling applications. 5-Bromopyrimidines are typically the workhorses for initial synthetic explorations, while the less reactive but more cost-effective 5-chloropyrimidines become valuable in process development and large-scale synthesis, provided the catalytic system is optimized.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction. The difference in reactivity between 5-bromo- and 5-chloropyrimidines is pronounced.
-
5-Bromopyrimidines: These substrates readily undergo Suzuki coupling with a wide range of boronic acids and esters. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient, and reactions typically proceed to completion at moderate temperatures (70-90 °C).[2][4]
-
5-Chloropyrimidines: Coupling at the C-Cl bond is more challenging and necessitates more sophisticated catalytic systems.[5] Success hinges on the use of electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[7][8][9] These ligands promote the difficult oxidative addition step and prevent catalyst deactivation. Higher temperatures (100-120 °C) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are also commonly required.[8]
Table 1: Comparative Conditions for Suzuki-Miyaura Coupling
| Feature | 5-Bromopyrimidine | 5-Chloropyrimidine | Rationale for Difference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ | Standard catalysts suffice for the more reactive C-Br bond. |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Electron-rich, bulky ligands are needed to facilitate oxidative addition to the stronger C-Cl bond.[7][10] |
| Temperature | 70 - 90 °C | 100 - 120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can accelerate the transmetalation step and help regenerate the active catalyst. |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, the choice of halogen dictates the required reaction conditions.
-
5-Bromopyrimidines: Amination can often be achieved with first or second-generation Buchwald-Hartwig catalyst systems (e.g., Pd₂(dba)₃ with BINAP or Xantphos).[11][12] Reactions generally proceed efficiently with a strong, non-nucleophilic base like NaOtBu.
-
5-Chloropyrimidines: The coupling of amines with 5-chloropyrimidines demands the use of state-of-the-art, highly active catalyst systems.[13] Bulky biarylphosphine ligands are essential to promote both the challenging oxidative addition and the subsequent reductive elimination steps.
Table 2: Comparative Conditions for Buchwald-Hartwig Amination
| Feature | 5-Bromopyrimidine | 5-Chloropyrimidine | Rationale for Difference |
| Catalyst System | Pd₂(dba)₃ / BINAP, Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ / G3/G4 Buchwald Precatalysts with BrettPhos, RuPhos | More active, specialized catalysts are required for the less reactive C-Cl bond.[12][14] |
| Base | NaOtBu, K₃PO₄ | NaOtBu, LiHMDS | A strong, sterically hindered base is crucial for both substrates, but its role is even more critical with chlorides. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Increased temperature is necessary to drive the reaction with the less reactive substrate. |
Stille Coupling
The Stille reaction couples organotin reagents with organic halides. While its use has declined due to the toxicity of tin byproducts, it remains a valuable tool for complex molecule synthesis due to its excellent functional group tolerance.[15][16][17] The reactivity trend mirrors that of other cross-coupling reactions.
-
5-Bromopyrimidines: Couple efficiently under standard Stille conditions, often using Pd(PPh₃)₄ in a non-polar solvent like toluene or dioxane.[15]
-
5-Chloropyrimidines: Generally poor substrates for Stille coupling without specialized conditions, such as the use of ligand-free palladium sources with additives like CuI or CsF to accelerate the transmetalation step.[18][19]
Mechanistic Causality: A Deeper Look at Oxidative Addition
The entire catalytic cycle of a cross-coupling reaction is a finely tuned process, but the initial oxidative addition of the aryl halide to the Pd(0) center is frequently the rate- and selectivity-determining step.[20][21][22]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The disparity in reactivity between C-Br and C-Cl bonds at the 5-position of the pyrimidine ring stems directly from the energy barrier of this oxidative addition step. Electron-rich phosphine ligands are critical for activating C-Cl bonds because they increase the electron density on the palladium atom. This makes the Pd(0) center a stronger nucleophile, better able to attack the electrophilic carbon of the C-Cl bond and initiate the cleavage process.
Caption: Key factors influencing the rate of oxidative addition.
Experimental Protocols: From Theory to Practice
The following protocols are generalized starting points. Optimization of solvent, base, temperature, and catalyst loading is recommended for any new substrate.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyrimidine (General Procedure)
This protocol is representative for a more reactive substrate where standard conditions are often successful.
Caption: Experimental workflow for Suzuki coupling of 5-bromopyrimidine.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add the 5-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and powdered potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[2][23]
Protocol 2: Suzuki-Miyaura Coupling of a 5-Chloropyrimidine (General Procedure)
This protocol highlights the more robust conditions needed for the less reactive chloride.
Step-by-Step Methodology:
-
Preparation: In a glovebox, add the 5-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.) to a vial or pressure tube.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vessel tightly. Remove from the glovebox and place in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction by sampling and analyzing via LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[8][9][24]
Conclusion and Strategic Recommendations
The choice between 5-bromo- and 5-chloropyrimidine is a classic example of the trade-off between reactivity and cost in chemical synthesis.
-
Choose 5-Bromopyrimidines for:
-
Rapid Discovery & Route Scouting: Their high reactivity allows for the use of milder, more reliable conditions, facilitating the rapid synthesis of analogs.
-
Substrates with Sensitive Functional Groups: Milder conditions minimize the risk of side reactions or degradation of sensitive moieties elsewhere in the molecule.
-
Guaranteed Reactivity: When a robust and high-yielding transformation is required without extensive optimization, the C-Br bond is the more dependable electrophilic partner.
-
-
Choose 5-Chloropyrimidines for:
-
Cost-Effectiveness & Scale-Up: Aryl chlorides are typically less expensive than the corresponding bromides, a significant factor in large-scale synthesis.
-
Orthogonal Reactivity: In molecules containing both a bromo and a chloro group on different rings, the difference in reactivity can be exploited for sequential, site-selective couplings.
-
Late-Stage Functionalization: When a robust C-X bond is desired to survive multiple synthetic steps before a final coupling reaction.
-
By understanding the underlying principles of reactivity and leveraging modern catalytic systems, researchers can effectively utilize both 5-bromo- and 5-chloropyrimidines as versatile building blocks in the pursuit of novel chemical entities.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Amatore, C., & Jutand, A. (2000). Role of Anionic Palladium(0) and Palladium(II) Intermediates in the Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Yin, J., & Liebeskind, L. S. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Organostannanes with Organic Halides in Water at Room Temperature. Journal of the American Chemical Society, 125(21), 6316–6317. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Han, F., & Li, X. (2012). A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 10(41), 8338-8344. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Beller, M., & Zapf, A. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry – A European Journal, 7(13), 2908-2915. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). A Decade of Development in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. Organometallics, 34(23), 5497–5508. [Link]
-
Girgis, A. S., & El-Subbagh, H. I. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Heterocyclic Chemistry, 37(4), 859-864. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling Experimental Procedure. YouTube. [Link]
-
ResearchGate. (2018). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. [Link]
-
MacMillan, D. W. C., & Surry, D. S. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition, 50(36), 8230–8254. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn. [Link]
-
NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319. [Link]
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC. [Link]
-
NROChemistry. (2023). Stille Coupling. NROChemistry. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2015). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille Coupling [organic-chemistry.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. youtube.com [youtube.com]
A Comparative Spectroscopic Guide to the Tautomeric Isomers of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Introduction: The Critical Role of Structure in Pyrimidine-Based Drug Discovery
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antiviral medications to anticancer drugs. Their biological efficacy is inextricably linked to their three-dimensional structure and electronic properties, which dictate how they interact with target proteins and enzymes. A crucial, yet often overlooked, aspect of their structure is the phenomenon of tautomerism.
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is a prime example of a pyrimidine derivative where tautomerism plays a pivotal role. Due to the presence of a hydroxyl group adjacent to a ring nitrogen, the molecule can exist in a dynamic equilibrium between two primary tautomeric forms: the aromatic 'enol' form and the non-aromatic 'keto' form.
-
Enol Tautomer: this compound
-
Keto Tautomer: Ethyl 5-bromo-6-oxo-1,6-dihydropyrimidine-4-carboxylate
The predominance of one tautomer over the other can be influenced by factors such as the solvent environment and can dramatically alter the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its pharmacological profile.[1] For researchers in drug development, the ability to definitively identify and characterize these isomers is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships (SAR) and ensuring the consistency and efficacy of a drug candidate.
This guide provides a comprehensive comparison of the key spectroscopic techniques used to differentiate these tautomers, supported by detailed experimental protocols and an explanation of the underlying principles.
The Isomeric Landscape: Keto-Enol Tautomerism
The interconversion between the hydroxy (enol) and oxo (keto) forms is a prototropic tautomerism, involving the migration of a proton and the shifting of double bonds.[2] In many 6-hydroxypyrimidines, the keto form is significantly more stable and therefore the predominant species in solution.[3][4] However, a thorough spectroscopic analysis is essential for unambiguous confirmation.
Figure 1: Tautomeric Equilibrium
The equilibrium between the enol (left) and keto (right) tautomers of this compound.
Spectroscopic Characterization: A Comparative Analysis
The structural differences between the keto and enol tautomers give rise to distinct fingerprints across various spectroscopic techniques. The following sections detail the expected observations for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing between these tautomers, as it provides direct insight into the chemical environment of each proton and carbon atom.[5]
-
¹H NMR Spectroscopy: The most telling signal is that of the exchangeable proton.
-
Keto Form: A proton attached to the N1 nitrogen is expected, typically appearing as a broad singlet in the 11-13 ppm range in a non-protic solvent like DMSO-d₆.
-
Enol Form: A hydroxyl proton (O-H) is present, which would likely appear further upfield, typically in the 9-11 ppm range, and is often broader. The single proton on the pyrimidine ring (H2) would be in a distinctly aromatic environment.
-
-
¹³C NMR Spectroscopy: The carbon skeleton provides unambiguous evidence.
-
Keto Form: The spectrum will be characterized by a signal for a carbonyl carbon (C=O) at the C6 position, typically resonating in the 160-170 ppm region.
-
Enol Form: This form lacks a true carbonyl group. Instead, the C6 carbon, being attached to a hydroxyl group within an aromatic system, would appear significantly further upfield, likely in the 155-165 ppm range. The chemical shift of the C4 carbon would also be sensitive to the tautomeric form.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies. The key is to compare the regions corresponding to carbonyl and hydroxyl groups.[6][7]
-
Keto Form: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the range of 1650-1700 cm⁻¹. An N-H stretching band would also be visible around 3100-3300 cm⁻¹.[8]
-
Enol Form: This tautomer would lack the prominent C=O stretch. Instead, a broad O-H stretching band would appear in the 3200-3600 cm⁻¹ region. Vibrations corresponding to C=N and C=C stretching within the aromatic ring would be observed around 1550-1650 cm⁻¹.[9]
Mass Spectrometry (MS)
While mass spectrometry cannot distinguish between stable isomers based on molecular weight alone (as they are identical), it is crucial for confirming the elemental composition. The presence of a bromine atom provides a highly characteristic isotopic signature.
-
Molecular Ion Peak: Both tautomers will exhibit a molecular ion [M]⁺ and/or a protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), the mass spectrum will display two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.[10][11] This M/M+2 pattern is definitive proof of the presence of a single bromine atom.
-
Fragmentation: While the molecular weight is the same, the fragmentation pathways (MS/MS) may differ slightly due to the different bond arrangements, potentially offering clues to the predominant gas-phase structure. For instance, the keto form might show a characteristic loss of CO, which would be less favorable for the enol form.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The difference in the conjugated systems of the two tautomers will result in different wavelengths of maximum absorbance (λmax).[12]
-
Keto Form: Possesses a cross-conjugated system.
-
Enol Form: Has a fully aromatic, conjugated system. The extended conjugation of the aromatic enol form is expected to absorb light at a longer wavelength (a bathochromic or red shift) compared to the less conjugated keto form.[13][14]
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) | Causality of Difference |
| ¹H NMR (δ, ppm) | ~11-13 (s, broad, 1H, N-H) | ~9-11 (s, broad, 1H, O-H) | Proton is on nitrogen (keto) vs. oxygen (enol). |
| ¹³C NMR (δ, ppm) | ~160-170 (C6, C=O) | ~155-165 (C6, C-OH) | Presence of a carbonyl group (keto) vs. a hydroxyl-bearing aromatic carbon (enol). |
| FT-IR (cm⁻¹) | ~1650-1700 (strong, C=O stretch); ~3100-3300 (N-H stretch) | ~3200-3600 (broad, O-H stretch); No strong C=O stretch | Distinct vibrational modes for C=O and N-H bonds (keto) vs. O-H bond (enol). |
| Mass Spec (m/z) | Identical [M]⁺ and [M+H]⁺ with M/M+2 pattern | Identical [M]⁺ and [M+H]⁺ with M/M+2 pattern | Isomers have the same molecular formula. Bromine isotopes cause the M/M+2 pattern. |
| UV-Vis (λmax) | Shorter wavelength | Longer wavelength (red-shifted) | The fully aromatic system of the enol form is a more extended chromophore. |
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols should be followed.
Workflow for Spectroscopic Analysis
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. youtube.com [youtube.com]
- 3. sci-hub.pl [sci-hub.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ripublication.com [ripublication.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsred.com [ijsred.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Pyrimidine-Based Kinase Inhibitors
An Objective Comparison of Novel Compounds Synthesized from Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate versus Established EGFR Inhibitors
Introduction: The Significance of the Pyrimidine Scaffold in Kinase-Targeted Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatile structure allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. In the realm of oncology, pyrimidine derivatives have been particularly successful as kinase inhibitors, molecules designed to block the signaling pathways that drive cancer cell proliferation and survival.[1][2] this compound is a valuable starting material for synthesizing novel libraries of such compounds.[3][4]
This guide provides a comprehensive framework for the in vitro testing of novel pyrimidine compounds derived from this starting block. As a case study, we will focus on their evaluation as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, comparing their performance against a well-established, first-generation EGFR inhibitor, Gefitinib. The methodologies described herein are designed to build a robust, data-driven profile of a compound's activity, from initial cytotoxicity screening to detailed mechanism of action studies.
The In Vitro Testing Cascade: A Strategy for Characterizing Novel Inhibitors
A logical, tiered approach is essential for efficiently evaluating new chemical entities. Our strategy begins with broad questions about cellular impact and progressively narrows down to specific molecular interactions. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for in vitro characterization of novel kinase inhibitors.
Phase 1: Foundational Cytotoxicity Screening
The first critical step is to determine whether the novel compounds have any effect on the viability of cancer cells. For this, we use cell lines known to be dependent on EGFR signaling, such as the A549 non-small cell lung cancer line.
Choosing the Right Viability Assay
Two industry-standard assays for this purpose are the MTT and the CellTiter-Glo® Luminescent Cell Viability Assay. The choice between them involves a trade-off between cost and performance.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay where metabolically active cells reduce the yellow MTT salt to purple formazan crystals.[5][6] It is cost-effective but requires a final solubilization step and can be susceptible to interference from colored compounds or compounds that affect cellular redox potential.[7]
-
CellTiter-Glo® Luminescent Assay: This assay quantifies ATP, the universal indicator of metabolic activity in viable cells.[8][9][10] It is a homogeneous "add-mix-measure" assay, making it faster and more amenable to high-throughput screening.[8][11] Its luminescent readout provides higher sensitivity and a broader dynamic range compared to colorimetric methods.[12]
Expert Insight: For an initial screen, CellTiter-Glo® is often preferred due to its simplicity and robustness, which minimizes handling errors and provides a clear, strong signal.[10] If cost is a major constraint, the MTT assay is a reliable alternative, provided proper controls are in place.[6]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed A549 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine compounds and the comparator, Gefitinib, in culture medium. Add the compounds to the wells, typically over a concentration range of 0.01 µM to 100 µM. Include "cells only" (vehicle control) and "media only" (background) wells.
-
Incubation: Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.[11]
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control (defined as 100% viability), and plot the dose-response curves to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Phase 2: Confirming On-Target Activity
A potent cytotoxic effect is promising, but it must be linked to the intended target, EGFR. This involves both biochemical and cellular assays.
Biochemical Kinase Assays
Biochemical assays use purified, recombinant EGFR kinase enzyme to directly measure the inhibitory activity of a compound in a cell-free system. This is the cleanest way to determine direct target potency (IC50). Radiometric assays, which measure the transfer of radioactive ³³P from ATP to a substrate, are considered the gold standard for their directness and reliability.[13][14]
Expert Insight: When comparing IC50 values from different studies, it is crucial to check the ATP concentration used in the assay. Assays run at low ATP concentrations will often yield more potent IC50 values for ATP-competitive inhibitors. For physiological relevance, assays should be run at an ATP concentration close to the Michaelis-Menten constant (Km) or even at the high concentrations found intracellularly (~1 mM).[13][15]
Cellular Target Engagement: Western Blotting
To confirm that the compounds inhibit EGFR within the cell, we can use Western blotting to measure the phosphorylation status of the receptor. In A549 cells, EGFR is constitutively active. An effective inhibitor should reduce its autophosphorylation.
Experimental Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment: Seed A549 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the novel compounds and Gefitinib at concentrations around their respective IC50 values (e.g., 0.5x, 1x, 5x IC50) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like GAPDH.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. A decrease in the p-EGFR signal relative to total EGFR indicates successful target engagement.
Phase 3: Elucidating Mechanism and Selectivity
With on-target activity confirmed, the final phase explores the downstream consequences of EGFR inhibition and the compound's specificity.
Downstream Signaling Pathway Analysis
EGFR activation triggers multiple downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation and survival.[16][17][18] An effective EGFR inhibitor should block these signals. This can be readily assessed by Western blotting for the phosphorylated forms of key proteins like ERK and AKT.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Kinase Selectivity Profiling
A critical aspect of drug development is ensuring a compound is selective for its intended target. Off-target kinase activity can lead to toxicity. The novel compounds should be screened against a panel of other kinases (e.g., a KinomeScan® panel) to determine their selectivity profile.[19] A highly selective compound will inhibit EGFR with much greater potency (a lower IC50) than other kinases.
Data Presentation and Comparison
All quantitative data should be summarized in clear, structured tables to allow for easy comparison between the novel compounds and the benchmark inhibitor.
Table 1: Comparative In Vitro Potency
| Compound | A549 Viability IC50 (µM) | EGFR Biochemical IC50 (nM) |
| Novel Compound 1 | 0.85 | 55 |
| Novel Compound 2 | 1.20 | 98 |
| Gefitinib | 0.95 | 62 |
Data are hypothetical examples for illustrative purposes.
Table 2: Selectivity Profile Against Related Kinases
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | VEGFR2 IC50 (nM) |
| Novel Compound 1 | 55 | > 5,000 | > 10,000 |
| Gefitinib | 62 | > 3,000 | > 10,000 |
Data are hypothetical examples for illustrative purposes.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the initial in vitro characterization of novel compounds derived from this compound. By systematically evaluating cytotoxicity, target engagement, mechanism of action, and selectivity, researchers can build a comprehensive data package. This allows for an objective comparison against established drugs like Gefitinib, enabling informed decisions about which compounds possess the most promising therapeutic potential to advance into further preclinical development.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
News-Medical.Net. CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. [Link]
-
ResearchGate. Signaling pathways and inhibitors of EGFR. [Link]
-
ResearchGate. Schematic diagram of proposed molecular mechanism of EGFR and p44/42.... [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
American Association for Cancer Research. Signaling pathways and effects of EGFR. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. [Link]
-
PubMed Central. Targeting the EGFR signaling pathway in cancer therapy. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
ResearchGate. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. [Link]
-
Semantic Scholar. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives. [Link]
-
PubMed Central. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]
-
PubMed. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. [Link]
-
Impactfactor. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. [Link]
Sources
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. news-medical.net [news-medical.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. mdpi.com [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 18. ClinPGx [clinpgx.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate. Due to the limited availability of published research on this exact molecule, this document establishes a putative SAR by synthesizing and comparing experimental data from closely related 5-bromopyrimidine and 6-hydroxypyrimidine derivatives. The insights presented herein are intended to guide researchers, medicinal chemists, and drug development professionals in the strategic design of novel, potent, and selective therapeutic agents based on the pyrimidine scaffold.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of essential biomolecules like nucleobases and a multitude of clinically approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal foundation for developing inhibitors of various biological targets.[3] Compounds featuring the pyrimidine nucleus exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4]
The subject of this guide, this compound, combines several key features: a reactive C5-bromo substituent ideal for further modification, a C6-hydroxyl group that can act as a crucial hydrogen bond donor or acceptor, and a C4-carboxylate ester that can be modified to modulate pharmacokinetics and target engagement. Understanding how modifications at each of these positions affect biological activity is paramount for lead optimization.
Biological Landscape of Substituted Pyrimidines
Derivatives of the 5-bromopyrimidine core have demonstrated significant potential, particularly in oncology. Numerous studies have focused on synthesizing and evaluating novel analogs as anticancer agents, with activities reported against a wide range of human cancer cell lines, including those for the cervix (HeLa), lung (A549), breast (MCF-7), and colon (HCT116).[4][5][6]
A prominent target for these pyrimidine analogs is the tyrosine kinase family. Specifically, certain derivatives have been identified as potent inhibitors of the Bcr/Abl kinase, a key driver in chronic myeloid leukemia.[5] This activity positions them as promising candidates for developing alternatives to existing therapies like Dasatinib, which is often used as a reference compound in these studies.[4][5] Beyond kinase inhibition, other pyrimidine-based molecules have been investigated as inhibitors of enzymes like lactate dehydrogenase (LDH) and microtubule affinity-regulating kinase 4 (MARK4), highlighting the scaffold's versatility.[1][7]
General Synthetic Strategies & Workflow
The generation of a diverse library of analogs is the cornerstone of any SAR study. For 5-bromopyrimidine derivatives, a common and effective approach involves a multi-step synthesis starting from commercially available precursors like 5-bromo-2,4-dichloropyrimidine. This allows for sequential and regioselective introduction of various substituents at different positions of the pyrimidine ring.
The general workflow for establishing the SAR of these analogs follows a logical progression from chemical synthesis to biological evaluation.
Caption: General workflow for a structure-activity relationship study.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the impact of structural modifications at key positions of the pyrimidine ring, drawing inferences from published data on analogous compounds.
Caption: Key inferred SAR trends for the substituted pyrimidine scaffold.
Influence of the C5-Position (Bromo Group)
The 5-position of the pyrimidine ring is a critical determinant of activity. In many reported series, a halogen at this position is crucial for potent biological effects.
-
Halogen Substitution: The presence of a bromine or chlorine atom at C5 is a common feature in potent kinase inhibitors.[4][5] For instance, in a series of dual endothelin receptor antagonists, a 5-bromo substituent was integral to the final potent compound, Macitentan.[8] This suggests the halogen may be involved in key halogen bonding interactions within the target's active site or may serve to correctly orient the molecule.
-
Steric and Electronic Effects: Replacing the bromine with smaller or larger groups can drastically alter activity. Compared to an unsubstituted analog, a 5-methyl group was found to decrease potency, whereas a 5-chloro group maintained or slightly improved it.[8] This highlights a delicate balance of steric bulk and electronic effects at this position.
Modifications at the C4-Carboxylate Group
The ethyl carboxylate at the C4 position is a prime site for modification to influence solubility, cell permeability, and target engagement.
-
Ester to Amide Conversion: Transitioning from an ester to a carboxamide is a common bioisosteric replacement strategy. Studies on related heterocyclic scaffolds like pyridine-2-carboxylates show that 5-amide substituted derivatives can be potent enzyme inhibitors.[9] A similar strategy could be applied here, where converting the C4-ester to a series of primary, secondary, or tertiary amides could lead to new interactions with the target protein and improved activity.
-
Chain Length and Bulk: Altering the ethyl group to other alkyl or aryl esters would modulate the lipophilicity of the molecule. This can impact the pharmacokinetic profile and is a standard approach in lead optimization.[10]
Modifications at the C6-Hydroxyl Group
The C6-hydroxyl group is a potential hydrogen bond donor and acceptor, making its interaction with the biological target highly significant.
-
Replacement with Amines: In many active pyrimidine series, the C6 position is occupied by a substituted amino group. For example, 6-dialkylaminopyrimidine carboxamides were identified as a novel class of antitubercular agents.[11] Replacing the C6-hydroxyl with various primary or secondary amines could introduce new vectors for interaction and potentially switch the biological target.
-
Alkoxylation: Converting the hydroxyl to an alkoxy group (e.g., methoxy, ethoxy) removes the hydrogen bond donor capability while retaining an acceptor site. This subtle change can significantly impact binding affinity and selectivity, as seen in the development of endothelin receptor antagonists where a C6-alkoxy group was a key feature.[8]
Comparative Summary of Analog Activity
To provide a clear overview, the table below summarizes the biological activities of various substituted pyrimidine derivatives from the literature. Note that direct comparison is challenging due to different core scaffolds and assays, but the data collectively illustrates the impact of substitution patterns.
| Compound Series | Key Substitutions | Biological Target / Assay | Reported Activity (IC50 / EC50) | Reference |
| 5-Bromo-pyrimidine Analogs | C2, C4-substituted anilines/amines | Bcr/Abl Kinase, K562 cells | Potent, e.g., 5c, 5e, 6g (<10 µM) | [5] |
| Isatin-Pyrimidine Hybrids | C4-piperazine with benzyl moiety | MCF-7 breast cancer cells (MTT) | 5e: 12.47 µM | [6] |
| Pyrimidine-carbonitriles | C2, C4, C6 substitutions | EGFRWT/COX-2, Colo 205 cells | 4e: 1.66 µM | [12] |
| Aminopyrimidine Derivatives | N-benzyl substitution on C2-aniline | MDA-MB231, HT-29, U-87 MG cells | 2a: 4-8 µM | [13] |
| Pyrimidine-based MARK4 Inhibitors | C4-piperazine, C6-thiophene | MARK4 Enzyme | Potent inhibition | [1] |
| 6-Aminopyrimidine Carboxamides | C4-carboxamide, C6-dialkylamino | M. tuberculosis | Potent (low µM) | [11] |
Key Experimental Protocols
For reproducibility and validation, detailed experimental methods are essential. The following are representative protocols based on methodologies frequently cited in the referenced literature.
General Synthesis of a 4,6-Disubstituted-5-bromopyrimidine Analog
This protocol is a generalized example based on multi-step syntheses reported in the literature.[4][5]
-
Step 1: Starting Material. To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a primary or secondary amine (1.1 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Step 2: First Nucleophilic Substitution. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Work-up. Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Step 4: Second Nucleophilic Substitution. Dissolve the crude intermediate in a solvent like isopropanol. Add a second, different amine or nucleophile (1.2 eq) and DIPEA (1.5 eq).
-
Step 5: Heating. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Step 6: Final Purification. After cooling to room temperature, concentrate the mixture. Purify the crude product using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane, to yield the final desired compound.
-
Step 7: Characterization. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[1][4][5]
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol is based on the widely used Mosmann's method for assessing cell viability.[4][5]
-
Cell Seeding. Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment. Prepare serial dilutions of the synthesized pyrimidine analogs in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dasatinib).
-
Incubation. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition. Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization. Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading. Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Discussion and Future Directions
The synthesized SAR from related pyrimidine analogs provides a strong foundation for the rational design of novel derivatives of this compound. The data consistently suggests that the C5-bromo group is a favorable substituent, likely contributing to target binding. The C6-hydroxyl and C4-carboxylate positions are prime candidates for modification to enhance potency and fine-tune physicochemical properties.
Future research should focus on:
-
Systematic C4-Amide Scaffolds: Synthesizing a focused library of C4-amides to explore new hydrogen bonding interactions and improve metabolic stability.
-
C6-Position Bioisosteres: Replacing the C6-hydroxyl with various amino, alkylamino, and small heterocyclic groups to probe different binding pockets and potentially alter the compound's pharmacological profile.
-
Target Deconvolution: For the most potent hits identified, target identification and validation studies will be crucial. Chemoproteomic approaches can reveal the molecular targets responsible for the observed phenotype.[11]
-
Kinase Profiling: Given the prevalence of kinase inhibition among pyrimidine analogs, screening potent compounds against a broad panel of kinases is a logical next step to identify specific targets and understand selectivity.
Conclusion
While direct experimental data on this compound is scarce, a comprehensive analysis of structurally related analogs provides clear and actionable insights for future drug discovery efforts. The pyrimidine core, decorated with a C5-bromo group, serves as a highly promising starting point. Strategic modifications at the C4-carboxylate and C6-hydroxyl positions, guided by the principles outlined in this guide, have the potential to yield novel therapeutic candidates with enhanced potency and specificity, particularly in the realm of oncology and enzyme inhibition.
References
-
Suresh Kumar, G., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Chemical Sciences, 9(1), 27-41. [Link]
-
Kumar, G. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4756-4761. [Link]
-
Manjula, S. N., et al. (2020). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. ResearchGate. [Link]
-
Pérez-García, L., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis of bioactive pyrimidine-4-carboxamide analogues. ResearchGate. [Link]
-
Chen, Y., et al. (2021). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. International Journal of Molecular Sciences, 22(19), 10253. [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing. [Link]
-
Perrone, R., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]
-
Das, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PeerJ, 13, e18471. [Link]
-
Nitek, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2118. [Link]
-
Mederski, W. W., et al. (2002). Structure-activity relationship studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: an inhibitor of AP-1 and NF-kappaB mediated gene expression. Bioorganic & Medicinal Chemistry Letters, 12(18), 2573-7. [Link]
-
O'Malley, C., et al. (2020). Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site. Molecules, 25(11), 2530. [Link]
-
PubChem. Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Aslanov, L. A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
Ramachandran, S., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(13), 5494-5513. [Link]
-
Szulczyk, D., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4988. [Link]
-
Shen, H. C., et al. (2013). Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. European Journal of Pharmaceutical Sciences, 49(2), 247-55. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]
-
Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804-7. [Link]
Sources
- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | MDPI [mdpi.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate Pathways
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.
Introduction: The Significance of a Versatile Pyrimidine Core
The pyrimidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules. The specific substitution pattern of this compound, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and an ester for further functionalization, makes it a highly versatile intermediate for the construction of complex molecular architectures. Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest to the medicinal and process chemistry communities.
This guide will dissect two plausible synthetic strategies: a sequential approach involving the initial formation of the pyrimidine ring followed by bromination, and a more convergent pathway that introduces the bromine atom at an earlier stage.
Pathway 1: Sequential Synthesis via Bromination of a Pre-formed Pyrimidine Ring
This well-documented and reliable two-step approach first constructs the core pyrimidine ring system, followed by a regioselective bromination at the C-5 position.
Step 1: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate
The initial step involves the cyclocondensation of a β-ketoester with urea. A common and effective method utilizes diethyl 2-formyl-3-oxosuccinate, which can be generated in situ from the Claisen condensation of diethyl oxalate and ethyl acetate.
-
Preparation of the β-ketoester: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser and a dropping funnel, a mixture of diethyl oxalate (14.6 g, 0.1 mol) and ethyl acetate (8.8 g, 0.1 mol) is added dropwise with stirring. The reaction mixture is then heated at reflux for 2 hours.
-
Cyclocondensation: After cooling the mixture to room temperature, urea (6.0 g, 0.1 mol) is added, followed by the dropwise addition of concentrated hydrochloric acid until the solution is acidic (pH ~2-3). The mixture is then refluxed for 4 hours.
-
Work-up and Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield Ethyl 6-hydroxypyrimidine-4-carboxylate as a white to off-white solid.
Step 2: Bromination of Ethyl 6-hydroxypyrimidine-4-carboxylate
The second step introduces the bromine atom at the electron-rich C-5 position of the pyrimidine ring. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.
-
Reaction Setup: In a round-bottom flask, Ethyl 6-hydroxypyrimidine-4-carboxylate (1.84 g, 10 mmol) is dissolved in glacial acetic acid (20 mL).
-
Addition of Brominating Agent: N-Bromosuccinimide (1.78 g, 10 mmol) is added portion-wise to the stirred solution at room temperature. The reaction is then stirred at 50°C for 2 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Figure 2: Workflow for the convergent synthesis of this compound.
Comparative Analysis of Synthetic Pathways
| Metric | Pathway 1: Sequential Synthesis | Pathway 2: Convergent Synthesis |
| Overall Yield | Typically 60-70% over two steps | Potentially higher in a fully optimized one-pot process, but may be lower due to potential side reactions. |
| Number of Steps | 2 distinct steps | Can be performed as a one-pot reaction after the initial bromination of the starting material. |
| Starting Materials | Diethyl oxalate, ethyl acetate, urea, NBS | Diethyl malonate, bromine, ethyl formate, urea |
| Reagent Cost & Availability | Reagents are common and relatively inexpensive. | Diethyl malonate and bromine are also readily available and cost-effective. |
| Reaction Conditions | Requires two separate reaction setups and work-ups. Conditions are generally mild. | The one-pot approach simplifies the process but may require careful control of reaction conditions to avoid side reactions with the brominated intermediate. |
| Purification | Intermediate purification is required. | A one-pot reaction may simplify purification, but the potential for more byproducts exists. |
| Scalability | Both steps are generally scalable. | The one-pot reaction's scalability would depend on the successful management of exotherms and potential side reactions. |
| Safety & Environmental | Involves the use of NBS and acetic acid. | Uses bromine, which requires careful handling. The one-pot nature could reduce overall solvent waste. |
In-depth Discussion and Field-Proven Insights
Pathway 1: The Reliable Workhorse
The sequential synthesis is a robust and well-understood route. The primary advantage lies in its predictability and the high yields often achieved for each individual step. The formation of the pyrimidine ring via cyclocondensation is a classic and reliable transformation. The subsequent bromination with NBS is also a standard and high-yielding reaction, with the regioselectivity for the C-5 position being well-established for such pyrimidine systems. The main drawback is the need for two separate reaction setups, including isolation and purification of the intermediate, which can increase the overall process time and resource consumption.
Pathway 2: The Pursuit of Efficiency
The convergent approach is attractive due to its potential for higher step economy and reduced operational complexity. By incorporating the bromine atom early in the synthesis, it avoids the need for a separate bromination step on the final heterocyclic core. However, this pathway carries a higher degree of risk. The alpha-bromo-beta-ketoester intermediate is more reactive than its non-brominated counterpart. This increased reactivity could lead to undesired side reactions, such as self-condensation or reaction with the solvent or base, potentially lowering the overall yield. The proposed one-pot formylation and cyclocondensation would require careful optimization of reaction conditions (temperature, order of addition of reagents, and choice of base) to favor the desired cyclization over competing pathways. While potentially more efficient if optimized, this route is less established in the literature for this specific target molecule and may present more challenges during process development and scale-up.
Conclusion and Recommendations
For laboratory-scale synthesis where reliability and predictability are key, Pathway 1 is the recommended route. Its stepwise nature allows for easier troubleshooting and ensures a consistent supply of the target molecule.
For process development and large-scale manufacturing, the potential efficiencies of Pathway 2 make it a compelling alternative that warrants investigation. A thorough optimization study would be required to establish its feasibility and to control for potential side reactions. If successful, this convergent approach could offer significant advantages in terms of reduced manufacturing time and cost.
Ultimately, the choice of synthetic pathway will depend on the specific needs of the research or development program, balancing the trade-offs between a well-established, reliable route and a potentially more efficient but less-validated alternative.
References
-
Palmer, C. S.; McWherter, P. W. Ethyl Bromomalonate. Org. Synth.1921 , 1, 271. [Link]
Guide to X-ray Crystallography for Determining the Absolute Configuration of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate Derivatives
An authoritative guide for researchers, scientists, and drug development professionals.
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The thalidomide tragedy of the mid-20th century serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the unambiguous determination of the absolute configuration of chiral drug candidates.
This guide provides a comprehensive overview of X-ray crystallography as the "gold standard" for determining the absolute configuration of chiral molecules, with a specific focus on Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate derivatives. These derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, and the presence of a bromine atom makes them particularly well-suited for crystallographic analysis of their absolute stereochemistry. We will explore the underlying principles, provide a detailed experimental workflow, and compare this technique with other analytical methods.
The Foundational Principle: Anomalous Dispersion
The ability of X-ray crystallography to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion (or resonant scattering). When an X-ray photon's energy is close to the absorption edge of an atom, the atom's electrons absorb and re-emit the X-rays with a phase shift. This effect is particularly pronounced for heavier atoms, such as the bromine atom in our target molecule.
This phase shift breaks Friedel's Law, which states that the intensities of reflections from opposite faces of a crystal lattice plane (hkl and -h-k-l) are equal. The resulting intensity differences, known as Bijvoet pairs, are directly dependent on the absolute configuration of the molecule in the crystal. By carefully measuring and analyzing these intensity differences, the true handedness of the molecule can be unequivocally determined.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a determined absolute configuration is a meticulous process. The following workflow outlines the key steps, emphasizing the critical considerations for success.
Figure 1: A generalized workflow for the determination of absolute configuration using single-crystal X-ray crystallography.
Step 1: Crystallization
The prerequisite for any X-ray crystallography experiment is a high-quality single crystal. This often represents the most challenging and time-consuming step.
-
Starting Material: Begin with a highly purified sample of the this compound derivative (>98% purity). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization. For pyrimidine derivatives, solvents such as ethanol, methanol, acetonitrile, and ethyl acetate are good starting points.
-
Crystal Growth: The goal is to grow a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction.
-
X-ray Source: The choice of X-ray radiation is critical for maximizing the anomalous signal. For compounds containing bromine, copper radiation (Cu Kα, λ = 1.5418 Å) is often preferred over molybdenum radiation (Mo Kα, λ = 0.7107 Å) as it is closer to the absorption edge of bromine, thus enhancing the anomalous scattering effect.
-
Data Collection Strategy: A high degree of data redundancy (measuring the same reflections multiple times) is essential for the accurate determination of the Flack parameter. It is also crucial to collect a complete dataset, including the Friedel pairs.
-
Temperature: Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in sharper reflections and higher resolution data.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to solve the crystal structure and determine the absolute configuration.
-
Structure Solution: The initial crystal structure is determined using methods such as direct methods or the Patterson function. This provides a preliminary model of the molecule's arrangement in the crystal lattice.
-
Structure Refinement: The initial model is then refined using a full-matrix least-squares method, which adjusts the atomic positions and other parameters to best fit the experimental diffraction data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the Flack parameter, which is a value refined against the diffraction data. A Flack parameter close to 0 indicates that the correct enantiomer has been modeled, while a value close to 1 suggests that the inverted structure is correct. A value around 0.5 indicates a racemic mixture or poor data quality. For a definitive assignment, the standard uncertainty on the Flack parameter should be low (e.g., < 0.1).
Comparison with Alternative Methods
While X-ray crystallography is the definitive method for determining absolute configuration, other spectroscopic techniques can provide valuable, albeit often less direct, information.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays | Differential absorption of left and right circularly polarized infrared light | Differential absorption of left and right circularly polarized UV-Vis light |
| Sample Phase | Single crystal | Solution or neat liquid | Solution |
| Directness | Direct and unambiguous | Requires quantum chemical calculations for interpretation | Requires quantum chemical calculations for interpretation |
| Atom Requirement | Presence of a heavy atom (e.g., Br, S, P) is highly beneficial | No specific atom requirement | Requires a chromophore near the stereocenter |
| Main Challenge | Growing a suitable single crystal | Computational cost and accuracy of calculations | Sensitivity to solvent and conformation |
| Confidence Level | High (Flack parameter provides statistical validation) | Moderate to High (depends on the quality of calculations) | Moderate to High (depends on the quality of calculations) |
Conclusion
For this compound derivatives, the presence of the bromine atom makes single-crystal X-ray crystallography the ideal method for the unambiguous determination of absolute configuration. The strong anomalous signal from bromine allows for a reliable and statistically robust determination of the Flack parameter, leading to a high-confidence assignment of the correct enantiomer. While techniques like VCD and ECD can be useful, particularly when crystallization is unsuccessful, they remain indirect methods that rely on computational modeling for interpretation. Therefore, for regulatory submissions and in-depth structural understanding, X-ray crystallography remains the unparalleled gold standard in the field of drug development.
References
- Lenz, W. A short history of thalidomide.
-
U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. (1992). Available at: [Link]
- Bijvoet, J. M., Peerdeman, A. F. & van Bommel, A. J. Determination of the Absolute Configuration of Optically Active Compounds by Means of X-Rays.
- Flack, H. D. & Bernardinelli, G.
- Friedel, G. Sur les symétries cristallines. C. R. Acad. Sci. Paris157, 1533-1536 (1913).
- Stout, G. H. & Jensen, L. H. X-ray Structure Determination: A Practical Guide, 2nd Edition. (John Wiley & Sons, 1989).
- Flack, H. D. On enantiomorph-polarity estimation. Acta Crystallographica Section A39, 876-881 (1983).
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
For the diligent researcher, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it concludes with its safe and compliant disposal. Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, a halogenated heterocyclic compound, demands a disposal protocol rooted in a thorough understanding of its potential hazards and the governing regulatory landscape. This guide provides the essential, immediate safety and logistical information to ensure that this final step is conducted with the utmost responsibility, safeguarding both personnel and the environment.
Core Directive: Hazard Identification and Risk Assessment
The primary concerns with this compound are its characteristics as a halogenated organic compound and its potential toxicity. Halogenated compounds are subject to specific waste disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[3]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risk | Recommended Precautions |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing.[1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles.[1][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.[1][5] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not allow to enter drains or waterways.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.[5]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection : Safety glasses with side-shields or chemical safety goggles are essential to prevent eye contact.
-
Skin and Body Protection : A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection : If handling the solid compound where dust may be generated, a NIOSH-approved respirator is recommended.
Spill Management: Immediate and Decisive Action
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment : For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated waste container.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) laboratory standards.[6][7] The fundamental principle is that the generator of the waste is responsible for its safe disposal from "cradle-to-grave".
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal program. Due to the presence of bromine, this compound and any materials contaminated with it must be classified as halogenated organic waste .[3][8]
Do not mix halogenated waste with non-halogenated waste. This is critical because different disposal methods, such as incineration, are required for halogenated compounds to prevent the formation of harmful byproducts like dioxins and furans.[9]
Step 2: Container Selection and Labeling
-
Container : Use a designated, leak-proof, and chemically compatible container for halogenated waste. The container must be in good condition and have a secure-fitting cap.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste". The label must also include the full chemical name: "this compound" and an indication of the associated hazards (e.g., "Irritant").
Step 3: Accumulation and Storage
-
Location : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.
-
Conditions : Keep the container closed at all times, except when adding waste. Store it in a well-ventilated area, away from incompatible materials.
Step 4: Disposal Procedure
-
Pure Compound/Residues : Unused or residual this compound should be placed directly into the designated halogenated waste container.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads from spills, must also be disposed of in the halogenated waste container.
-
Solutions : Solutions containing this compound should be collected in a designated halogenated liquid waste container. Do not mix with non-halogenated solvent waste.
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
Step 5: Arranging for Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Ensure all paperwork is completed accurately. The waste will then be transported to a licensed treatment, storage, and disposal facility (TSDF) for proper management, which typically involves high-temperature incineration for halogenated organic compounds.[9][10]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal plan, researchers can ensure the safe and environmentally responsible management of this compound, fulfilling their professional and ethical obligations.
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Capot Chemical. (2018). Material Safety Data Sheet for 5-Bromo-4-hydroxypyrimidine. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Al-Yaari, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering, 3(2), 23-28. Retrieved from [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Szilágyi, B., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Environmental Management, 345, 118593. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. epa.gov [epa.gov]
- 7. actenviro.com [actenviro.com]
- 8. uakron.edu [uakron.edu]
- 9. researchgate.net [researchgate.net]
- 10. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a daily endeavor. Among these, halogenated pyrimidines serve as critical building blocks for a wide array of therapeutic agents. Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, a member of this important class, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, in-depth procedural information for the safe use, storage, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.
Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile can be reliably inferred from the data for structurally similar brominated pyrimidine derivatives. These compounds consistently exhibit a clear hazard profile that necessitates stringent adherence to safety protocols. The primary hazards associated with this class of chemicals include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[1][2][3][4][5][6][7]
Hazard Assessment and GHS Classification
Based on analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][4] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7] |
These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy to mitigate exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following PPE is mandatory to create a reliable barrier against potential exposure.[8]
-
Eye and Face Protection : Chemical safety goggles are required at all times.[9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11] Standard eyeglasses are not a substitute for safety goggles.[10]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[11] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination. For prolonged handling or in the event of a spill, double-gloving is recommended.[11]
-
Body Protection : A laboratory coat is required to protect against incidental skin contact. For operations with a higher potential for exposure, such as large-scale reactions or transfers, chemical-resistant coveralls are recommended.[9][12]
-
Respiratory Protection : All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[3][13][14] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) must be used.[9][10][11]
Operational and Disposal Protocols
Adherence to standardized operational and disposal procedures is critical for maintaining a safe laboratory environment.
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Inhalation : If inhaled, move the individual to fresh air immediately.[1][3][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Remove contaminated clothing and shoes.[1] If skin irritation persists, seek medical attention.[1][3]
-
Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
-
Ingestion : If swallowed, do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[5]
Spill Management
For a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][13] The spill area should then be decontaminated. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste.[1] Place the material in a clearly labeled, sealed container.[1][13] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
The Broader Context: Brominated Compounds
Brominated organic compounds, including brominated flame retardants, have been the subject of environmental and health studies.[15][16][17] While the primary concern with many of these compounds is their persistence and bioaccumulation in the environment, the acute hazards of laboratory-scale reagents like this compound are more immediate.[17] The bromine atom itself can be corrosive to tissues and metals.[18] Understanding this broader context reinforces the need for diligent safety practices to prevent any release into the environment and to protect researchers from direct exposure.[19]
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, advancing the frontiers of drug development while maintaining the highest standards of laboratory safety.
References
- 5 - SAFETY D
- Ethyl 4-(4-bromophenyl)
- SAFETY D
- 2 - SAFETY D
- Safety Data Sheet. (2014, June 29). Sigma-Aldrich.
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
- Safety data sheet. (2013, June 5). British Pharmacopoeia.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC.
- SAFETY D
- SAFETY DATA SHEET. (2025, April 1). TCI Chemicals.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- BLD Pharm
- Health consequences of exposure to brominated flame retardants: a system
- Personal Protective Equipment When Working with chemotherapy Drugs. HALYARD.
- Brominated Flame Retardants – A Question of Safety. (2022, May 20).
- BROMINE. CAMEO Chemicals - NOAA.
- Ethyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate Safety D
- Bromine | Chemical Emergencies. (2024, September 6). CDC.
- ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). ECHA.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate | C14H15BrN2O3 | CID 602917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. fishersci.com [fishersci.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pppmag.com [pppmag.com]
- 11. halyardhealth.com [halyardhealth.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 17. All news - ECHA [echa.europa.eu]
- 18. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. Bromine | Chemical Emergencies | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
